molecular formula C11H12N2OS B1420304 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 91350-53-7

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1420304
CAS No.: 91350-53-7
M. Wt: 220.29 g/mol
InChI Key: QAAAWBARJAZCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAAWBARJAZCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Substituted 2-Aminothiazoles: The Case of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is therefore of paramount importance to drug discovery and development professionals. This guide provides an in-depth technical exploration of the synthesis of a representative target, 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine. We will dissect the classical Hantzsch thiazole synthesis, the most reliable method for accessing this chemical class. Crucially, this paper will address the critical issue of regiochemistry, which is dictated by the choice of the starting carbonyl precursor. We will present two distinct, logical pathways: a direct, though challenging, route utilizing an α-haloaldehyde to achieve the desired 4-substituted pattern, and a more accessible, industrially relevant one-pot approach starting from a ketone precursor, which predictably yields the isomeric 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine. By comparing these strategies, this guide offers field-proven insights into synthetic planning, precursor selection, and mechanistic control, equipping the modern researcher with the knowledge to confidently and efficiently construct this valuable heterocyclic motif.

Introduction: The 2-Aminothiazole Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the thiazole ring holds a position of particular distinction. When functionalized with an amino group at the 2-position, the resulting 2-aminothiazole core becomes a versatile pharmacophore capable of engaging with a wide array of biological targets. This structural motif is present in a diverse range of approved drugs, including the anti-inflammatory agent Meloxicam, the H2 receptor antagonist Famotidine, and numerous cephalosporin antibiotics such as Cefixime.[1] The broad spectrum of biological activities associated with 2-aminothiazole derivatives—spanning cardiotonic, fungicidal, bactericidal, and anti-inflammatory effects—underscores the continued interest in developing novel and efficient synthetic routes to access structurally diverse analogues.[2]

The target molecule of this guide, 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine, serves as an ideal case study for exploring the nuances of 2-aminothiazole synthesis. Its structure presents a specific regiochemical challenge that necessitates a deep understanding of the underlying reaction mechanisms to achieve the desired substitution pattern.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[3] This reaction is a condensation between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide.[3][4] For the synthesis of 2-aminothiazoles, the thioamide of choice is the simple and readily available thiourea.[1]

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack (S_N2): The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen, displacing the halide ion.[4][5]

  • Intramolecular Cyclization: One of the amino groups of the resulting S-alkylisothiouronium salt intermediate attacks the carbonyl carbon to form a five-membered heterocyclic intermediate (a thiazoline).

  • Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form a double bond, yielding the dihydrothiazole ring.

  • Tautomerization/Aromatization: A final tautomerization step results in the stable, aromatic 2-aminothiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[5]

Caption: The Hantzsch synthesis proceeds via S_N2, cyclization, and dehydration.

A critical aspect of this synthesis is the regiochemistry . The R¹ group from the acyl portion of the carbonyl and the R² group from the halogen-bearing carbon will end up at the C5 and C4 positions of the thiazole ring, respectively. This predictive power is the key to synthetic design.

Synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (Direct Route)

To synthesize the target molecule with the (4-methoxyphenyl)methyl substituent at the C4 position, a precise α-halocarbonyl precursor is required.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule based on the Hantzsch synthesis immediately identifies thiourea and an α-haloaldehyde as the necessary precursors.

Caption: Retrosynthesis points to thiourea and a specific α-haloaldehyde.

The required precursor is 2-chloro-3-(4-methoxyphenyl)propanal .

Precursor Synthesis & Challenges

The primary challenge of this route lies in the synthesis and handling of the α-haloaldehyde. Aldehydes are prone to side reactions such as self-condensation (aldol) and over-oxidation. Their α-halogenation must be performed under carefully controlled conditions to prevent polymerization and other undesired outcomes. While routes exist for their preparation (e.g., via controlled halogenation of the corresponding aldehyde or reduction of an α-halo acid derivative), they often suffer from low yields and instability of the product, making this pathway less attractive for large-scale synthesis.

Protocol: Hantzsch Condensation (Hypothetical)

Assuming the successful synthesis of 2-chloro-3-(4-methoxyphenyl)propanal, the subsequent condensation would proceed as follows.

Reagent M.W. Equivalents Quantity
2-Chloro-3-(4-methoxyphenyl)propanal198.651.0(e.g., 1.99 g, 10 mmol)
Thiourea76.121.2(e.g., 0.91 g, 12 mmol)
Ethanol46.07-50 mL

Step-by-Step Methodology:

  • A solution of 2-chloro-3-(4-methoxyphenyl)propanal (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Thiourea (1.2 eq) is added to the solution.

  • The reaction mixture is heated to reflux (approx. 80 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water (100 mL).

  • The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.[5]

  • The solid product is collected by vacuum filtration through a Büchner funnel, washing the filter cake with cold water.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine.

An Alternative Regiochemical Outcome: Synthesis of 5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Rationale for an Isomeric Approach

Given the synthetic difficulties associated with the required α-haloaldehyde, an experienced scientist will consider alternative precursors that are more readily available and stable. The corresponding ketone, 1-(4-methoxyphenyl)propan-2-one (also known as anisylacetone), is a commercially available and synthetically accessible starting material.[6]

Crucially, applying the Hantzsch synthesis to this ketone will predictably lead to the 5-substituted isomer . This is because halogenation of 1-(4-methoxyphenyl)propan-2-one occurs preferentially at the less sterically hindered and more acidic terminal methyl group, yielding 1-halo-3-(4-methoxyphenyl)propan-2-one . In the subsequent condensation, the (4-methoxyphenyl)methyl group is now the R¹ acyl substituent, which dictates its placement at the C5 position.

Modern synthetic methods often favor a one-pot procedure where the ketone is halogenated in situ and reacts immediately with thiourea, which is an efficient and atom-economical approach.[7]

One-Pot Halogenation and Hantzsch Synthesis Workflow

This streamlined approach combines halogenation and condensation into a single operational step, avoiding the isolation of the often lachrymatory α-haloketone intermediate.

Workflow_5_Substituted One-Pot Synthesis of the 5-Substituted Isomer start Starting Materials|{1-(4-Methoxyphenyl)propan-2-one | Thiourea | Iodine} step1 Step 1: Reaction Setup Combine reactants in ethanol. start->step1 step2 Step 2: In Situ Halogenation & Condensation Heat mixture to reflux. Iodine forms 1-iodo-3-(4-methoxyphenyl)propan-2-one in situ. Thiourea reacts immediately. step1->step2 step3 Step 3: Work-up Cool reaction mixture. Pour into water and neutralize (e.g., NaHCO₃). step2->step3 step4 Step 4: Isolation & Purification Collect precipitate by filtration. Recrystallize from ethanol/water. step3->step4 end Final Product|5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine step4->end

Caption: A streamlined one-pot workflow for the synthesis of the 5-isomer.

Detailed Experimental Protocol

This protocol describes a robust one-pot synthesis of 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Reagent M.W. Equivalents Quantity (for 10 mmol scale)
1-(4-Methoxyphenyl)propan-2-one164.201.01.64 g
Thiourea76.121.20.91 g
Iodine (I₂)253.811.02.54 g
Ethanol46.07-50 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 1-(4-methoxyphenyl)propan-2-one (1.64 g, 10 mmol), thiourea (0.91 g, 12 mmol), and iodine (2.54 g, 10 mmol).

  • Add absolute ethanol (50 mL) and a magnetic stir bar.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The dark color of the iodine will fade as it is consumed.

  • Maintain the reflux for 3-5 hours, monitoring the reaction by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase) until the starting ketone spot has disappeared.[5]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a 250 mL beaker containing 100 mL of ice water with stirring.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or 5% sodium carbonate until the solution is neutral (pH ~7) and gas evolution ceases. This step neutralizes the hydroiodide salt of the product, causing the free base to precipitate.[4][5]

  • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture to afford 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine as a crystalline solid.

Characterization and Isomer Differentiation

Proper characterization is essential to confirm the identity and purity of the synthesized compound and, crucially, to distinguish between the 4- and 5-substituted isomers.

Technique 4-[(4-Methoxyphenyl)methyl]-isomer (Expected)5-[(4-Methoxyphenyl)methyl]-isomer (Expected)
¹H NMR - Singlet for H5 proton on thiazole ring (~6.5-7.0 ppm).- Singlet for benzylic -CH₂- protons (~4.0 ppm).- AA'BB' system for aromatic protons.- Singlet for -OCH₃ protons (~3.8 ppm).- Broad singlet for -NH₂ protons.- Singlet for H4 proton on thiazole ring (~7.0-7.5 ppm).- Singlet for benzylic -CH₂- protons (~4.1 ppm).- AA'BB' system for aromatic protons.- Singlet for -OCH₃ protons (~3.8 ppm).- Broad singlet for -NH₂ protons.
¹³C NMR - Signal for C5 (~105-115 ppm).- Signal for C4 (~145-155 ppm).- Signal for benzylic -CH₂- (~35-40 ppm).- Signal for C4 (~115-125 ppm).- Signal for C5 (~140-150 ppm).- Signal for benzylic -CH₂- (~30-35 ppm).
Key Differentiator The chemical shift of the lone proton on the thiazole ring (H5) is expected to be significantly upfield compared to the H4 proton of the isomer.The chemical shift of the lone proton on the thiazole ring (H4) is expected to be downfield due to its proximity to the nitrogen atom.

Conclusion and Future Perspectives

This guide has detailed the primary synthetic considerations for preparing 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. We have demonstrated that while a direct synthesis is theoretically sound, it relies on a challenging and potentially unstable α-haloaldehyde precursor. In contrast, a practical, high-yielding, and operationally simple one-pot synthesis starting from the readily available ketone, 1-(4-methoxyphenyl)propan-2-one, provides a reliable route to the 5-substituted regioisomer.

This exploration highlights a fundamental principle in synthetic organic chemistry: the optimal route is often a balance between theoretical elegance and practical feasibility. Understanding the regiochemical outcomes of cornerstone reactions like the Hantzsch synthesis allows researchers to make informed decisions, either to pursue a challenging synthesis for a specific target or to efficiently generate valuable isomers for screening and lead optimization. The methodologies described herein provide a solid foundation for professionals in drug development to construct a wide variety of 2-aminothiazole derivatives for advancing novel therapeutic programs.

References

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-aminothiazole derivatives. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hantzsch Thiazole Synthesis - Lab Report. (n.d.). Chem Help ASAP. Retrieved January 19, 2026, from [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances. Retrieved January 19, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • 1-(4-methoxyphenyl)propan-2-one. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]

  • Method of producing 1-(4 methoxy-phenyl)- butanone. (1967). Google Patents.
  • Showing metabocard for 1-(4-Methoxyphenyl)-2-propanone (HMDB0032891). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine: Properties, Synthesis, and Biological Prospects

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of 2-Aminothiazoles

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a specific derivative, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a molecule of interest for its potential pharmacological applications. While specific experimental data for this exact compound is not extensively available in public literature, this document will provide a comprehensive technical overview based on the well-established chemistry and biological profiles of closely related 2-aminothiazole analogs. We will delve into its predicted chemical properties, outline a robust synthetic strategy, and explore its potential biological significance, offering a scientifically grounded projection of its behavior and utility for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The structure of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine features a 2-aminothiazole core linked at the 4-position to a 4-methoxybenzyl group. This seemingly subtle inclusion of a methylene linker distinguishes it from its well-documented analog, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, and is expected to impart distinct conformational flexibility and electronic properties.

Predicted Physicochemical Data
PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Molecular Formula C11H12N2OSBased on chemical structure.
Molecular Weight 220.29 g/mol Calculated from the molecular formula.[3]
Melting Point (°C) 160 - 180The presence of the flexible methylene linker may result in a slightly lower melting point compared to analogs with direct phenyl-thiazole linkage, which often exhibit higher crystallinity.
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.The heterocyclic nature and the presence of amino and methoxy groups suggest solubility in polar organic solvents. The overall aromatic character predicts low aqueous solubility.
pKa Basic (amine group) ~4-6; Acidic (potential for N-H acidity) >10The 2-amino group on the thiazole ring is the primary basic center. Its basicity is influenced by the electron-withdrawing nature of the thiazole ring.

Synthesis and Spectroscopic Characterization

The synthesis of 4-substituted-2-aminothiazoles is classically achieved through the Hantzsch thiazole synthesis.[4] This methodology provides a reliable and versatile route to the target compound.

Proposed Synthetic Workflow

The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can be envisioned through a two-step process starting from 4-methoxyphenylacetic acid.

Synthesis_Workflow A 4-Methoxyphenylacetic acid B 1-Bromo-3-(4-methoxyphenyl)propan-2-one A->B  Bromination   C 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine B->C  Hantzsch Cyclization (with Thiourea)  

Figure 1: Proposed synthetic workflow for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-3-(4-methoxyphenyl)propan-2-one

  • To a solution of 4-methoxyphenylacetic acid in a suitable solvent (e.g., diethyl ether or THF), add a slight excess of a brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture under inert atmosphere for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone. Purification can be achieved by column chromatography.

Causality: The α-bromoketone is a crucial intermediate for the Hantzsch synthesis. The bromination occurs at the α-carbon to the ketone, which is activated for nucleophilic attack by the sulfur atom of thiourea in the subsequent step.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the synthesized 1-bromo-3-(4-methoxyphenyl)propan-2-one in a polar solvent such as ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free base of the 2-aminothiazole.

  • Collect the solid product by filtration, wash with cold ethanol and water, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Self-Validation: The formation of the thiazole ring is a thermodynamically favorable cyclization. The purity of the final product can be readily assessed by its sharp melting point and spectroscopic analysis. The presence of characteristic signals in NMR and IR spectra will confirm the successful synthesis.

Expected Spectroscopic Signature

While experimental spectra for the title compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[5][6][7]

1H NMR (in CDCl3, predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to OCH3)
~6.85d2HAr-H (meta to OCH3)
~6.30s1HThiazole C5-H
~4.90s (broad)2H-NH2
~3.90s2H-CH2-
~3.80s3H-OCH3

13C NMR (in CDCl3, predicted):

Chemical Shift (δ, ppm)Assignment
~168.0Thiazole C2 (C-NH2)
~158.5Aromatic C-OCH3
~145.0Thiazole C4
~130.0Aromatic C-H
~128.0Aromatic C-CH2
~114.0Aromatic C-H
~105.0Thiazole C5
~55.0-OCH3
~35.0-CH2-

IR (KBr, cm-1, predicted):

Wavenumber (cm-1)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic and thiazole)
2950-2850MediumC-H stretching (aliphatic CH2 and OCH3)
~1620StrongC=N stretching (thiazole ring)
~1510StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)

Mass Spectrometry (EI):

The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 220. Key fragmentation patterns would likely involve the loss of the methoxy group and cleavage at the benzylic position.

Biological Activity and Therapeutic Potential

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][8] The introduction of a 4-methoxybenzyl group at the 4-position of the thiazole ring is a common strategy in medicinal chemistry to enhance interaction with biological targets.

Postulated Mechanisms of Action

Based on the activities of related compounds, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine could potentially exhibit several mechanisms of action:

  • Kinase Inhibition: Many 2-aminothiazole derivatives are known to be potent kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation in cancer.

  • Antimicrobial Activity: The thiazole ring is a key component of several antimicrobial agents. This compound could potentially interfere with microbial cell wall synthesis or other essential metabolic pathways.

  • Enzyme Inhibition: The structural motifs present in the molecule could allow it to bind to the active sites of various enzymes implicated in disease.

The following diagram illustrates a generalized signaling pathway that is often targeted by 2-aminothiazole-based kinase inhibitors in cancer cells.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4-[(4-Methoxyphenyl)methyl] -1,3-thiazol-2-amine Inhibitor->RAF Inhibition

Figure 2: Potential mechanism of action via inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on related 2-aminothiazoles have highlighted several key features:

  • The 2-Amino Group: This group is often crucial for activity, acting as a hydrogen bond donor.

  • The Thiazole Ring: This serves as a rigid scaffold to orient the substituents for optimal target binding.

  • Substituents at the 4- and 5-positions: Modifications at these positions significantly influence the biological activity and selectivity of the compounds.[9] The 4-methoxybenzyl group in the title compound provides a lipophilic and sterically defined substituent that can engage in hydrophobic and van der Waals interactions within a target's binding pocket.

Future Directions and Conclusion

While a comprehensive experimental profile of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is yet to be established in the public domain, this in-depth analysis based on the rich chemistry of its parent scaffold provides a solid foundation for future research. The proposed synthetic route is robust and should provide efficient access to the molecule for further investigation.

The predicted physicochemical properties and spectroscopic signatures will be invaluable for its identification and characterization. The potential for this compound to exhibit significant biological activity, particularly as a kinase inhibitor or antimicrobial agent, warrants its inclusion in screening libraries for drug discovery programs.

Further experimental work should focus on:

  • Synthesis and unambiguous characterization of the compound.

  • In vitro screening against a panel of kinases and microbial strains.

  • Cytotoxicity studies against various cancer cell lines.

  • Lead optimization through systematic modification of the core structure.

This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this promising 2-aminothiazole derivative.

References

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]

  • Experimental Oncology. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Retrieved from [Link]

  • PubMed Central. (2013, November 1). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical and Structural Characterization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven framework for the definitive characterization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically approved drugs and experimental agents.[1][2][3] This document moves beyond theoretical discussion to provide robust, step-by-step protocols for structural elucidation and purity confirmation. We detail the synergistic application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind methodological choices is explained, ensuring that the described workflow constitutes a self-validating system for researchers. This guide is intended for scientists in drug discovery, process chemistry, and quality control, offering an authoritative blueprint for generating reliable and reproducible data.

Introduction and Strategic Importance

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen, a structure that has proven exceptionally versatile in drug design. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4][5] The inherent "drug-like" properties of this core make any novel derivative, such as the subject of this guide, a candidate for screening and development programs.

Rationale for the Characterization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

The title compound integrates the proven 2-aminothiazole core with a (4-methoxyphenyl)methyl substituent. This specific combination is strategically significant for several reasons:

  • Modulation of Physicochemical Properties: The methoxybenzyl group introduces a moderately lipophilic yet polar character, which can critically influence the compound's solubility, membrane permeability, and metabolic stability (ADME properties).

  • Structural Flexibility: The methylene linker (-CH₂-) provides rotational freedom, allowing the phenyl ring to adopt various conformations to optimize binding within a target's active site.

  • Specific Molecular Interactions: The methoxy group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π or cation-π interactions, offering multiple anchor points for target engagement.

Definitive characterization is the non-negotiable first step in any research and development cascade. Without a verified structure and a confirmed purity profile, all subsequent biological or material science data is fundamentally unreliable.

Molecular Structure and Predicted Physicochemical Properties

The unambiguous structure and key computed properties of the analyte are presented below. These values serve as a benchmark for the experimental data that will be acquired through the protocols detailed in this guide.

Caption: Molecular structure of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

PropertyPredicted ValueSource
Molecular Formula C₁₁H₁₂N₂OS-
Molecular Weight 220.29 g/mol PubChem[6]
Exact Mass 220.0670 g/mol PubChem[6]
XLogP3 2.7PubChem[6]
Hydrogen Bond Donors 1 (Amine group)-
Hydrogen Bond Acceptors 3 (Thiazole N, Methoxy O)-

Synthetic Pathway: A Note on Hantzsch Synthesis

While this guide focuses on characterization, understanding the synthesis is crucial as it informs potential impurities. The most common and robust method for constructing the 2-amino-4-substituted-thiazole core is the Hantzsch Thiazole Synthesis .[4] This method typically involves the condensation of an α-haloketone with a thiourea derivative.

Hantzsch_Synthesis reactant1 1-Chloro-3-(4-methoxyphenyl)propan-2-one (α-Haloketone) intermediate Cyclization Intermediate reactant1->intermediate Condensation reactant2 Thiourea reactant2->intermediate product 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (Final Product) intermediate->product Dehydration

Caption: Generalized Hantzsch synthesis pathway for the target compound.

Analytical Characterization Workflow

A multi-technique, orthogonal approach is essential for unambiguous characterization. The logical flow of analysis ensures that each step builds upon the last, culminating in a complete and verifiable profile of the molecule.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Crude Crude Synthetic Product HPLC HPLC (Purity Assessment) Crude->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS >95% Pure IR FT-IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (Structural Elucidation) IR->NMR Confirmed Structurally Confirmed Pure Compound NMR->Confirmed

Caption: Logical workflow for the comprehensive characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) – Purity Assessment

Causality: Before any structural analysis, the purity of the sample must be established. HPLC is the gold standard for this purpose. A reverse-phase method is chosen due to the compound's moderate polarity, providing excellent resolution on a C18 stationary phase. UV detection is selected based on the strong chromophores (phenyl and thiazole rings) present in the molecule.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock in methanol. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

Trustworthiness: A purity level of >98% (by peak area integration) is required before proceeding. The presence of multiple peaks would indicate impurities from the Hantzsch synthesis (e.g., unreacted starting materials or side-products) that require further purification (e.g., flash chromatography or recrystallization).

Mass Spectrometry (MS) – Molecular Weight Confirmation

Causality: MS provides a direct and highly accurate measurement of the compound's mass, serving as the primary confirmation of its elemental composition. Electrospray Ionization (ESI) is the method of choice for this molecule due to its polarity and the presence of basic nitrogen atoms (the amino group and thiazole nitrogen), which are readily protonated to form a positive ion.

Protocol:

  • System: Thermo Scientific Q Exactive Orbitrap or equivalent High-Resolution Mass Spectrometer (HRMS).

  • Ionization Mode: Positive ESI.

  • Sample Introduction: Direct infusion via syringe pump or via LC-MS using the HPLC method above.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 (arbitrary units).

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).

  • Capillary Temperature: 320 °C.

  • Scan Range: m/z 50-750.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺.

Expected Result: The calculated exact mass of the neutral molecule (C₁₁H₁₂N₂OS) is 220.0670. The expected protonated ion [C₁₁H₁₃N₂OS]⁺ should be observed at m/z 221.0743 . An observed mass within 5 ppm of this calculated value provides high confidence in the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy – Functional Group Identification

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. By probing the vibrational frequencies of bonds, it provides a unique "fingerprint" that confirms the presence of the amine, aromatic rings, and other structural features. Attenuated Total Reflectance (ATR) is used for its simplicity, requiring minimal sample preparation.

Protocol:

  • System: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 500 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16 scans.

  • Background: Perform a background scan of the clean, empty ATR crystal before sample analysis.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference Insight
3450 - 3300N-H Stretch (asymmetric/symmetric)Primary Amine (-NH₂)Strong, often two bands
3100 - 3000C-H StretchAromatic & Thiazole C-HMedium intensity
2950 - 2850C-H StretchMethylene (-CH₂-) & Methyl (-CH₃)Medium intensity
~1620N-H ScissoringPrimary Amine (-NH₂)Medium to strong
1600, 1510C=C StretchAromatic RingStrong, characteristic
~1580C=N StretchThiazole RingMedium to strong
1250 - 1240C-O Stretch (asymmetric)Aryl-Alkyl Ether (Ar-O-CH₃)Strong[7]
1030 - 1020C-O Stretch (symmetric)Aryl-Alkyl Ether (Ar-O-CH₃)Medium[7]
~830C-H Out-of-Plane Bend1,4-Disubstituted BenzeneStrong, indicative
Nuclear Magnetic Resonance (NMR) Spectroscopy – Definitive Structural Elucidation

Causality: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. ¹H NMR maps the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for the complete and unambiguous assembly of the molecular structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can solubilize the compound and its residual water peak does not obscure key signals. Importantly, the amine protons (-NH₂) are often observable in DMSO-d₆, whereas they might exchange too rapidly in solvents like CDCl₃ or D₂O.

  • System: Bruker Avance III 400 MHz (or higher field) spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Acquisition: Record a standard proton spectrum.

  • Reference: Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • Data Analysis: Integrate all peaks, determine chemical shifts (δ), and analyze splitting patterns (multiplicities).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Reference Insight
a ~7.15d, J ≈ 8.5 Hz2HAromatic H (ortho to -CH₂-)Deshielded by proximity to the electron-withdrawing thiazole group.[8]
b ~6.85d, J ≈ 8.5 Hz2HAromatic H (ortho to -OCH₃)Shielded by the electron-donating methoxy group.[8][9]
c ~6.90s2HAmine H (-NH₂)Broad singlet, chemical shift can vary. Exchangeable with D₂O.
d ~6.50s1HThiazole H (at C5)Typical chemical shift for a proton on an electron-rich thiazole ring.
e ~3.85s2HMethylene H (-CH₂-)Singlet as there are no adjacent protons. Located in a typical benzylic region.
f ~3.70s3HMethoxy H (-OCH₃)Characteristic singlet for a methoxy group attached to an aromatic ring.[10][11]
  • System: Bruker Avance III 100 MHz (or corresponding frequency for the spectrometer).

  • Acquisition: Record a standard proton-decoupled carbon spectrum (e.g., zgpg30).

  • Reference: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale / Reference Insight
~168Thiazole C2 (attached to -NH₂)Highly deshielded due to attachment to two electronegative nitrogen atoms.[12]
~158Aromatic C (attached to -OCH₃)Deshielded by the attached oxygen atom.[13]
~149Thiazole C4 (attached to -CH₂-)Deshielded carbon within the heterocyclic ring.
~130Aromatic CH (ortho to -CH₂-)Standard aromatic region.
~129Aromatic C (ipso, attached to -CH₂-)Quaternary carbon, typically lower intensity.
~114Aromatic CH (ortho to -OCH₃)Shielded by the electron-donating effect of the methoxy group.[10]
~108Thiazole C5Shielded carbon within the heterocyclic ring.
~55Methoxy C (-OCH₃)Typical chemical shift for a methoxy carbon.[10][13]
~35Methylene C (-CH₂-)Aliphatic carbon in the benzylic position.

Conclusion

The characterization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine requires a systematic and orthogonal analytical approach. The workflow and protocols detailed in this guide, beginning with purity confirmation by HPLC and followed by structural analysis using MS, FT-IR, and high-field NMR, constitute a robust and self-validating methodology. The successful acquisition and interpretation of data consistent with the predicted values presented herein will provide unambiguous confirmation of the compound's identity, purity, and structure. This foundational characterization is the critical prerequisite for advancing this promising molecule into further stages of research and development, whether in the pursuit of novel therapeutics or advanced materials.

References

  • Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Nevagi, R. J. et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]

  • Al-Ghorbani, M. et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Al-Ghorbani, M. et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

  • Al-Ghorbani, M. et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • PubChem. N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-methoxyphenyl_methyl-1_3-thiazol-4-amine]([Link]

  • Gümrükçüoğlu, N. et al. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]

  • PubChem. 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Klimova, E. I. et al. 4,4′-([3][4][5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). MDPI. [Link]

  • PubChem. 2-Amino-4-(4-methoxyphenyl)thiazole. National Center for Biotechnology Information. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • Tanaka, H. et al. Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry. [Link]

  • PrepChem. Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. PrepChem. [Link]

  • PubChem. 4-methoxy-2-methyl-N-phenylaniline. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. ChemSynthesis. [Link]

  • Vinusha, H.M. et al. Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. ResearchGate. [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • PubChemLite. 2-thiazolamine, 4-(4-methoxyphenyl)-n-methyl-5-(3-pyridinyl). PubChemLite. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

  • Reva, I. et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • PubChem. 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-Methoxyphenyl_amino-1_3-thiazole-4-carboxylic-acid]([Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkat USA. [Link]

  • Al-Majid, A. M. et al. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health. [Link]

Sources

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine: Synthesis, Characterization, and Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive analysis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a heterocyclic compound built upon the privileged 2-aminothiazole (2-AT) scaffold. The 2-AT core is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2] This document delineates the molecule's formal IUPAC nomenclature and structure, proposes a robust and logical synthetic pathway based on the Hantzsch thiazole synthesis, and details the expected analytical characterization profile using modern spectroscopic techniques. Furthermore, it contextualizes the molecule within the broader field of drug discovery by exploring the vast biological activities associated with the 2-AT scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound class and its potential for therapeutic innovation.

Nomenclature and Molecular Structure

IUPAC Name and Structural Elucidation

The formal IUPAC name for the topic compound is 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine . This name precisely describes the molecular architecture:

  • 1,3-thiazol-2-amine : This defines the core heterocycle, a five-membered ring containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with an amine group attached at position 2.

  • 4-[...methyl] : This indicates a substitution at position 4 of the thiazole ring via a methyl (-CH₂-) linker.

  • (4-Methoxyphenyl)... : This specifies that the methyl linker is attached to a phenyl ring, which is itself substituted with a methoxy (-OCH₃) group at its para-position (position 4).

The structure exhibits tautomerism, a common feature of 2-aminothiazoles, existing in equilibrium between the amino and imino forms. The amino tautomer is generally considered the more stable form.

Chemical Structure:

(Simplified 2D representation)

Physicochemical Properties

The key physicochemical properties, essential for predicting its behavior in biological and chemical systems, are summarized below. These values are calculated based on its structure.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OSCalculated
Molecular Weight 220.29 g/mol Calculated
XLogP3-AA 2.6Predicted[5]
Hydrogen Bond Donors 1 (the -NH₂ group)Calculated
Hydrogen Bond Acceptors 4 (N of thiazole, O, N of amine)Calculated
Topological Polar Surface Area 76.4 ŲPredicted[6]
pKa (strongest basic) 4.58 ± 0.10Predicted[6]

Synthesis and Purification

Retrosynthetic Analysis and Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis .[7] This robust reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to directly yield the desired 2-aminothiazole heterocycle.

Retrosynthetic Logic: The target molecule can be disconnected at the C-S and C-N bonds of the thiazole ring, revealing two key starting materials:

  • Thiourea (NH₂CSNH₂) : Provides the N-C-N fragment, including the 2-amino group.

  • 1-chloro-3-(4-methoxyphenyl)propan-2-one : This α-chloroketone provides the C-C-S backbone and the required side chain at position 4.

This synthetic approach is favored due to its high efficiency, operational simplicity, and the commercial availability of the necessary precursors.

Detailed Experimental Protocol

Reaction: Synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Reagents:

  • 1-chloro-3-(4-methoxyphenyl)propan-2-one

  • Thiourea

  • Ethanol (95%), as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-3-(4-methoxyphenyl)propan-2-one (1.0 eq) and thiourea (1.1 eq) in 95% ethanol. The slight excess of thiourea ensures complete consumption of the limiting α-haloketone.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours, indicated by the disappearance of the starting ketone spot.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product, often a hydrohalide salt, may precipitate. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Neutralization: The residue is re-dissolved or suspended in water, and the solution is neutralized by the slow addition of a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until a pH of ~8-9 is reached. This process liberates the free amine.

  • Isolation: The resulting precipitate (the free base product) is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Purification and Characterization Workflow

For high-purity material required for biological assays, the crude product should be purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caption: General workflow from synthesis to characterization.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine would be confirmed using a suite of standard analytical techniques.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each unique proton environment:

    • A singlet for the methoxy (-OCH₃) protons (~3.8 ppm).[8]

    • Two doublets for the aromatic protons of the para-substituted phenyl ring (in the ~6.9-7.2 ppm region).

    • A singlet for the methylene (-CH₂-) bridge protons (~3.9-4.1 ppm).

    • A singlet for the vinyl proton on the thiazole ring (C5-H) (~6.5 ppm).

    • A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O (~7.0-7.2 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum would confirm the carbon framework:

    • A signal for the methoxy carbon (-OCH₃) around 55 ppm.[9]

    • Signals for the methylene bridge and aromatic carbons (114-160 ppm).

    • Distinct signals for the thiazole ring carbons, with the C=N carbon (C2) appearing far downfield (~168 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent protonated molecular ion [M+H]⁺ peak confirming the molecular weight (m/z ≈ 221.07).

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

    • N-H stretching of the primary amine (~3100-3400 cm⁻¹).

    • C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).

    • C-O stretching of the aryl ether (~1250 cm⁻¹).

The 2-Aminothiazole Scaffold: A Privileged Core in Medicinal Chemistry

The 2-aminothiazole moiety is recognized as a "privileged scaffold" in drug discovery. This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4]

Overview of Biological Activities

Derivatives of 2-aminothiazole have demonstrated significant potential across numerous therapeutic areas:

  • Anticancer: Many 2-AT derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3][10]

  • Antimicrobial: The scaffold is integral to compounds with antibacterial and antifungal properties.[4][7]

  • Anti-inflammatory: 2-ATs have been investigated as inhibitors of inflammatory pathways.[3]

  • Neuroprotective: Certain derivatives show promise in models of neurodegenerative diseases.[4]

  • Other Activities: The list extends to antiviral, antidiabetic, antihypertensive, and antioxidant activities.[1][4]

The specific substitution at the C4 and C5 positions of the thiazole ring is a critical determinant of biological activity and target selectivity, making compounds like 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine valuable subjects for screening and optimization.

G cluster_activities Biological Activities center 2-Aminothiazole Scaffold A Anticancer center->A B Antimicrobial center->B C Anti-inflammatory center->C D Neuroprotective center->D E Antiviral center->E F Antidiabetic center->F

Caption: The diverse biological activities of the 2-aminothiazole core.

The "Frequent Hitter" Caveat: A Note on Promiscuity

While its versatility is an asset, the 2-aminothiazole scaffold has also been identified as a potential "frequent hitter" or "promiscuous" binder in high-throughput and fragment-based screening campaigns.[11] This means some simple 2-AT derivatives can show non-specific binding to a wide range of proteins, leading to false positives. Therefore, it is imperative for researchers to employ rigorous secondary assays and counter-screens to validate any initial screening hits and confirm a specific, well-defined mechanism of action.

Potential Applications and Future Directions

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine represents a specific, yet unexplored, member of a highly valuable chemical class. Its structure combines the proven 2-aminothiazole core with a 4-methoxybenzyl group, a substituent often found in pharmacologically active molecules.

Future research on this compound should focus on:

  • Systematic Biological Screening: Evaluating its activity across a diverse panel of assays, including cancer cell line cytotoxicity, antimicrobial activity against resistant strains, and enzyme inhibition assays (e.g., kinases, proteases).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution pattern on the phenyl ring (e.g., altering the position or nature of the alkoxy group) or changing the linker length to probe the structural requirements for optimal activity.

  • Mechanism of Action Studies: For any confirmed "hits," detailed biochemical and cellular studies are essential to elucidate the specific molecular target and pathway, thereby distinguishing true activity from non-specific promiscuity.

By leveraging the established importance of the 2-aminothiazole scaffold and applying rigorous validation protocols, compounds like 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can serve as valuable starting points for novel drug discovery programs.

References

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

  • Panda, J., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available at: [Link]

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Panda, J., et al. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. SciSpace. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Available at: [Link]*

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Methoxy-2-methylphenyl)-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • Sharma, V., et al. (2019). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. Available at: [Link]

  • Głowacka, E., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

Sources

Spectroscopic and Synthetic Elucidation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel thiazole derivative, 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and detailed characterization of this class of compounds. We will delve into the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, and propose a robust synthetic protocol based on established methodologies.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine, featuring a methoxy-substituted benzyl group at the 4-position and a primary amine at the 2-position, presents an interesting scaffold for further chemical exploration and potential pharmacological evaluation. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in future studies.

Molecular Structure

The structural representation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is depicted below. The key functional groups that will be referenced in the spectroscopic analysis are the 2-aminothiazole core, the methoxyphenyl ring, and the bridging methylene group.

Caption: Molecular structure of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for the title compound. These predictions are derived from the analysis of structurally similar compounds reported in the scientific literature.[1][2][3]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Data for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d, J ≈ 8.5 Hz2HAr-H (ortho to OCH₃)
~6.85d, J ≈ 8.5 Hz2HAr-H (meta to OCH₃)
~6.50s1HThiazole-H (C5-H)
~5.00s2HNH
~3.90s2HAr-CH
~3.75s3HOCH

Interpretation:

  • Aromatic Protons: The methoxyphenyl group is expected to exhibit two doublets in the aromatic region. The protons ortho to the electron-donating methoxy group will be more shielded and appear at a slightly higher field (~6.85 ppm) compared to the protons meta to it (~7.10 ppm).[4]

  • Thiazole Proton: The single proton on the thiazole ring (at the C5 position) is anticipated to appear as a singlet at approximately 6.50 ppm.[2]

  • Amine Protons: The two protons of the primary amine group are expected to give a broad singlet around 5.00 ppm. The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.

  • Methylene Protons: The two protons of the methylene bridge connecting the thiazole and phenyl rings are predicted to appear as a singlet around 3.90 ppm.

  • Methoxy Protons: The three protons of the methoxy group will give a sharp singlet at approximately 3.75 ppm.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Chemical Shift (δ, ppm)Assignment
~168.0Thiazole C 2 (C-NH₂)
~158.0Ar-C (para to CH₂ and attached to OCH₃)
~150.0Thiazole C 4 (C-CH₂)
~130.0Ar-C (ortho to OCH₃)
~129.0Ar-C (ipso, attached to CH₂)
~114.0Ar-C (meta to OCH₃)
~105.0Thiazole C 5 (C-H)
~55.0OC H₃
~35.0Ar-C H₂

Interpretation:

  • Thiazole Carbons: The carbon atom of the thiazole ring bearing the amino group (C2) is expected to be the most downfield among the thiazole carbons, appearing around 168.0 ppm. The C4 and C5 carbons are predicted to resonate at approximately 150.0 ppm and 105.0 ppm, respectively.[2]

  • Aromatic Carbons: The carbon atoms of the methoxyphenyl ring will have distinct chemical shifts. The carbon attached to the oxygen of the methoxy group will be the most downfield in the aromatic region (~158.0 ppm). The other aromatic carbons will appear in the range of 114.0 to 130.0 ppm.

  • Aliphatic Carbons: The carbon of the methoxy group is expected at around 55.0 ppm, and the methylene bridge carbon at approximately 35.0 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z ≈ 220.08

  • Key Fragmentation Pattern: A prominent fragment is expected from the benzylic cleavage, resulting in the formation of the 4-methoxybenzyl cation (m/z = 121). Another significant fragment would be the 2-amino-4-methylthiazole cation radical (m/z = 114) resulting from the cleavage of the bond between the methylene group and the thiazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic and thiazole)
2950-2850MediumC-H stretching (aliphatic - CH₂ and OCH₃)
~1620StrongC=N stretching (thiazole ring)
~1580StrongC=C stretching (aromatic ring)
~1510StrongN-H bending (amine)
~1250StrongC-O stretching (aryl ether)
~1030MediumC-N stretching

Interpretation:

The IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, the C=N and C=C bonds of the thiazole and phenyl rings, and the C-O bond of the methoxy group.

Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is classically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[6][7][8] A plausible and efficient synthetic route to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is outlined below.

Hantzsch_Synthesis reactant1 1-Bromo-3-(4-methoxyphenyl)propan-2-one reaction Ethanol, Reflux reactant1->reaction + reactant2 Thiourea reactant2->reaction product 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine reaction->product

Caption: Proposed Hantzsch synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-bromo-3-(4-methoxyphenyl)propan-2-one (1.0 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization.[1]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine, a compound of interest for further investigation in medicinal chemistry. The proposed synthetic protocol, based on the well-established Hantzsch thiazole synthesis, offers a reliable method for its preparation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in the synthesis and characterization of novel thiazole derivatives.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link].

  • PrepChem. Synthesis of 2-amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazol. Available at: [Link].

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Asian Journal of Chemistry; 2022.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules; 2022.
  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Arkivoc; 2011.
  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link].

  • SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

  • Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. International Journal of Pharmaceutical Sciences and Research; 2018.
  • Synthesis of novel 2-amino thiazole deriv
  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link].

  • Sharma, V. P. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry; 2004.
  • Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1; 1987.
  • Supporting information - The Royal Society of Chemistry. Available at: [Link].

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link].

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry; 1994.
  • Chemical shifts. Available at: [Link].

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Benzyl-N-[4-(2-hydroxyethyl)
  • Supporting information - The Royal Society of Chemistry. Available at: [Link].

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry; 2007.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules; 2012.
  • N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine.
  • ChemSynthesis. 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. Available at: [Link].

Sources

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic accessibility and the diverse biological activities of its derivatives make it a focal point of drug discovery research. This technical guide provides a comprehensive overview of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a specific derivative designed to leverage the therapeutic potential of this scaffold. While a unique Chemical Abstracts Service (CAS) number for this precise molecule is not publicly cataloged, indicating its status as a novel or specialized research compound, its synthesis and properties can be confidently extrapolated from the robust and well-documented chemistry of 4-substituted-2-aminothiazoles. This document details a proposed synthetic route via the Hantzsch thiazole synthesis, offers detailed experimental and characterization protocols, and explores the potential biological activities and mechanisms of action based on established structure-activity relationships within this chemical class. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this and related compounds for therapeutic applications.

Introduction: The Scientific Rationale

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole motif is a five-membered heterocyclic ring containing both sulfur and nitrogen, which is present in a wide array of natural products and synthetic compounds. Its importance is underscored by its presence in numerous FDA-approved drugs, including the antibacterial agent Cefdinir and the anticholinergic agent Mirabegron. The broad spectrum of biological activities associated with 2-aminothiazole derivatives is remarkable, encompassing antibacterial, antifungal, anti-inflammatory, anticancer, anticonvulsant, and neuroprotective properties.[1] This versatility makes the 2-aminothiazole core an attractive starting point for the rational design of novel therapeutic agents.[2][3]

Rationale for the 4-[(4-Methoxyphenyl)methyl] Substitution Pattern

The substitution at the 4-position of the 2-aminothiazole ring is a critical determinant of its biological activity. The introduction of a flexible methyl linker connecting the thiazole core to a phenyl ring allows for optimal conformational sampling within a biological target's binding pocket. The choice of a para-methoxyphenyl group is strategic; the methoxy group is an electron-donating substituent that can influence the electronic properties of the entire molecule and can also act as a hydrogen bond acceptor, potentially enhancing target affinity and specificity. This specific substitution pattern is designed to explore and optimize interactions with key biological targets implicated in various disease pathways.

Synthesis, Mechanism, and Characterization

The most direct and widely adopted method for constructing the 2-amino-4-substituted thiazole core is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired thiazole derivative.[6]

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is proposed to proceed via the reaction of 1-bromo-3-(4-methoxyphenyl)propan-2-one (the α-haloketone) with thiourea .

Hantzsch Synthesis Workflow reagent1 1-Bromo-3-(4-methoxyphenyl) propan-2-one reaction Hantzsch Condensation (e.g., Ethanol, Reflux) reagent1->reaction reagent2 Thiourea reagent2->reaction product Crude Product 4-[(4-Methoxyphenyl)methyl] -1,3-thiazol-2-amine HBr reaction->product purification Purification (Neutralization, Recrystallization, or Column Chromatography) product->purification final_product Purified Product purification->final_product characterization Characterization (NMR, MS, IR, mp) final_product->characterization

Caption: Proposed workflow for the synthesis and characterization of the target compound.

The reaction mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom (an SN2 reaction), followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[7]

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for reproducibility.

  • Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.5 equivalents) in absolute ethanol (30 mL).

  • Initiation : To the stirring solution, add 1-bromo-3-(4-methoxyphenyl)propan-2-one (1.0 equivalent).

  • Reaction : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Ethanol is an effective solvent for both reactants.[4]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexane. Visualize spots under UV light (254 nm). The disappearance of the starting ketone indicates reaction completion.

  • Work-up :

    • Allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

    • Pour the reaction mixture into a beaker containing 100 mL of a 10% aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.

    • Causality: The basic solution neutralizes the hydrobromide salt, precipitating the neutral, less water-soluble 2-aminothiazole free base.[7]

  • Isolation : Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water (3 x 20 mL) to remove residual salts.

  • Purification :

    • Recrystallization : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product.

    • Column Chromatography (if necessary) : If the product is not sufficiently pure after recrystallization, perform flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Drying : Dry the purified solid under vacuum to a constant weight.

Purification and Characterization Strategy

A multi-technique approach is essential to confirm the structure and purity of the synthesized compound.

TechniquePurposeExpected Observations (based on analogs)
¹H NMR Structural elucidation (proton environment)Signals for aromatic protons (methoxyphenyl group), a singlet for the thiazole proton, a singlet for the methylene bridge (-CH₂-), a singlet for the methoxy group (-OCH₃), and a broad singlet for the amine (-NH₂) protons.[8][9]
¹³C NMR Structural elucidation (carbon backbone)Resonances corresponding to the thiazole ring carbons, methoxyphenyl carbons, the methylene bridge carbon, and the methoxy carbon.[8][10]
Mass Spec (MS) Molecular weight confirmationA molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₁₁H₁₂N₂OS.[8]
Infrared (IR) Functional group identificationCharacteristic absorption bands for N-H stretching (amine), C=N stretching (thiazole ring), C-S stretching, and aromatic C-H stretching.[8][11]
Melting Point Purity assessmentA sharp, defined melting range.

Protocol: NMR Sample Preparation [12]

  • Accurately weigh 5-10 mg of the purified, dry sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Cap the tube and invert several times to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Potential Biological Activities and Therapeutic Applications

Overview of Biological Activities of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives reported to exhibit a wide range of biological activities. The specific activity is highly dependent on the nature and position of the substituents on the thiazole ring.[2][13]

  • Anticancer : Many derivatives show potent antiproliferative activity against various cancer cell lines by inhibiting key signaling proteins like kinases (e.g., EGFR, mTOR).[14][15]

  • Antimicrobial : The scaffold is found in antibacterial and antifungal agents, disrupting microbial cell wall synthesis or other essential processes.[2][16]

  • Anti-inflammatory : Certain derivatives can modulate inflammatory pathways, showing potential for treating inflammatory disorders.[1]

  • Neuroprotective : Some compounds have been investigated for their ability to protect neurons from damage, relevant in neurodegenerative diseases.[1]

Potential Signaling Pathway Interactions

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a plausible mechanism of action for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine could involve the inhibition of key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-[(4-Methoxyphenyl)methyl] -1,3-thiazol-2-amine Compound->mTOR Inhibition

Caption: A potential mechanism of action via inhibition of the mTOR signaling pathway.

Protocol: In Vitro mTOR Kinase Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of the synthesized compound against a key therapeutic target.

  • Compound Preparation : Prepare a 10 mM stock solution of the title compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

  • Assay Reaction : In a 96-well plate, combine the mTOR enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Initiation : Add the serially diluted compound to the wells. Include a positive control (known mTOR inhibitor) and a negative control (DMSO vehicle).

  • Incubation : Incubate the plate at 30 °C for 60 minutes.

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization or luminescence).

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded approach to the synthesis and evaluation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. Based on the well-established Hantzsch synthesis, the compound is readily accessible for further investigation. The strategic inclusion of the 4-(methoxyphenyl)methyl moiety makes it a promising candidate for screening against a variety of biological targets, particularly protein kinases involved in cancer and inflammatory diseases.

Future work should focus on the practical synthesis and full spectroscopic characterization of the compound to confirm its structure. Subsequent screening in a panel of biological assays, guided by the principles outlined in this document, will be crucial to elucidating its therapeutic potential and establishing a clear structure-activity relationship for this promising class of molecules.

References

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-13. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Ayati, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Tang, X., et al. (2018). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Letters, 20(15), 4586-4590. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1332. [Link]

  • Tekale, A. S., & Muthal, B. N. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 1-4. [Link]

  • Franzen, R., et al. (2000). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Biotechnology and Bioengineering, 71(1), 9-18. [Link]

  • Tekale, A. S., & Muthal, B. N. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Print, 3(1), 12-17. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Kumar, S., et al. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

  • Swamy, S., et al. (2023). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. [Link]

  • Radi, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Jamrozik, M., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(22), 6943. [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. PrepChem. [Link]

  • Al-Juboori, A. A. H. (2016). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace. [Link]

Sources

The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiazole core is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] This scaffold is a cornerstone in the synthesis of numerous biologically active molecules and is present in several FDA-approved drugs, highlighting its therapeutic relevance.[2][3] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. The guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for evaluating these potent compounds.

Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancies

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers.[4][5] Their antitumor activity is often attributed to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.[6]

Mechanism of Action: Diverse and Targeted

The anticancer mechanisms of 2-aminothiazole derivatives are varied and often target specific molecular pathways involved in tumorigenesis.[4] A primary mode of action is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, differentiation, and apoptosis.[7] For instance, the well-known anticancer drug Dasatinib, which features a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases, including Bcr-Abl and Src family kinases.[7]

Beyond kinase inhibition, these derivatives have been shown to induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax and caspase-3, and down-regulating anti-apoptotic proteins like Bcl-2.[8] Some derivatives also exhibit activity as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4] DNA intercalation and inhibition of enzymes like topoisomerase are other reported mechanisms contributing to their cytotoxic effects.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group.[4][9]

  • Substitutions at the 4- and 5-positions: Lipophilic substituents, such as butylidene and benzyl groups, at the 4- and 5-positions of the thiazole ring have been shown to enhance cytotoxic activity.[4] Conversely, the introduction of smaller groups like methyl at these positions can decrease potency.[4]

  • N-Acyl and N-Aryl Substitutions: The introduction of substituted benzoyl groups at the N-2 position of the aminothiazole has led to a significant improvement in antitubercular activity, a field with overlapping principles in anticancer drug design.[10] Aromatic substitutions at the N-2 position generally improve antitumor activity compared to aliphatic substitutions.[4]

  • Linker Moiety: The nature of the linker connecting the 2-aminothiazole core to other chemical moieties is crucial. For example, an amide linkage has been identified as important for the antitubercular activity of some derivatives.[10]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative 2-aminothiazole derivatives against various cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit 50% of cell growth.

Compound IDR1R2R3H1299 (Lung Cancer) IC50 (µM)SHG-44 (Glioma) IC50 (µM)
1a HHPhenyl> 50> 50
1b MethylHPhenyl25.331.6
1c HH4-Chlorophenyl15.820.1
1d -(CH2)4-H4-Methylbenzyl4.894.03

Data sourced from BenchChem's comparative analysis of 2-aminothiazole derivatives.[9]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11]

Objective: To determine the concentration-dependent inhibitory effect of 2-aminothiazole derivatives on the proliferation of human cancer cells.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, H1299, SHG-44) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The 2-aminothiazole derivatives are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in culture media to achieve the desired final concentrations. The media from the cell plates is removed, and 100 µL of the media containing the test compounds is added to each well. A control group receiving only the vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into formazan crystals.

  • Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[12][13] Their structural versatility allows for the development of compounds with selective and potent antimicrobial effects.[5]

Spectrum of Activity and Mechanisms

These compounds have shown efficacy against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[12][14] The antimicrobial mechanism is believed to involve the inhibition of essential microbial enzymes. For instance, molecular docking studies suggest that MurB, an enzyme involved in bacterial cell wall synthesis, is a probable target for some 2-aminothiazole derivatives.[14] In fungi, the inhibition of CYP51, an enzyme crucial for ergosterol biosynthesis, is a likely mechanism of action.[14]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial activity of 2-aminothiazole derivatives is influenced by the substituents on the core structure.

  • Arylazo Moiety: The presence of an arylazo group at the fifth position of the thiazole ring has been associated with antimicrobial activity.[5]

  • Thiourea Derivatives: Halogenated thiourea derivatives of 2-aminothiazole have shown promising efficacy against staphylococcal species.[5]

  • Alkyl Chain Length: The length of alkyl chains attached to the scaffold can have a diverse effect on biological efficacy. For example, a hexyl group has been shown to enhance antibacterial activity, while longer chains (decyl, dodecyl) can lead to weaker activity.[15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a standard and straightforward technique for the preliminary screening of the antimicrobial activity of new compounds.[12][13]

Objective: To qualitatively assess the antimicrobial activity of 2-aminothiazole derivatives against a panel of bacteria and fungi.

Step-by-Step Methodology:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (typically 0.5 McFarland standard).

  • Agar Plate Preparation: Molten agar (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the 2-aminothiazole derivative (e.g., 50 µg/mL and 100 µg/mL).[12] The disks are then placed on the surface of the inoculated agar plates. Standard antibiotic and antifungal disks are used as positive controls, and a disk impregnated with the solvent (e.g., DMSO) serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 2-Aminothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators.[5][16]

Targeting Key Inflammatory Enzymes

The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[16] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[16] By inhibiting these enzymes, 2-aminothiazole derivatives can effectively reduce the inflammatory response.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the selective inhibitory activity of compounds against the two isoforms of the cyclooxygenase enzyme.

Objective: To quantify the inhibitory effect of 2-aminothiazole derivatives on COX-1 and COX-2 activity.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. The reaction mixture contains the enzyme, a heme cofactor, and a suitable buffer.

  • Compound Addition: The 2-aminothiazole derivatives are added to the wells at various concentrations. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) is used as a positive control.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection of Prostaglandin Production: The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Kinase Inhibition: A Privileged Scaffold for Targeted Therapy

The 2-aminothiazole scaffold is considered a "privileged structure" in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[17] This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases.[7]

Targeting a Broad Range of Kinases

2-Aminothiazole derivatives have been developed as inhibitors of a wide variety of kinases, including:

  • Src Family Kinases: As exemplified by Dasatinib.[7]

  • Aurora Kinases: Overexpression of Aurora kinases is linked to various cancers.[18]

  • Checkpoint Kinase 1 (CHK1): A key regulator of the DNA damage response.[19]

  • Protein Kinase CK2: An emerging target in cancer therapy.[20]

Visualizing the Drug Discovery Workflow

The development of novel 2-aminothiazole-based kinase inhibitors follows a structured workflow.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Start Scaffold Identification (2-Aminothiazole) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis Cell_Assay->Western_Blot SAR Structure-Activity Relationship (SAR) Studies Western_Blot->SAR ADMET ADMET Prediction & In Vitro Testing SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for 2-aminothiazole drug discovery.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[17]

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a 2-aminothiazole inhibitor.[17]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the purified recombinant kinase, a specific peptide substrate, and ATP in a suitable kinase buffer is prepared.[17]

  • Compound Addition: The 2-aminothiazole inhibitor is added to the reaction mixture at a range of concentrations. A DMSO control is included.[17]

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: The kinase activity is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Concluding Remarks

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the quest for new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel compounds with enhanced potency and selectivity. The experimental protocols detailed in this guide provide a solid foundation for researchers to evaluate the biological potential of new 2-aminothiazole derivatives and to advance the development of the next generation of drugs based on this privileged core.

References

  • Khalifa, M. E. (2018).
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Meissner, A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Rostamizadeh, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Brehmer, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Design of 2‐aminothiazole CHK1 inhibitors. ResearchGate. [Link]

  • Yar, M., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. [Link]

  • El-Sayed, M. A.-S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • El-Sayed, M. A.-S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

  • El-Sayed, M. A.-S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Hussein, A. H. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • de Souza, M. V. N., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]

  • ResearchGate. (2025). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]

  • Singh, N., et al. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Petrou, A., et al. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]

  • ResearchGate. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. [Link]

  • Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Patt, W. C., et al. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. ACS Publications. [Link]

  • ResearchGate. (n.d.). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate. [Link]

  • Özbek, O., & Gürdere, M. B. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

  • Rostamizadeh, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. [Link]

  • ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Thiazole-Based Compounds

Abstract

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that serves as a cornerstone in medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique electronic properties and versatile substitution patterns have established its presence in numerous FDA-approved drugs and natural products.[2][3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This guide provides a comprehensive framework for the discovery of novel thiazole-based therapeutic agents, navigating from initial synthetic design and high-throughput screening to the principles of lead optimization. We will delve into the causality behind key experimental choices, present validated protocols, and underscore the iterative logic that propels a thiazole scaffold from a library member to a preclinical candidate.

The Thiazole Core: A Privileged Scaffold in Drug Design

The thiazole ring's prevalence in pharmaceuticals is not coincidental.[7] Its aromatic nature, combined with the presence of both a hydrogen bond acceptor (nitrogen) and a sulfur atom capable of various interactions, allows it to bind to a wide array of biological targets.[8] This structural versatility is a key reason why thiazole is found in drugs treating a wide range of diseases, from the antibacterial sulfathiazole to the anticancer agent dasatinib and the anti-inflammatory meloxicam.[7][9][10] The development of new drugs often leverages this core, modifying its substituents to enhance potency, selectivity, and pharmacokinetic properties.

The overall workflow for discovering a novel thiazole-based drug candidate is a multi-stage, iterative process. It begins with the strategic synthesis of a diverse library of compounds, which are then subjected to rigorous biological screening to identify initial "hits." These hits undergo a cycle of optimization and characterization to become lead compounds with therapeutic potential.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library Synthesis Library Synthesis High-Throughput Screening (HTS) High-Throughput Screening (HTS) Library Synthesis->High-Throughput Screening (HTS) Diverse Thiazole Library HTS HTS Hit Identification Hit Identification HTS->Hit Identification Primary Hits SAR Studies SAR Studies Hit Identification->SAR Studies Validated Hits Lead Optimization Lead Optimization SAR Studies->Lead Optimization Structure-Activity Data Synthesis of Analogs Synthesis of Analogs Lead Optimization->Synthesis of Analogs Improved Compounds Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate Optimized Lead Synthesis of Analogs->SAR Studies Iterative Feedback Loop In-vivo Studies In-vivo Studies Preclinical Candidate->In-vivo Studies

Caption: General workflow for thiazole-based drug discovery.

Foundational Synthesis: Building the Thiazole Library

The cornerstone of any discovery campaign is a chemically diverse library of compounds. For thiazoles, the Hantzsch synthesis, first reported in 1887, remains a robust and widely utilized method for constructing the core ring system.[1][11]

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[2] Its reliability and simplicity make it an ideal starting point for library generation.[12] The reaction begins with a nucleophilic attack (SN2 reaction) by the sulfur of the thioamide on the α-carbon of the haloketone.[12] This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[2]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate (SN2 Product) reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Hemiaminal (Intramolecular Attack) intermediate1->intermediate2 Ring Closure product Thiazole Product (Dehydration) intermediate2->product - H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol provides a self-validating method for synthesizing a representative aminothiazole. The success of the reaction is validated by the precipitation of the product upon neutralization, a direct consequence of forming the neutral, water-insoluble free base from its soluble salt form.[12]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)[1]

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)

    • Stir bar, 20 mL scintillation vial, hot plate, Buchner funnel apparatus

  • Procedure:

    • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1]

      • Causality: 2-Bromoacetophenone provides the α-haloketone backbone, while thiourea serves as the thioamide component, bringing the nitrogen and sulfur atoms required for the heterocycle.

    • Add 5 mL of methanol and a stir bar.[1]

      • Causality: Methanol acts as a polar protic solvent, facilitating the dissolution of the reactants and the progression of the ionic mechanism.

    • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[1]

      • Causality: Thermal energy is required to overcome the activation energy for both the initial SN2 reaction and the subsequent dehydration step.

    • Cooling: Remove the vial from the heat and allow it to cool to room temperature. The product at this stage is the hydrobromide salt, which is typically soluble in the methanol reaction mixture.[12]

    • Precipitation & Isolation: Pour the cooled reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl.[2]

      • Causality: The sodium carbonate is a mild base that neutralizes the hydrobromide salt of the thiazole product. The resulting neutral organic molecule is poorly soluble in the aqueous methanol mixture, causing it to precipitate. This step is crucial for purification.

    • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with water to remove any remaining inorganic salts.[2]

    • Drying & Characterization: Air-dry the collected solid on a watch glass. Once dry, determine the mass and percent yield. Characterize the product via melting point, TLC, and NMR spectroscopy to confirm its identity and purity.[2]

High-Throughput Screening (HTS) of Thiazole Libraries

Once a library of thiazole derivatives is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target or phenotype.[13] The design of the HTS assay is critical for generating reliable and reproducible data.

HTS Protocol: Anticancer Antiproliferative Sulforhodamine B (SRB) Assay

This cell-based assay is a robust method for screening compounds for cytotoxicity against cancer cell lines. Its validity comes from its reliance on staining total cellular protein, which provides a stable and sensitive endpoint directly proportional to the number of living cells.[14]

  • Objective: To determine the concentration at which a thiazole compound inhibits cancer cell growth by 50% (IC₅₀).

  • Methodology:

    • Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer) into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

    • Compound Addition: Add serial dilutions of the thiazole compounds (typically dissolved in DMSO) to the wells.

      • Trustworthiness: Include essential controls on every plate:

        • Vehicle Control: Wells with DMSO only, representing 0% inhibition.

        • Positive Control: Wells with a known cytotoxic drug (e.g., Doxorubicin), representing 100% inhibition.[14]

        • Blank Control: Wells with media but no cells, to measure background absorbance.

    • Incubation: Incubate the plates for 48-72 hours to allow the compounds to exert their effects.

    • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells to the plate.[14]

    • Staining: Wash the plates with water, then add SRB solution to stain the total cellular protein.[14]

    • Washing: Remove unbound SRB dye by washing with 1% acetic acid.

    • Measurement: Solubilize the bound dye with a Tris buffer solution and read the absorbance at ~510 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value.

HTS Protocol: Antimicrobial Alamar Blue Susceptibility Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against bacteria. The assay is self-validating because the color change of the Alamar Blue (resazurin) reagent is a direct measure of metabolic activity; only living, respiring bacteria can reduce the blue reagent to its pink, fluorescent product (resorufin).[14]

  • Objective: To identify the lowest concentration of a thiazole compound that inhibits visible bacterial growth.

  • Methodology:

    • Compound Plating: Add serial dilutions of the thiazole compounds to the wells of a 96-well plate.

    • Inoculation: Add a standardized bacterial inoculum (e.g., Staphylococcus aureus) to each well.

      • Trustworthiness: Include controls:

        • Growth Control: Wells with bacteria and media only (no compound).

        • Sterility Control: Wells with media only (no bacteria).

    • Incubation: Incubate the plates at 37°C for 24-48 hours.

    • Reagent Addition: Add Alamar Blue reagent to each well and re-incubate for an additional 1-4 hours.[14]

    • Measurement: Visually inspect for color change (blue to pink) or measure fluorescence on a plate reader. The MIC is the lowest compound concentration where the well remains blue, indicating a lack of metabolic activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Data from HTS identifies initial "hits." The next crucial phase is lead optimization, a process guided by Structure-Activity Relationship (SAR) studies. SAR involves systematically modifying the chemical structure of a hit compound to improve its potency, selectivity, and drug-like properties.[8][15]

Interpreting SAR Data

By synthesizing and testing analogs of a hit compound, researchers can deduce which parts of the molecule are essential for its biological activity. For example, substitutions at the 2, 4, and 5 positions of the thiazole ring can dramatically influence efficacy.[16]

  • Example Scenario: Imagine an initial hit, Compound A , shows moderate anticancer activity. By synthesizing analogs with different groups at the R¹ and R² positions, a clear SAR can emerge.

CompoundR¹ (Position 2)R² (Position 4)IC₅₀ against MCF-7 (µM)[14]
A -NH₂-Phenyl52.62
B -NH₂-4-Chlorophenyl31.5 ± 1.91
C -NH-CH₃-Phenyl61.74
Doxorubicin (Standard Drug)< 1.0
  • Analysis & Causality:

    • Comparing A and B , the addition of a chlorine atom to the phenyl ring at position 4 significantly increases potency (lowers the IC₅₀). This suggests a favorable interaction, possibly hydrophobic or halogen bonding, in the target's binding pocket.

    • Comparing A and C , changing the amino group at position 2 to a methylamino group decreases potency. This indicates that the primary amine may be a critical hydrogen bond donor for target engagement.

This iterative cycle of synthesis, testing, and analysis allows scientists to rationally design compounds with enhanced therapeutic properties.

Common Mechanism: Kinase Inhibition

Many thiazole-based anticancer agents function by inhibiting protein kinases, enzymes that are often overactive in cancer cells.[8][14] These inhibitors typically compete with ATP for binding in the kinase's active site, thereby blocking the downstream signaling pathways that drive cell proliferation and survival.

Kinase_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by Thiazole Compound ATP_1 ATP Kinase_1 Kinase Active Site ATP_1->Kinase_1 Substrate_1 Substrate Protein Kinase_1->Substrate_1 Binds Product_1 Phosphorylated Substrate (Active Signaling) Substrate_1->Product_1 Phosphorylation Thiazole Thiazole Inhibitor Kinase_2 Kinase Active Site Thiazole->Kinase_2 Competitive Binding Substrate_2 Substrate Protein Kinase_2->Substrate_2 Binding Blocked Product_2 No Phosphorylation (Signaling Blocked) Substrate_2->Product_2

Caption: Thiazole compound inhibiting a kinase signaling pathway.

Conclusion

The discovery of novel thiazole-based compounds is a systematic and intellectually demanding endeavor that merges the art of synthetic chemistry with the rigor of biological validation. From the foundational Hantzsch synthesis to the expansive scale of high-throughput screening and the nuanced logic of SAR-driven optimization, each step is designed to be self-validating and information-rich. By understanding the causality behind each experimental choice and leveraging a robust suite of analytical and biological tools, researchers can continue to unlock the immense therapeutic potential held within the thiazole scaffold, paving the way for the next generation of innovative medicines.

References

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Vertex AI Search.
  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. (n.d.). ResearchGate.
  • Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][4][8]thiazole Compounds - Benchchem. (n.d.). BenchChem. Retrieved from

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Chem Help ASAP.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Pharmaguideline.
  • Systematic Review On Thiazole And Its Applications. (n.d.). Kuey.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for High-Throughput Screening of 5-Pentyl-1,3-Thiazole Analogs - Benchchem. (n.d.). BenchChem.
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (n.d.). PubMed Central.
  • THIAZOLE. (n.d.). CUTM Courseware.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy.
  • Application and synthesis of thiazole ring in clinically approved drugs - PubMed. (2023). PubMed.
  • Marketed drugs containing thiazole ring | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Discovery and synthesis of novel thiazole-based compounds - Benchchem. (n.d.). BenchChem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019). MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). YouTube.
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central. (n.d.). PubMed Central.
  • Other drugs containing thiazoles | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (n.d.). MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.). PubMed Central.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.). National Institutes of Health.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC - PubMed Central. (n.d.). PubMed Central.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. (2022). PubMed Central.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.). MDPI.
  • Structure–activity relationship (SAR) of 1,3‐thiazole and... - ResearchGate. (n.d.). ResearchGate.
  • Recent Development in the Synthesis of Thiazoles - PubMed. (2022). PubMed.
  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PubMed Central. (2025). PubMed Central.

Sources

A Comprehensive Technical Guide to the Preliminary Screening of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the preliminary in vitro screening of the novel chemical entity, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. As a member of the 2-aminothiazole class, a scaffold known for a wide spectrum of biological activities, this compound presents a compelling starting point for drug discovery campaigns. This document outlines a logical, multi-tiered screening cascade designed to efficiently assess its potential therapeutic value. We will delve into the rationale behind the selection of primary assays, including cytotoxicity, broad-spectrum antimicrobial, and anti-inflammatory evaluations. Subsequently, we will explore targeted secondary assays, such as kinase inhibition, based on the established profile of the 2-aminothiazole core. Furthermore, this guide provides detailed, step-by-step protocols for key experimental procedures and discusses the importance of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The overarching goal is to equip researchers, scientists, and drug development professionals with a robust, evidence-based strategy for the initial characterization of this and similar novel compounds.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This scaffold is recognized for its diverse pharmacological activities, which include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The versatility of the 2-aminothiazole ring system allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The subject of this guide, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, is a novel derivative distinguished by a 4-methoxyphenylmethyl substituent at the 4-position of the thiazole ring. While specific biological data for this exact compound is not yet extensively documented in peer-reviewed literature, the known activities of structurally related compounds provide a strong rationale for a comprehensive preliminary screening effort. For instance, various 2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against a range of human cancer cell lines, including breast, lung, and colon cancers.[4] Their mechanisms of action often involve the inhibition of key cellular signaling pathways, such as those mediated by protein kinases.[4]

This guide, therefore, proposes a systematic approach to unravel the biological potential of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, starting with broad phenotypic screens and progressing to more specific, target-oriented assays.

Compound Profile and Physicochemical Properties

A foundational step in any screening campaign is the characterization of the compound's fundamental physicochemical properties. These parameters influence solubility, permeability, and ultimately, bioavailability. For 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, these properties can be initially predicted using computational models and later confirmed experimentally.[5][6][7]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~220.29 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP~2.5Indicates good lipophilicity for membrane permeability.
Polar Surface Area (PSA)~67.5 ŲInfluences cell membrane penetration and solubility.
pKa~5.0 (basic)Affects solubility and ionization state at physiological pH.

Note: These values are illustrative and should be determined experimentally.

Synthesis Outline

The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can be achieved through a modified Hantzsch thiazole synthesis.[8][9][10] This classic method involves the condensation of an α-haloketone with a thioamide.

Diagram: Hantzsch Thistle Synthesis Workflow

Hantzsch_Synthesis reagent1 1-Bromo-3-(4-methoxyphenyl)propan-2-one reaction Condensation (e.g., in Ethanol, reflux) reagent1->reaction α-haloketone reagent2 Thiourea reagent2->reaction Thioamide product 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine reaction->product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Tier 1: Primary Screening Cascade

The initial screening phase is designed to be broad, identifying any significant biological activity across several key therapeutic areas. This stage prioritizes high-throughput, cost-effective assays to rapidly assess the compound's potential and guide further investigation.

Diagram: Tier 1 Screening Workflow

Tier1_Screening start 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screen (Broth Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) start->anti_inflammatory adme Preliminary ADME (Solubility, Permeability) start->adme decision Proceed to Tier 2 Screening? cytotoxicity->decision IC50 > 30 µM (Non-toxic) antimicrobial->decision MIC < 10 µg/mL anti_inflammatory->decision Inhibition of NO, Cytokines adme->decision Favorable Profile

Caption: Decision-gated workflow for Tier 1 primary screening.

Cytotoxicity Assessment

Rationale: A fundamental first step is to determine the compound's intrinsic cytotoxicity against mammalian cells. This provides a therapeutic window for any observed biological activity and flags potential for non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a human cell line (e.g., HEK293 or a non-cancerous fibroblast line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

Antimicrobial Activity Screening

Rationale: Given the known antibacterial and antifungal properties of many 2-aminothiazole derivatives, a broad-spectrum antimicrobial screen is warranted.[2][11] The broth microdilution method is a standardized and efficient way to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Rationale: The 2-aminothiazole scaffold has been linked to anti-inflammatory effects. A common and effective in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria cell walls, induces a robust inflammatory response in macrophages, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages

  • Cell Culture: Plate RAW 264.7 macrophage-like cells in a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Determine the ability of the compound to inhibit the production of NO and pro-inflammatory cytokines compared to the LPS-only treated control.

Tier 2: Secondary Screening and Mechanistic Elucidation

If promising activity is observed in the primary screens, the next tier of investigation aims to identify the potential mechanism of action and refine the understanding of the compound's biological profile. The direction of this tier is guided by the results of the primary screening.

Anticancer Deconvolution

If significant cytotoxicity is observed against cancer cell lines (as part of a broader cytotoxicity panel), further investigation is warranted.

  • Panel of Cancer Cell Lines: Screen the compound against a panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel) to identify patterns of sensitivity.[4]

  • Kinase Inhibition Profiling: Given that many 2-aminothiazole-based anticancer agents are kinase inhibitors, a broad kinase inhibition panel is a logical next step.[4] This can be performed using commercially available services that screen against hundreds of kinases.

Diagram: Potential Kinase Signaling Pathway Inhibition

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-[(4-Methoxyphenyl)methyl] -1,3-thiazol-2-amine Compound->RTK Inhibition? Compound->PI3K Inhibition?

Caption: Hypothesized inhibition of a pro-survival kinase pathway.

Experimental Protocol: Cell-Based Kinase Activity Assay

  • Cell Line Selection: Choose a cancer cell line known to be dependent on a particular kinase pathway (e.g., A549 for EGFR).

  • Compound Treatment: Treat the cells with the test compound for a defined period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting or ELISA: Use phospho-specific antibodies to detect the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation indicates inhibition of the kinase.[2]

Early ADME and Pharmacokinetic Profiling

In parallel with efficacy studies, it is crucial to evaluate the compound's drug-like properties. Early in vitro ADME assays can predict potential liabilities and guide medicinal chemistry efforts to optimize the compound's pharmacokinetic profile.

AssayMethodPurpose
Metabolic Stability Incubation with liver microsomes or hepatocytesTo assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.
Plasma Protein Binding Equilibrium dialysisTo determine the fraction of the compound bound to plasma proteins, which affects its free concentration and availability.
CYP450 Inhibition Incubation with specific CYP isoforms and probe substratesTo identify potential for drug-drug interactions.
Permeability Caco-2 or PAMPA assayTo predict intestinal absorption and oral bioavailability.

Conclusion and Future Directions

This guide provides a comprehensive and logical framework for the preliminary screening of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. By employing a tiered approach that begins with broad phenotypic assays and progresses to more specific mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The integration of early ADME profiling ensures that promising candidates possess the necessary drug-like properties for further development. The data generated from this screening cascade will be instrumental in making informed decisions about the future of this compound and will lay the groundwork for subsequent lead optimization and preclinical development.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • European Patent Office. (1993, December 16). Processes and intermediates for manufacturing retroviral protease inhibiting compounds - EP 1302468 A1.
  • Google Patents. (n.d.). EA201891447A1 - CRYSTAL FORM 1,3-TIAZOL-5-ILMETYL - [(2R, 5R) -. Retrieved from https://patents.google.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Nevagi, R. J., et al. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Patel, A., et al. (2021, January 20). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • YouTube. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]

  • PubMed Central. (2018, August 14). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Retrieved from [Link]

  • ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? Retrieved from [Link]

  • PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • MDPI. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Retrieved from [Link]

  • ResearchGate. (2015, August 21). Test anti-inflammatory compound after LPS stimulation? Retrieved from [Link]

  • PubMed. (n.d.). Predicting the metabolic pathways of small molecules based on their physicochemical properties. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current status and future directions of high-throughput ADME screening in drug discovery. Retrieved from [Link]

  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • Acellera. (2023, October 31). Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile template for designing molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets.

This guide focuses on a specific class of 2-aminothiazole derivatives: those bearing a 4-[(4-methoxyphenyl)methyl] substituent. This substitution introduces a flexible benzyl group at the C4-position with an electron-donating methoxy group on the phenyl ring, which can significantly influence the molecule's interaction with biological targets. We will explore the synthesis, biological activities, and structure-activity relationships of this promising chemical space.

Synthetic Strategies for 4-Substituted-2-Aminothiazoles

The primary and most classical method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-halocarbonyl compound with a thiourea or its derivatives. For the synthesis of the core structure, 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine, the key starting materials would be a suitable α-haloketone and thiourea.

A plausible synthetic route to the target scaffold and its derivatives is outlined below. The key is the preparation of the requisite α-haloketone, 1-bromo-3-(4-methoxyphenyl)propan-2-one.

General Synthetic Workflow

Synthesis_Workflow Start 4-Methoxyphenylacetic acid Intermediate1 4-Methoxyphenylacetyl chloride Start->Intermediate1 Acyl chloride formation Reagent1 Thionyl Chloride (SOCl2) Reagent1->Intermediate1 Intermediate2 Diazoketone Intermediate1->Intermediate2 Arndt-Eistert homologation Reagent2 Diazomethane (CH2N2) Reagent2->Intermediate2 AlphaHaloKetone 1-bromo-3-(4-methoxyphenyl)propan-2-one Intermediate2->AlphaHaloKetone Halogenation Reagent3 HBr Reagent3->AlphaHaloKetone FinalProduct 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (or N-substituted analogs) AlphaHaloKetone->FinalProduct Hantzsch Thiazole Synthesis Reagent4 Thiourea (or substituted thiourea) Reagent4->FinalProduct

Caption: Synthetic workflow for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Experimental Protocol: Hantzsch Synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Materials:

  • 1-bromo-3-(4-methoxyphenyl)propan-2-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-(4-methoxyphenyl)propan-2-one (1 equivalent) in ethanol.

  • Addition of Thiourea: To this solution, add thiourea (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be conducted at a moderate reflux temperature.

  • Slight Excess of Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more valuable α-haloketone.

  • Neutralization with Sodium Bicarbonate: The reaction produces hydrobromic acid as a byproduct. Neutralization is necessary to quench the acid and facilitate the precipitation of the free amine product.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 2-aminothiazole scaffold are known to exhibit a broad spectrum of biological activities. The introduction of the 4-[(4-methoxyphenyl)methyl] group can confer specific properties, potentially enhancing activity against certain targets.

Anticancer Activity

Many 2-aminothiazole derivatives have demonstrated potent anticancer activity.[3] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The 4-benzyl substituent can play a role in directing the molecule to the ATP-binding pocket of kinases. The methoxy group on the phenyl ring can influence solubility and electronic properties, which may affect target engagement.

Kinase Inhibition

The 2-aminothiazole scaffold is a key component of several kinase inhibitors, including the FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor.[4] Structure-activity relationship (SAR) studies have shown that substitutions at the C4 and C5 positions of the thiazole ring can significantly impact kinase selectivity and potency. The 4-[(4-methoxyphenyl)methyl] group could potentially orient the molecule within the kinase active site to form favorable interactions.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition of Kinase Activity Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 4-[(4-Methoxyphenyl)methyl]- 1,3-thiazol-2-amine Analog Inhibitor->Kinase Binding to ATP pocket

Sources

Methodological & Application

Synthesis Protocol for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine, a molecule belonging to the pharmacologically significant 2-aminothiazole class of heterocyclic compounds. The described methodology is based on the robust and historically significant Hantzsch thiazole synthesis, involving the condensation of 1-bromo-3-(4-methoxyphenyl)propan-2-one with thiourea. This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for structural characterization. The protocol is designed to be a self-validating system, ensuring researchers can achieve high yields of a well-characterized final product, suitable for applications in medicinal chemistry and drug discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a fundamental structural motif found in numerous natural products, most notably Vitamin B1 (Thiamine), and in a vast array of synthetic pharmaceuticals.[1] Derivatives of 2-aminothiazole, in particular, are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties.[1] Their versatile chemical nature and ability to engage in various biological interactions make them attractive starting points for the development of novel therapeutic agents.

This guide focuses on the synthesis of a specific derivative, 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine. The inclusion of a 4-methoxybenzyl group at the C4 position introduces structural features that can be pivotal for modulating biological activity and pharmacokinetic properties. The synthesis is achieved through the Hantzsch thiazole synthesis, a classic and highly reliable method first described in 1887.[2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, offering a straightforward and efficient route to the thiazole core.[2][3]

Reaction Mechanism and Scientific Rationale

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. The reaction between 1-bromo-3-(4-methoxyphenyl)propan-2-one and thiourea proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The mechanism involves three key stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction that displaces the bromide ion and forms an isothiouronium salt intermediate.[3][4]

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety in an intramolecular fashion. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

  • Dehydration and Aromatization: The final step is the elimination of a water molecule (dehydration) from the thiazoline intermediate. This acid-catalyzed dehydration leads to the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.

Initially, the product is formed as its hydrobromide (HBr) salt, which is typically soluble in the polar reaction solvent.[4] A subsequent basic workup is required to neutralize this salt, yielding the free base as a neutral organic molecule that is often less soluble and precipitates from the aqueous solution.[3][4]

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol

This protocol details the synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine from commercially available starting materials.

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Amount (mmol)Molar Ratio
1-bromo-3-(4-methoxyphenyl)propan-2-one20539-71-5C₁₀H₁₁BrO₂243.1010.01.0
Thiourea62-56-6CH₄N₂S76.1215.01.5
Methanol (MeOH), ACS Grade67-56-1CH₄O32.04~15 mL-
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃105.99--
Deionized Water (H₂O)7732-18-5H₂O18.02--
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11--
Hexane110-54-3C₆H₁₄86.18--
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • 250 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Glassware for recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow Diagram.

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1-bromo-3-(4-methoxyphenyl)propan-2-one (10.0 mmol) and thiourea (15.0 mmol). Rationale: A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[3][4]

  • Solvent Addition: Add methanol (15 mL) to the flask, followed by a magnetic stir bar.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. Maintain reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. The disappearance of the α-haloketone spot indicates reaction completion.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. In a separate 250 mL beaker, prepare a 5% aqueous solution of sodium carbonate (approx. 50 mL).

  • Workup: Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. A precipitate should form immediately. Rationale: The base neutralizes the HBr salt of the product, converting it to the neutral, water-insoluble free base, which facilitates its isolation via precipitation.[3][4]

  • Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 20 mL) to remove any remaining inorganic salts and excess thiourea.

  • Drying: Allow the solid to air-dry on the filter paper or on a watch glass. The crude product can be further dried in a vacuum oven at low heat (40-50°C).

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.

Characterization and Data Analysis

Validation of the final product's identity and purity is essential. The following data are expected for 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine.

PropertyExpected Result
Appearance Off-white to light yellow crystalline solid
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Melting Point Literature values may vary; determination is key for purity assessment.
¹H NMR (DMSO-d₆)δ ~7.15 (d, 2H, Ar-H), δ ~6.85 (d, 2H, Ar-H), δ ~6.40 (s, 1H, thiazole-H), δ ~6.90 (s, 2H, NH₂), δ ~3.80 (s, 2H, CH₂), δ ~3.70 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆)δ ~168 (C2), δ ~158 (Ar-C-O), δ ~149 (C4), δ ~130 (Ar-CH), δ ~114 (Ar-CH), δ ~105 (C5), δ ~55 (OCH₃), δ ~35 (CH₂)
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1510 (Ar C=C stretch)
MS (ESI+) m/z 221.07 [M+H]⁺

Note: NMR chemical shifts (δ) are predicted based on analogous structures and may vary slightly. The broad singlet for the -NH₂ protons is exchangeable with D₂O.

Troubleshooting and Safety Precautions

  • Low Yield: Incomplete reaction (extend reflux time) or loss during workup/recrystallization. Ensure the pH is basic enough for full precipitation.

  • Impure Product: Presence of unreacted starting materials. Ensure thorough washing of the filter cake and careful recrystallization.

  • Safety:

    • α-haloketones like 1-bromo-3-(4-methoxyphenyl)propan-2-one are lachrymatory and skin irritants. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

    • Organic solvents (methanol, ethanol, hexane, ethyl acetate) are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The Hantzsch condensation reaction provides an effective and reliable method for the synthesis of 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine. The protocol described herein is robust, employs readily available reagents, and involves straightforward purification techniques. By following this detailed guide, researchers can confidently synthesize and validate this valuable 2-aminothiazole building block for further investigation in drug discovery and development programs.

References

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

  • Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Singh, R. B., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Link]

  • ScienceDirect. (2014). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Arabian Journal of Chemistry. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Molbank. [Link]

Sources

High-Purity Isolation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine: A Multi-modal Purification Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a key intermediate in pharmaceutical synthesis. Recognizing the compound's unique physicochemical properties, including its basic 2-aminothiazole core, we present three distinct, scalable protocols: bulk purification via recrystallization, intermediate-scale separation by modified flash column chromatography, and high-purity isolation using preparative High-Performance Liquid Chromatography (HPLC). Each protocol is designed to address specific purity requirements and production scales, from initial synthesis cleanup to the generation of highly pure material suitable for drug development pipelines. We detail the scientific rationale behind each step, provide troubleshooting guidance, and outline methods for post-purification analysis to ensure the final product meets stringent quality standards.

Introduction: The Importance of Purification in API Synthesis

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including treatments for a range of conditions.[1][2] 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine serves as a critical building block for synthesizing these complex active pharmaceutical ingredients (APIs). The most common route to such compounds is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea.[1][3] While effective, this reaction often yields a crude product containing unreacted starting materials, reagents, and side-products that must be meticulously removed.

The purity of this intermediate is paramount, as impurities can interfere with subsequent reactions, lead to the formation of undesired byproducts, and compromise the safety and efficacy of the final API. This guide, therefore, presents a systematic approach to purifying this versatile intermediate, enabling researchers and drug development professionals to select the most appropriate technique based on their specific objectives, whether it be rapid cleanup of multi-gram batches or final polishing to >99% purity.

Physicochemical Profile and Analytical Prerequisites

Understanding the target molecule's properties is the foundation of an effective purification strategy. The presence of a basic amine and a moderately non-polar methoxybenzyl group dictates its behavior in different separation systems.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₂N₂OS-
Molecular Weight 220.29 g/mol [4]
Appearance Typically an off-white to yellow solidInferred from similar compounds
Predicted pKa ~4.6Based on structurally similar 2-aminothiazoles, indicating weak basicity.[5]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water and non-polar solvents like hexanes.General properties of 2-aminothiazoles.[1]
UV Absorbance Strong UV absorbance due to aromatic and thiazole rings.Inferred from structure
Initial Purity Assessment: The Essential First Step

Before any purification attempt, the purity of the crude material must be assessed. This analysis guides the selection of the appropriate purification method and helps in developing the separation conditions.

A. Thin-Layer Chromatography (TLC) for Rapid Screening

TLC is an indispensable tool for quickly evaluating the complexity of the crude mixture and for scouting solvent systems for flash chromatography.

Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the solution to the TLC plate baseline.

  • Elution: Develop the plate in a chamber with a pre-screened mobile phase. A good starting point is 30-50% ethyl acetate in hexanes.

  • Visualization: Visualize the separated spots under UV light (254 nm) and then by staining (e.g., potassium permanganate) to reveal UV-inactive impurities.

  • Analysis: The ideal solvent system for flash chromatography should provide a retention factor (Rƒ) of 0.2-0.4 for the target compound and maximal separation from all impurities.[6]

B. Analytical HPLC for Quantitative Purity Check

For a precise purity value and to detect trace impurities, analytical reversed-phase HPLC is the method of choice. This also serves as the basis for developing a preparative HPLC method.

Selecting the Right Purification Strategy

The choice of purification technique depends on the initial purity of the crude material, the quantity of material to be processed, and the final purity required.

// Nodes start [label="Crude Product\n(Purity < 95%)", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallization [label="Recrystallization", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.2, height=1.0]; flash_chrom [label="Flash Chromatography", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.2, height=1.0]; prep_hplc [label="Preparative HPLC", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.2, height=1.0]; check_purity1 [label="Purity > 98%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=1.8, height=1.2]; check_purity2 [label="Purity > 99.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=1.8, height=1.2]; final_product [label="Final Product\n(>99.5% Purity)", fillcolor="#FFFFFF", style=filled, fontcolor="#202124", shape=ellipse]; intermediate [label="Intermediate Stock\n(95-99% Purity)", fillcolor="#FFFFFF", style=filled, fontcolor="#202124", shape=ellipse];

// Edges start -> recrystallization [label="High Yield\nBulk Scale (>10g)"]; start -> flash_chrom [label="Complex Mixture\nIntermediate Scale (1-10g)"]; recrystallization -> check_purity1; flash_chrom -> intermediate; intermediate -> prep_hplc [label="Final Polishing\nRequired"]; check_purity1 -> intermediate [label="No"]; check_purity1 -> check_purity2 [label="Yes"]; check_purity2 -> final_product [label="Yes"]; check_purity2 -> prep_hplc [label="No"]; prep_hplc -> final_product; } ` Caption: Purification strategy decision workflow.

TechniqueScaleTypical PuritySpeedKey Advantage
Recrystallization > 5 g95-99%ModerateCost-effective, excellent for removing baseline impurities.
Flash Chromatography 1 - 50 g90-98%FastGood for complex mixtures and moderate scales.
Preparative HPLC < 5 g> 99.5%SlowHighest resolution for achieving ultimate purity. [1]

Protocol 1: Recrystallization for Bulk Scale

Recrystallization is a powerful technique for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. It is particularly effective when the crude product is already of moderate purity (>85-90%).

Principle of Operation

The crude material is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility, but impurities are either sparingly soluble or highly soluble. Upon slow cooling, the solution becomes supersaturated with the target compound, leading to the formation of pure crystals, while impurities remain in the mother liquor.

Protocol: Single-Solvent Recrystallization

Ethanol is often a suitable solvent for recrystallizing 2-aminothiazole derivatives. [13]

  • Dissolution: Place the crude 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. [7] Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial to form large, pure crystals. Avoid disturbing the flask. [6]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Flash chromatography is the workhorse for purifying multi-gram quantities of reaction mixtures when recrystallization is ineffective. [12] For basic compounds like our target, special considerations are necessary to prevent poor separation and low recovery.

Principle: Mitigating Amine-Silica Interactions

The acidic silanol groups (Si-OH) on the surface of silica gel can strongly and irreversibly bind to basic amines, leading to significant peak tailing and loss of material. [11] To counteract this, a small amount of a competitive base, such as triethylamine (TEA), is added to the mobile phase. The TEA preferentially interacts with the active sites on the silica, allowing the target amine to elute symmetrically. [15]

// Nodes start [label="Crude Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dry_load [label="Dry Loading:\nAdsorb onto Silica", fillcolor="#FFFFFF", fontcolor="#202124"]; pack_col [label="Pack Column with\nSilica Gel Slurry", fillcolor="#FFFFFF", fontcolor="#202124"]; load_sample [label="Load Sample onto\nPacked Column", fillcolor="#FBBC05", fontcolor="#202124"]; elute [label="Elute with Gradient\n(Hex/EtOAc + 0.5% TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Fractions\nby TLC", fillcolor="#FFFFFF", fontcolor="#202124"]; pool [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="Solvent Evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dry_load; pack_col -> load_sample; dry_load -> load_sample; load_sample -> elute; elute -> collect; collect -> analyze; analyze -> pool; pool -> evaporate; evaporate -> end; } ` Caption: Workflow for flash column chromatography.

Protocol: Modified Flash Chromatography
  • Mobile Phase Preparation: Prepare two solvents: a non-polar solvent "A" (e.g., Hexane) and a polar solvent "B" (e.g., Ethyl Acetate). To solvent B, add triethylamine to a final concentration of 0.5-1% (v/v).

  • Column Packing: Select a column size appropriate for the sample amount (typically using a 20-50:1 ratio of silica to crude material by weight).[7] Pack the column as a slurry using a low-polarity mobile phase (e.g., 5% Solvent B in A).

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% B in A). Gradually increase the polarity (gradient elution) based on TLC analysis. A typical gradient might be from 10% to 60% Ethyl Acetate in Hexane (with constant TEA concentration).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and can be removed under high vacuum.

Protocol 3: Preparative HPLC for Ultimate Purity

For applications demanding the highest purity (>99.5%), such as the preparation of analytical standards or material for late-stage development, reversed-phase preparative HPLC is the definitive technique.[8][9] It offers unparalleled resolving power for separating closely related impurities.

Principle: Reversed-Phase Separation

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar.[6] The separation is based on the hydrophobic partitioning of the analyte between the two phases. To ensure sharp, symmetrical peaks for basic compounds, an acid modifier like trifluoroacetic acid (TFA) is typically added to the mobile phase. The TFA protonates the amine, preventing its interaction with residual silanols on the stationary phase and ensuring consistent retention.

// Nodes start [label="Analytical HPLC\nMethod Development", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; scale_up [label="Scale-up Calculation\n(Flow Rate, Gradient)", fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_sample [label="Prepare Concentrated\nSample Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; equilibrate [label="Equilibrate Prep Column\n(C18)", fillcolor="#FBBC05", fontcolor="#202124"]; inject [label="Inject Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_gradient [label="Run Gradient\n(H₂O/ACN + 0.1% TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Fraction Collection\n(UV-Triggered)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Fraction Purity\n(Analytical HPLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; pool [label="Pool Fractions >99.5%", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyophilize [label="Solvent Removal\n(Lyophilization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="High-Purity Product\n(>99.5%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> scale_up; scale_up -> prepare_sample; prepare_sample -> inject; equilibrate -> inject; inject -> run_gradient; run_gradient -> collect; collect -> analyze; analyze -> pool; pool -> lyophilize; lyophilize -> end; } ` Caption: Workflow for preparative HPLC purification.

Protocol: Reversed-Phase Preparative HPLC

A. Analytical Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

B. Preparative Scale-Up Protocol

  • System & Column: Use a preparative HPLC system equipped with a high-flow pump, autosampler, UV detector, and fraction collector. [5] A suitable column would be a C18, 30 x 150 mm, 5 µm.

  • Mobile Phase: Prepare sufficient quantities of Mobile Phase A and B as described above.

  • Sample Preparation: Dissolve the partially purified compound in a minimal amount of a strong solvent (like DMSO or DMF), then dilute with Mobile Phase A until the point of precipitation to maximize concentration while ensuring solubility under initial gradient conditions. Filter the solution through a 0.45 µm filter.

  • Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 10% B) for at least 5 column volumes.

  • Injection & Elution: Inject the prepared sample. Run a scaled-up gradient. The gradient duration should be kept the same as the analytical method, but the flow rate should be scaled geometrically based on the column cross-sectional area.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal of the eluting target peak.

  • Analysis and Pooling: Analyze each collected fraction using the analytical HPLC method. Pool all fractions that meet the required purity specification (e.g., >99.5%).

  • Solvent Removal: Remove the acetonitrile by rotary evaporation. The remaining aqueous solution containing the TFA salt of the product can be lyophilized (freeze-dried) to yield a stable, fluffy solid.

Purity Verification

The purity of the final material from any of the above protocols must be confirmed.

  • HPLC: A single, sharp peak with >99.5% purity by area percentage.

  • ¹H NMR: Spectra should be clean, with correct chemical shifts, integrations, and coupling constants, and no observable impurity signals.

  • Mass Spectrometry: A strong signal corresponding to the correct molecular ion [M+H]⁺.

Conclusion

The purification of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can be effectively achieved through a strategically chosen method. Recrystallization offers a simple, economical solution for bulk cleanup. Modified flash chromatography provides a rapid, scalable method for moderately complex mixtures. For the highest purity demands essential in drug development, preparative HPLC stands as the gold standard. By applying the detailed protocols within this guide, researchers can consistently produce high-quality material, accelerating their discovery and development timelines.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Gilson, Inc. (n.d.). Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine. PubChem Compound Summary. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. PubChem Compound Summary. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem Compound Summary. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Retrieved from [Link]

  • Tanaka, A., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Retrieved from [Link]

  • Vinusha, H.M., et al. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Bîcu, E., et al. (2019). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molecules, 24(1), 123. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Retrieved from [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR-Based Structural Elucidation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic imperative for precise structural verification of heterocyclic compounds in drug discovery and development pipelines necessitates robust and reproducible analytical methodologies. This document outlines the causality behind experimental choices, from sample preparation to spectral interpretation, to ensure self-validating and trustworthy results. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Critical Role of NMR in Heterocyclic Drug Development

Heterocyclic scaffolds, particularly those containing thiazole rings, are privileged structures in medicinal chemistry due to their wide range of biological activities.[1][2] The compound 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine incorporates a 2-aminothiazole moiety linked to a methoxyphenyl group, representing a core structure with significant potential for pharmacological modulation. Accurate and unambiguous structural confirmation is a foundational requirement in the drug development process, directly impacting the integrity of subsequent structure-activity relationship (SAR) studies and intellectual property claims.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. This application note serves as a comprehensive guide to leveraging ¹H and ¹³C NMR for the definitive structural analysis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Experimental Design & Rationale

The successful acquisition of high-quality NMR data is predicated on meticulous experimental design. The choices of solvent, sample concentration, and instrumental parameters are not arbitrary but are dictated by the physicochemical properties of the analyte and the specific information sought.

Molecular Structure and Numbering Convention

For clarity in spectral assignment, the following IUPAC numbering convention for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine will be utilized throughout this document.

Caption: Molecular structure and numbering of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Protocol: Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample.[3] A well-prepared sample ensures a homogeneous solution, free from particulate matter and paramagnetic impurities that can degrade spectral resolution.

Step-by-Step Methodology:

  • Analyte Purity: Ensure the 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine sample is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative, though its viscosity and water absorption tendency should be considered.[4][5][6]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[3] This concentration provides a good signal-to-noise ratio without significant line broadening from intermolecular interactions.

    • For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

  • Homogenization: After adding the solvent, gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtration (if necessary): If particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5]

  • Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[7][8] Most high-purity deuterated solvents are supplied with TMS already added. If not, a small drop can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[9]

Protocol: NMR Data Acquisition

These protocols are based on a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good spectral dispersion for routine analysis.
Pulse Programzg30A standard 30° pulse sequence for quantitative measurements.
Spectral Width-2 to 12 ppmEncompasses the typical chemical shift range for organic molecules.
Acquisition Time2-4 secondsAllows for good resolution of signals.
Relaxation Delay (d1)1-2 secondsEnsures adequate relaxation of protons for accurate integration.
Number of Scans8-16Sufficient for good signal-to-noise for the specified concentration.
Temperature298 KStandard ambient temperature for routine analysis.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHzCorresponding ¹³C frequency for a 400 MHz ¹H instrument.
Pulse Programzgpg30A standard 30° pulse sequence with proton decoupling.
Spectral Width-10 to 200 ppmCovers the expected range for most organic carbons.[10]
Acquisition Time1-2 secondsBalances resolution and experimental time.
Relaxation Delay (d1)2 secondsAllows for sufficient relaxation of carbon nuclei.
Number of Scans1024-4096A higher number of scans is necessary due to the low sensitivity of ¹³C.
Temperature298 KStandard ambient temperature.

Data Processing and Analysis

Modern NMR software packages offer streamlined data processing capabilities.[11][12][13][14][15] The following steps represent a standard workflow.

G A Raw FID Data B Fourier Transform A->B C Phase Correction B->C D Baseline Correction C->D E Referencing (to TMS or Solvent) D->E F Peak Picking & Integration E->F G Spectral Assignment F->G

Caption: Standard workflow for NMR data processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is expected to exhibit distinct signals corresponding to each unique proton environment.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H56.5 - 7.0Singlet (s)1HThe proton on the thiazole ring is in an electron-rich environment and typically appears in this region.[16][17]
H8, H127.0 - 7.3Doublet (d)2HAromatic protons ortho to the methylene bridge, showing coupling to H9 and H11.
H9, H116.7 - 6.9Doublet (d)2HAromatic protons ortho to the methoxy group, shielded by its electron-donating effect and coupled to H8 and H12.
H6 (CH₂)3.9 - 4.2Singlet (s)2HMethylene protons are adjacent to the electron-withdrawing thiazole ring and the aromatic ring.
H13 (OCH₃)3.7 - 3.9Singlet (s)3HMethoxy group protons typically appear as a sharp singlet in this range.[18]
NH₂5.0 - 6.0Broad Singlet (br s)2HAmine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C2165 - 170The carbon of the 2-aminothiazole is significantly deshielded due to the adjacent nitrogen atoms.
C4145 - 150A quaternary carbon in the thiazole ring, deshielded by the adjacent nitrogen and sulfur atoms.
C5105 - 115The carbon bearing the single proton on the thiazole ring is relatively shielded.[19]
C7128 - 132Quaternary aromatic carbon attached to the methylene bridge.
C10158 - 162Aromatic carbon attached to the electron-donating methoxy group, resulting in deshielding.
C8, C12129 - 131Aromatic carbons ortho to the methylene bridge.
C9, C11113 - 115Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
C6 (CH₂)35 - 45The methylene carbon is in a relatively shielded environment.
C13 (OCH₃)55 - 58The methoxy carbon typically resonates in this region.[18][20][21]

Trustworthiness and Self-Validation

The integrity of this analytical protocol is ensured by several self-validating checks:

  • Integration Ratios: The relative integrals of the ¹H NMR signals must correspond to the number of protons in each environment (e.g., a 1:2:2:2:3:2 ratio for the non-exchangeable protons).

  • Consistency with Known Chemical Shifts: The observed chemical shifts should fall within the expected ranges for the proposed functional groups and structural motifs. Significant deviations may indicate an incorrect structure or the presence of unexpected electronic or steric effects.

  • Correlation with ¹³C Data: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule.

  • Reproducibility: The experiment should yield consistent results upon repetition.

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR analysis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently and accurately verify the structure of this and similar heterocyclic compounds. Adherence to these guidelines will ensure the generation of high-quality, reliable, and defensible analytical data, which is paramount in the rigorous environment of drug discovery and development.

References

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

  • Bruker. (n.d.). NMR Software | NMR Technologies. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • IUPAC. (2019). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 996-1001. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

  • Hilaris Publisher. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • ResearchGate. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (n.d.). 4,4′-([3][11][14]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from [Link]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2023). Synthesis, Spectral Characterisation of Novel Azo–Dye 4- ((E)-(2-Hydroxy-3-Methoxy-5-((E)-Thiazol-2- Yldiazenyl)Benzylidene)Am. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide to the analysis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a member of the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry and drug discovery, precise analytical methods for its characterization are essential.[1][2] This guide details optimized protocols for sample preparation, LC separation, and high-resolution mass spectrometric analysis. We present a robust methodology for obtaining accurate mass measurements and explore the predicted fragmentation pathways of the target molecule under Collision-Induced Dissociation (CID), providing a framework for its unambiguous identification and structural confirmation. The protocols are designed for researchers in pharmaceutical development, chemical synthesis, and metabolomics.

1. Introduction The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds.[3] The title compound, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, combines this key heterocycle with a methoxyphenyl group, suggesting potential applications in drug development. Mass spectrometry (MS) is an indispensable tool in this field, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[4]

This application note addresses the need for a validated analytical workflow for this specific molecule. We leverage Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile small molecules, to generate intact protonated molecular ions.[5][6] Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides characteristic product ions, creating a structural fingerprint for the molecule.[7] The presented protocols are grounded in established principles of mass spectrometry and are designed to be adaptable to various high-resolution platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.[8][9]

Compound Profile

PropertyValue
Chemical Name 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine
Molecular Formula C₁₁H₁₂N₂OS
Average Molecular Weight 220.29 g/mol
Monoisotopic (Exact) Mass 220.06703 Da
Canonical SMILES COC1=CC=C(C=C1)CC2=C(SC(=N2)N)N
Structure

Part I: Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

Rationale: Proper sample preparation is critical for reproducible and high-quality mass spectrometry data. The primary goals are to dissolve the analyte to an appropriate concentration and remove contaminants like non-volatile salts, which can suppress the ESI signal and contaminate the instrument.[10] This protocol employs a simple dilution method suitable for purified compounds.

Materials:

  • 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine solid standard

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (ACN)

  • 0.22 µm Syringe filters (PTFE or similar)

  • 2 mL glass autosampler vials with PTFE-lined screw caps[10]

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the compound.

    • Dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.

  • Intermediate Stock Solution (100 µg/mL):

    • Transfer 100 µL of the Primary Stock Solution into a new vial.

    • Add 900 µL of a 50:50 (v/v) mixture of methanol and water. Vortex to mix.

  • Working Solution (1 µg/mL):

    • Transfer 10 µL of the Intermediate Stock Solution into a new vial.

    • Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This brings the final concentration to a range suitable for modern ESI-MS instruments.[11]

  • Filtration and Transfer:

    • Draw the final Working Solution into a syringe.

    • Attach a 0.22 µm syringe filter and filter the solution directly into a 2 mL autosampler vial. This step removes any particulates that could clog the LC system.[11]

    • Cap the vial securely. The sample is now ready for injection.

Protocol 2: LC-MS/MS Method Parameters

Rationale: Liquid chromatography is employed to separate the analyte from any potential impurities and deliver a clean sample to the mass spectrometer.[12] A reversed-phase C18 column is chosen for its versatility with moderately polar small molecules. A gradient elution ensures efficient separation and sharp peak shapes. Positive mode ESI is selected due to the presence of a basic 2-amino group, which is readily protonated to form the [M+H]⁺ ion.

Workflow Overview

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare 1 µg/mL Working Solution Filter Filter with 0.22 µm Syringe Filter Prep->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject into UPLC/HPLC System Vial->Inject Separate C18 Column Separation Inject->Separate Ionize Positive Mode ESI Separate->Ionize Detect Acquire MS1 (Full Scan) and MS2 (Fragmentation) Data Ionize->Detect Extract Extract Ion Chromatogram for [M+H]⁺ Detect->Extract Analyze Analyze MS/MS Spectrum for Fragmentation Pattern Extract->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Overall workflow for the LC-MS/MS analysis.

Instrumentation:

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.[13]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting Rationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Standard for retaining and separating moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic Acid Acid modifier promotes protonation for positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic solvent for eluting analytes from a C18 column.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °C Elevated temperature reduces viscosity and improves peak symmetry.
Injection Volume 2 µL Small volume to prevent peak overloading.

| Gradient Elution | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B | A standard gradient to elute the compound while cleaning the column. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive (+) The basic amine group is easily protonated.
Capillary Voltage 3.5 kV Optimizes the electrospray process.
Source Temperature 120 °C Aids in desolvation of droplets.
Desolvation Gas Temp. 350 °C Facilitates solvent evaporation to release gas-phase ions.
Desolvation Gas Flow 800 L/hr (Nitrogen) Removes solvent from the ion source.
MS1 Scan Range m/z 50 - 500 Covers the expected molecular ion and potential low-mass fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA) Automatically triggers fragmentation scans on the most intense precursor ions.
Precursor Ion [M+H]⁺ = m/z 221.0743 The calculated exact mass of the protonated molecule.
Collision Gas Argon Inert gas used to induce fragmentation.

| Collision Energy | Ramped 10 - 40 eV | Using a range of energies ensures the capture of both low- and high-energy fragments. |

Part II: Data Interpretation & Expected Results

Expected Mass Spectra In the full MS1 scan, the most prominent peak is expected to be the protonated molecular ion, [M+H]⁺, at an m/z of 221.0743. The high-resolution measurement allows for confirmation of the elemental composition (C₁₁H₁₃N₂OS⁺).

Predicted Fragmentation Pathway The MS/MS spectrum is generated by fragmenting the precursor ion (m/z 221.0743). The fragmentation pattern provides structural information based on the principle that bonds will cleave to form the most stable resulting ions and neutral losses.[14][15] For 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, the primary site of fragmentation is predicted to be the benzylic C-C bond, which is the weakest bond and leads to the formation of a highly stable, resonance-stabilized methoxybenzyl cation.

Caption: Predicted fragmentation pathway of protonated 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Table 3: Predicted Major Fragment Ions

m/z (Observed) m/z (Calculated) Formula of Ion Proposed Structure / Neutral Loss
221.0743 221.0743 [C₁₁H₁₃N₂OS]⁺ Precursor Ion: [M+H]⁺
121.0648 121.0648 [C₈H₉O]⁺ Base Peak: Methoxybenzyl cation (tropylium ion precursor) resulting from benzylic cleavage.
100.0192 100.0192 [C₄H₆N₂S]⁺ 4-methyl-1,3-thiazol-2-amine cation radical formed by cleavage of the benzylic bond.

| 91.0542 | 91.0542 | [C₇H₇]⁺ | Tropylium ion, formed by the neutral loss of formaldehyde (CH₂O) from the m/z 121 fragment.[16] |

Conclusion The combination of liquid chromatography with high-resolution tandem mass spectrometry provides a definitive method for the analysis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. The described protocols for sample preparation and instrument operation are robust and yield high-quality data. By analyzing the accurate mass of the protonated molecule and its characteristic fragmentation pattern, particularly the dominant methoxybenzyl cation at m/z 121.0648, researchers can confidently identify and structurally characterize this compound in various matrices. This methodology serves as a foundational tool for quality control, metabolic studies, and impurity profiling in the context of drug discovery and development.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry. Retrieved from [Link]

  • Laterza, O. F., & Wang, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • McLafferty, F. W. (1981). Tandem mass spectrometry (MS/MS): a promising new analytical technique for specific component determination in complex mixtures. Accounts of Chemical Research. Retrieved from [Link]

  • Early, J. P., et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLOS ONE. Retrieved from [Link]

  • Wang, X., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. American Pharmaceutical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aminothiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Popadyuk, I. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159644, 2-Amino-4-(4-methoxyphenyl)thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86687708, N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine. Retrieved from [Link]

  • Wiley Analytical Science. (2026). Mass spectrometry: a game changer in laboratory diagnostics?. Retrieved from [Link]

  • Khan, S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved from [Link]

  • Early, J. P., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1532245, 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • MDPI. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162461, 4-methoxy-2-methyl-N-phenylaniline. Retrieved from [Link]

  • Malleswari, T., et al. (2022). Mass Spectroscopy and Ionization Techniques. American Journal of Pharmacy and Health Research. Retrieved from [Link]

  • Aalizadeh, R., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Nature Communications. Retrieved from [Link]

  • OMICS International. (n.d.). Comparison Of Different Mass Spectrometry Ionization Techniques to Analyze Desogestrel in Plasma Samples. Retrieved from [Link]

  • University of Bristol. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Griffiths, R. L., et al. (2020). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Derevyanko, N. A., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • MDPI. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine in cytotoxicity assays. The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1] This guide details the scientific rationale, step-by-step protocols for key cytotoxicity assays (MTT, XTT, and LDH), and critical considerations for the accurate assessment of this compound's cytotoxic potential. The protocols are designed to be self-validating, emphasizing the importance of appropriate controls and data interpretation to ensure scientific rigor.

Introduction to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine and its Therapeutic Potential

The compound 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is a cornerstone in the development of various therapeutic agents, including those with anticancer activity.[1][2] The thiazole ring and its derivatives have been shown to exhibit a wide spectrum of pharmacological effects, such as antimicrobial, anti-inflammatory, and antitumor activities. The presence of a methoxyphenyl group in the structure of the target compound is of particular interest, as this moiety is found in many biologically active molecules and can influence their pharmacokinetic and pharmacodynamic properties.[3]

The general mechanism of action for many cytotoxic thiazole derivatives involves the induction of apoptosis, disruption of the cell cycle, and interference with key signaling pathways essential for cancer cell proliferation and survival.[2] While specific data for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is not extensively documented in publicly available literature, its structural similarity to other cytotoxic thiazole-containing compounds warrants a thorough investigation of its potential as an anticancer agent.[4]

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-aminePubChem CID: 86687708[5]
Molecular Formula C₁₁H₁₂N₂OSPubChem CID: 86687708[5]
Molecular Weight 220.29 g/mol PubChem CID: 86687708[5]
CAS Number 1443379-45-0PubChem CID: 86687708[5]

Foundational Principles of Cytotoxicity Testing

Cytotoxicity assays are fundamental tools in drug discovery and toxicology for evaluating the potential of a compound to cause cell death. These assays can be broadly categorized based on the cellular parameter they measure:

  • Metabolic Activity: Assays like MTT and XTT measure the enzymatic activity of viable cells.

  • Cell Membrane Integrity: Assays such as the LDH release assay detect damage to the cell membrane, a hallmark of necrosis.

The choice of assay depends on the research question and the suspected mechanism of cell death. It is often advisable to use multiple assays that measure different cellular endpoints to obtain a comprehensive understanding of a compound's cytotoxic effects.

Pre-experimental Considerations: Compound Handling and Characterization

Prior to initiating cytotoxicity assays, it is imperative to properly handle and characterize the test compound, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Solubility and Stock Solution Preparation

The solubility of the test compound is a critical parameter that dictates the preparation of stock solutions and the achievable concentration range in cell culture media.

Recommended Procedure for Solubility Testing:

  • Solvent Selection: Begin with common, cell culture-compatible solvents such as dimethyl sulfoxide (DMSO) and ethanol.

  • Small-Scale Test: Weigh a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

  • Incremental Solvent Addition: Add a measured volume of the chosen solvent (e.g., 10 µL) and vortex thoroughly.

  • Observation: Visually inspect for complete dissolution. If the compound does not dissolve, incrementally add more solvent, vortexing after each addition, until it is fully dissolved.

  • Calculation: Calculate the solubility in mg/mL or mM.

Note: For cell-based assays, the final concentration of the solvent in the culture medium should typically not exceed 0.5% (v/v) for DMSO, as higher concentrations can be cytotoxic to the cells.

Stability of Stock Solutions

Some 2-aminothiazole derivatives have been reported to be unstable in DMSO stock solutions over time. Therefore, it is crucial to assess the stability of your compound.

Recommendations for Ensuring Compound Stability:

  • Freshly Prepared Solutions: Ideally, prepare stock solutions fresh for each experiment.

  • Storage Conditions: If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

  • Stability Assessment: To confirm stability, the biological activity of a freshly prepared stock can be compared to that of a stored stock solution.

Experimental Protocols

The following are detailed protocols for three commonly used cytotoxicity assays. It is recommended to perform a preliminary experiment to determine the optimal cell seeding density and the appropriate concentration range for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:
  • 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine from your stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Medium with the same concentration of the solvent used to dissolve the compound.

      • Untreated Control (Blank): Medium only.

      • Positive Control (Optional): A known cytotoxic agent (e.g., Doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Visualization:

MTT_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H

Caption: MTT Assay Workflow.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:
  • 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.

    • After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Data Acquisition:

    • Measure the absorbance at 450-500 nm (typically 450 nm) using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Data Analysis:

Calculate the percentage of cell viability as described for the MTT assay.

Workflow Visualization:

XTT_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add XTT Reagent D->E F Incubate (2-4h) E->F G Read Absorbance (450 nm) F->G

Caption: XTT Assay Workflow.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.

Materials:
  • 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Preparation of Controls:

    • Maximum LDH Release Control: Add lysis buffer to untreated control wells 45 minutes before the end of the incubation period.

    • Spontaneous LDH Release Control: Untreated cells.

    • Vehicle Control: Cells treated with the vehicle.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (if provided in the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

Workflow Visualization:

LDH_Workflow A Seed & Treat Cells B Incubate (24-72h) A->B C Centrifuge Plate B->C D Transfer Supernatant C->D E Add LDH Reaction Mix D->E F Incubate (30 min) E->F G Add Stop Solution F->G H Read Absorbance (490 nm) G->H

Caption: LDH Assay Workflow.

Comparative Analysis of Assays

FeatureMTT AssayXTT AssayLDH Assay
Principle Measures mitochondrial reductase activityMeasures mitochondrial reductase activityMeasures plasma membrane damage
Endpoint Cell viabilityCell viabilityCell death (necrosis)
Product Insoluble formazanSoluble formazanColored product
Solubilization Step RequiredNot requiredNot required
Advantages Well-established, cost-effectiveFaster, higher sensitivity than MTTMeasures a direct marker of cell death
Disadvantages Insoluble product, potential for artifactsMore expensive than MTTDoes not measure early apoptotic events

Interpretation of Results and Further Steps

A dose-dependent decrease in cell viability (MTT/XTT) or an increase in cytotoxicity (LDH) upon treatment with 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine would indicate its cytotoxic potential. The calculated IC₅₀ value provides a quantitative measure of its potency.

Should the compound exhibit significant cytotoxicity, further investigations are warranted to elucidate its mechanism of action. These may include:

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine the cell cycle phase at which the compound induces arrest.

  • Western Blotting: To investigate the modulation of key proteins involved in cell proliferation and apoptosis signaling pathways.

Conclusion

This application note provides a framework for the systematic evaluation of the cytotoxic properties of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. By following the detailed protocols and considering the critical aspects of compound handling and data interpretation, researchers can obtain reliable and reproducible results, contributing to the assessment of this compound's potential as a novel therapeutic agent.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent advances in the synthesis of 2-aminothiazole derivatives. EXCLI Journal, 14, 984–986. [Link]

  • Das, D., & Das, M. (2016). 2-Aminothiazoles: A Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 16(15), 1231–1252. [Link]

  • Finiuk, N., Drapak, I., & Zimenkovsky, B. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell, 38(3), 195–204. [Link]

  • Gao, C., et al. (2023). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 13(32), 22353-22361. [Link]

  • Li, Y., et al. (2019). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 18, 730-745. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 86687708, N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine. Retrieved January 19, 2026, from [Link].

  • Patel, K., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 17-55. [Link]

  • Popiołek, Ł., & Kosikowska, U. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(11), 2919. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-18. [Link]

  • Zhang, Y., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

Sources

Application Notes and Protocols for Cell-Based Analysis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Tiered Strategy for Characterizing a Novel Thiazole Derivative in Cancer Cell Models

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a novel compound with potential therapeutic applications. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] This guide outlines a logical, multi-tiered approach for evaluating the compound's efficacy and mechanism of action in cell-based assays, beginning with broad assessments of cytotoxicity and progressing to more detailed mechanistic studies. The protocols provided are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice.

Introduction: The Rationale for Investigation

The 1,3-thiazol-2-amine core is a recurring motif in compounds with demonstrated anticancer activity.[1][3] These compounds often function by inhibiting key cellular processes in cancer cells, such as proliferation and survival. Many successful anti-cancer drugs target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5][6] The structural features of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine suggest its potential as a kinase inhibitor or as a modulator of other critical cellular pathways.

This guide presents a systematic workflow for the initial characterization of this compound's biological effects. The proposed experimental cascade is designed to efficiently determine its potency and to elucidate its mechanism of action, thereby providing a solid foundation for further preclinical development.

Experimental Workflow: A Tiered Approach

A tiered approach to compound characterization is essential for a logical and resource-efficient evaluation. This workflow begins with a broad assessment of the compound's effect on cell viability and progresses to more specific assays to determine the mechanism of cell death and potential molecular targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Identification (Hypothesis-Driven) A Cell Viability/Proliferation Assay (MTT/MTS) B Determine IC50 Value A->B Analyze dose-response C Apoptosis Assays (Annexin V, Caspase Activity) B->C If cytotoxic D Cell Cycle Analysis B->D If cytostatic/cytotoxic E Cell-Based Kinase Phosphorylation Assay C->E Investigate upstream signaling D->E F Western Blot for Signaling Pathway Proteins E->F Validate target engagement

Caption: Tiered experimental workflow for compound characterization.

Tier 1: Primary Screening - Cell Viability and Proliferation Assays

The initial step is to assess the compound's overall effect on cancer cell viability and proliferation. The MTT or MTS assay is a widely used colorimetric method for this purpose.[5][7] These assays measure the metabolic activity of cells, which serves as an indicator of the number of viable cells.[8]

Protocol 3.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Parameter Description
Cell Line e.g., MCF-7
Seeding Density 8,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 72 hours
Endpoint Absorbance at 570 nm
Tier 2: Mechanism of Action - Apoptosis and Cell Cycle Analysis

If the compound demonstrates cytotoxic activity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9]

Protocol 4.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of late-stage apoptotic and necrotic cells with compromised membranes.[8]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4.2: Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates.

Materials:

  • Caspase-Glo® 3/7 Assay (or similar)

  • Treated and untreated cells in a 96-well plate

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with the compound at various concentrations in a white-walled 96-well plate.

  • Assay Reagent Addition: Add the Caspase-Glo® reagent to each well, mix, and incubate at room temperature as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

Tier 3: Hypothesis-Driven Target Identification

Given that many thiazole derivatives act as kinase inhibitors, a logical next step is to investigate the compound's effect on key signaling pathways regulated by kinases.

Protocol 5.1: Cell-Based Kinase Phosphorylation Assay

Principle: This assay measures the phosphorylation of a specific kinase substrate within the cell. A decrease in phosphorylation upon compound treatment suggests inhibition of the upstream kinase.[11][12] Technologies like TR-FRET or AlphaLISA are commonly used for this purpose.[6][13]

Materials:

  • Cell line with a known active kinase pathway (e.g., A549 for EGFR signaling)

  • Antibodies specific for the total and phosphorylated forms of the target protein

  • TR-FRET or AlphaLISA detection reagents

  • Microplate reader capable of TR-FRET or AlphaLISA detection

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of compound concentrations for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Immunoassay: Perform the immunoassay according to the manufacturer's protocol, using the specific antibodies for the target protein.

  • Data Acquisition: Read the plate on a suitable microplate reader.

Data Analysis: Calculate the ratio of the phosphorylated to total protein signal for each treatment condition. A dose-dependent decrease in this ratio indicates inhibition of the kinase pathway.

G cluster_0 Kinase Inhibition Assay Principle A Active Kinase B Substrate A->B Phosphorylation E Inhibited Kinase A->E Binding C Phosphorylated Substrate B->C F No Phosphorylation B->F D Compound (Inhibitor) D->E E->B No Reaction

Caption: Principle of a cell-based kinase inhibition assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial cell-based characterization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. The tiered approach ensures a logical progression from broad phenotypic screening to more specific mechanistic studies. Positive results from these assays would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) studies.

References
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Riss, T. L., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 325. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • McCauley, J. I., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 195-202. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • McCauley, J. I., et al. (2014). Bioassays for Anticancer Activities. ResearchGate. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155239. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6599. Retrieved from [Link]

  • Vagdevi, H. M., et al. (2014). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives. Indian Journal of Chemistry, 53B, 1618-1628. Retrieved from [Link]

  • Vagdevi, H. M., et al. (2014). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives. ResearchGate. Retrieved from [Link]

  • Pineda-Ramírez, N., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 108. Retrieved from [Link]

  • Lee, S. K., et al. (2007). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6842-6845. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(11), 3568. Retrieved from [Link]

  • Wang, Y., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(5), 2068-2076. Retrieved from [Link]

  • Asif, M. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3707. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4539. Retrieved from [Link]

  • Szymańska, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6019. Retrieved from [Link]

  • Hu, W. X., et al. (2007). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2441. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Anticancer Agents from 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Oncology

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This five-membered ring system is a key structural component in numerous clinically approved drugs and a plethora of investigational agents, particularly in the realm of oncology.[4][5][6] Its "privileged" status stems from its ability to engage in crucial hydrogen bonding interactions with various biological targets, its synthetic tractability, and the diverse chemical space that can be explored through substitution at various positions of the thiazole ring.[7][8]

Notable anticancer drugs such as Dasatinib, a potent tyrosine kinase inhibitor, and Alpelisib, a PI3K inhibitor, feature the 2-aminothiazole core, underscoring its importance in the design of targeted cancer therapies.[4][5] These agents often function by inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis, such as various kinases (e.g., Src, Abl, EGFR, BRAF), tubulin, and histone deacetylases (HDACs).[4][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel 2-aminothiazole derivatives as potential anticancer agents. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to facilitate informed experimental design and troubleshooting.

Part 1: Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is the most classical and widely employed method for the preparation of the 2-aminothiazole core.[6][11][12] This method involves the cyclocondensation of an α-haloketone with a thiourea or a related thioamide-containing compound.[11] The versatility of this reaction allows for the introduction of various substituents on the thiazole ring, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of a 2-amino-4-arylthiazole derivative, a common starting point for further functionalization.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the α-haloketone and thiourea and facilitates the reaction at a moderate reflux temperature.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Monitoring by TLC: Thin-layer chromatography is a crucial in-process control to determine the completion of the reaction, preventing unnecessary heating that could lead to side product formation.

  • Purification by Recrystallization: Recrystallization is an effective and straightforward method for purifying the solid product, removing unreacted starting materials and soluble impurities.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea solvent Ethanol reagents->solvent Dissolve reaction Reflux solvent->reaction Heat monitoring TLC Monitoring reaction->monitoring Check Progress monitoring->reaction Incomplete workup Cooling & Neutralization monitoring->workup Complete isolation Filtration workup->isolation purification Recrystallization isolation->purification product 2-Aminothiazole Derivative purification->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired α-haloketone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approximately 10 mL per gram of α-haloketone).

  • Reaction: Stir the mixture and heat it to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][13]

Part 2: In Vitro Biological Evaluation

Once a library of 2-aminothiazole derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity. A tiered screening approach is often employed, starting with broad cytotoxicity assays followed by more specific target-based or mechanistic studies.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds on cancer cell lines.

Causality Behind Experimental Choices:

  • Seeding Density: The initial number of cells seeded is optimized to ensure they are in the logarithmic growth phase during the drug treatment period.

  • Serial Dilutions: A range of drug concentrations is tested to determine the dose-response relationship and calculate the IC50 value.

  • Incubation Time: A 72-hour incubation period is a standard duration to observe significant effects on cell proliferation.

  • MTT to Formazan Conversion: The conversion of MTT to formazan by mitochondrial dehydrogenases is an indicator of metabolically active (viable) cells.

  • DMSO for Solubilization: DMSO is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

MTT_Assay start Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere (24h) start->adhere treat Treat with 2-Aminothiazole Derivatives (Serial Dilutions) adhere->treat incubate Incubate (72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-aminothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Example IC50 Values

Compound IDA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Control Drug (e.g., Dasatinib) < 1< 1< 1
2-AT-Derivative-01 5.28.112.5
2-AT-Derivative-02 15.825.3> 50
2-AT-Derivative-03 2.13.54.8
Protocol 3: In Vitro Kinase Inhibition Assay

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting specific protein kinases.[4][10] An in vitro kinase assay is essential to determine the direct inhibitory activity of a compound against a purified kinase enzyme.

Causality Behind Experimental Choices:

  • Purified Kinase and Substrate: Using purified components ensures that the observed inhibition is a direct effect on the target enzyme.

  • ATP Concentration: The concentration of ATP is typically set at or near the Km value for the specific kinase to allow for competitive inhibition to be accurately measured.

  • Detection Method: The choice of detection method (e.g., luminescence-based) depends on the available instrumentation and the desired sensitivity and throughput. The amount of remaining ATP is inversely proportional to kinase activity.

Kinase_Assay start Prepare Reaction Mixture: Purified Kinase, Substrate, Buffer add_inhibitor Add 2-Aminothiazole Derivative (Varying Concentrations) start->add_inhibitor initiate Initiate Reaction with ATP add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Kinase Activity (e.g., Luminescence for ATP levels) stop_reaction->detect analyze Calculate IC50 Values detect->analyze

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified target kinase, a specific peptide substrate, and the appropriate reaction buffer.

  • Inhibitor Addition: Add the synthesized 2-aminothiazole derivatives at a range of concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the kinase).

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For a luminescence-based assay (e.g., Kinase-Glo®), a reagent is added that quantifies the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays will be instrumental in establishing a structure-activity relationship (SAR). By comparing the anticancer activity of different derivatives, researchers can identify the structural features that are crucial for potency and selectivity.[4][10] For example, substitutions at the 4- and 5-positions of the thiazole ring, as well as modifications of the 2-amino group, can significantly impact biological activity.[3][4]

The SAR insights will guide the next phase of drug discovery: lead optimization. This iterative process involves the rational design and synthesis of new analogs with improved properties, such as enhanced potency, better selectivity, favorable pharmacokinetic profiles (ADMET properties), and reduced toxicity.[14][15]

Conclusion

The 2-aminothiazole scaffold represents a highly promising starting point for the development of novel anticancer agents.[1][16] The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for researchers to systematically design, synthesize, and screen 2-aminothiazole derivatives. Through a rigorous and iterative process of chemical synthesis, biological testing, and SAR analysis, it is possible to identify and optimize lead compounds with the potential to become the next generation of targeted cancer therapeutics.

References

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Journal of Asian Natural Products Research, 1-11. [Link]

  • Scaffold repurposing of old drugs towards new cancer drug discovery. Current Topics in Medicinal Chemistry, 16(19), 2107-2114. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(38), 34161-34173. [Link]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics, 41(19), 9637-9653. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(22), 6936. [Link]

  • Cancer drug development support using 3D scaffolds. Iscaffpharma. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Scaffold Repurposing of Old Drugs Towards New Cancer Drug Discovery. Ingenta Connect. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 18(9), e0290994. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 594-602. [Link]

  • Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives. Globe Thesis. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]

  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Saudi Pharmaceutical Journal, 29(11), 1316-1326. [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 82-108. [Link]

Sources

Application Notes and Protocols for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine: A Potential Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is indispensable for numerous critical cellular functions, including the maintenance of cell shape, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, characterized by rapid phases of polymerization and depolymerization, is fundamental to their physiological roles.[1] This inherent dynamism makes microtubules a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[2][3]

Thiazole derivatives have emerged as a promising class of heterocyclic compounds in cancer drug discovery due to their ability to interfere with microtubule assembly.[3][4] Many of these agents, including the subject of this guide, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine , are designed to interact with the colchicine-binding site on β-tubulin.[5][6] Unlike clinically used taxanes (stabilizers) and vinca alkaloids (destabilizers), there are currently no FDA-approved drugs that target the colchicine site, making it an area of intense investigation for novel therapeutics with potentially distinct advantages.[5]

This document serves as a comprehensive technical guide for researchers investigating 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. It provides detailed, field-proven protocols for evaluating its biological activity, from its direct effect on tubulin polymerization to its cytotoxic effects on cancer cells and its impact on the cellular microtubule architecture.

Mechanism of Action: A Logical Workflow

The proposed mechanism of action for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine as a tubulin inhibitor follows a well-established pathway for colchicine-site binding agents. The experimental protocols outlined in this guide are designed to systematically validate each step of this proposed mechanism.

Mechanism_of_Action cluster_0 Biochemical Level cluster_1 Cellular Level Compound 4-[(4-Methoxyphenyl)methyl] -1,3-thiazol-2-amine Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Tubulin α/β-Tubulin Heterodimers Tubulin->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Prevents microtubule formation Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Mitotic spindle cannot form Apoptosis Induction of Apoptosis Arrest->Apoptosis Prolonged mitotic block

Caption: Proposed mechanism of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Part 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the test compound on the assembly of purified tubulin into microtubules. It is the primary biochemical validation for identifying a direct tubulin inhibitor. The protocol described here utilizes a fluorescence-based method, which offers higher sensitivity compared to turbidimetric assays.[1]

Principle: The assay monitors the polymerization of tubulin in real-time. A fluorescent reporter molecule is included in the reaction, which preferentially binds to polymerized microtubules, causing a significant increase in its fluorescence signal.[7] Polymerization is initiated by raising the temperature to 37°C in the presence of GTP.[1] An effective inhibitor like 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine will suppress the rate and extent of this fluorescence increase.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization

Materials:

  • Tubulin (>99% pure, porcine or bovine brain) (e.g., Cytoskeleton, Inc., Cat. # T240)[7]

  • GTP solution (100 mM stock)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (100%)

  • Fluorescent Reporter (e.g., DAPI as used in some kits)[8]

  • Test Compound: 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (stock solution in DMSO)

  • Positive Control: Nocodazole or Combretastatin A-4 (CA-4)[5]

  • Negative Control: Paclitaxel (polymerization enhancer)[1]

  • Vehicle Control: DMSO

  • Black, opaque 96-well microplates (for fluorescence)

  • Temperature-controlled fluorescence plate reader capable of reading at 37°C

Protocol Steps:

  • Plate Preparation: Pre-warm the 96-well plate to 37°C in the plate reader.

  • Compound Preparation: Prepare 10x working stocks of the test compound, positive, and negative controls by diluting the main stocks in General Tubulin Buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).

  • Dispensing Compounds: Add 5 µL of the 10x compound dilutions, controls, or vehicle to the appropriate wells of the pre-warmed plate.[1]

  • Tubulin Reaction Mix Preparation: On ice, prepare the reaction mix. For a final tubulin concentration of 2 mg/mL, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final of 15%), the fluorescent reporter (as per manufacturer's instructions), and the tubulin stock.[1] Keep this mix on ice until the moment of use.

  • Initiating Polymerization: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.[1] Avoid introducing air bubbles.

  • Data Acquisition: Immediately place the plate in the 37°C plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI-based reporters) every 60 seconds for at least 60 minutes.

Data Analysis and Expected Results

The raw data (fluorescence vs. time) should be plotted to generate polymerization curves. These curves typically show a sigmoidal shape with three phases: nucleation, growth, and a steady-state plateau.[1]

  • Vehicle Control: Should exhibit a robust sigmoidal curve.

  • Test Compound (Inhibitor): Expected to show a dose-dependent decrease in the polymerization rate (slope of the growth phase) and the maximum fluorescence achieved (plateau).

  • Nocodazole/CA-4 (Positive Control): Should strongly inhibit polymerization.

  • Paclitaxel (Enhancer Control): Should eliminate the nucleation lag phase and increase the polymerization rate.[7]

From these curves, the half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percentage of polymerization inhibition against the log concentration of the compound.

Table 1: Example IC₅₀ Values for Thiazole-Based Tubulin Inhibitors

Compound Tubulin Polymerization IC₅₀ (µM) Reference
Compound 2e (Thiazole-Chalcone) 7.78 [5]
Compound 5b (Thiazole-Naphthalene) 3.3 [3]
Compound 10s (N,4-diaryl-1,3-thiazole-2-amine) Potent Inhibition (IC₅₀ not specified) [6]

| Combretastatin A-4 (Reference) | 4.93 |[5] |

Part 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

Once direct inhibition of tubulin is confirmed, the next logical step is to determine if this biochemical activity translates to cytotoxicity in cancer cells. The MTT assay is a standard, colorimetric method for assessing cell viability.[9][10]

Principle: The assay measures the metabolic activity of cells, which serves as an indicator of viability. Living cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9][11] The amount of formazan, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.[12]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)[3][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound: 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

  • Positive Control: Doxorubicin or Paclitaxel

  • Vehicle Control: DMSO

  • Sterile 96-well flat-bottom microplates

  • MTT reagent (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[12]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate spectrophotometer

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[12]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.[12][14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9][14] A reference wavelength of 630 nm can be used to reduce background.

Data Analysis and Expected Results

The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells. A dose-response curve is generated by plotting percent viability against the log concentration of the compound, from which the half-maximal growth inhibitory concentration (GI₅₀) or cytotoxic concentration (IC₅₀) is determined.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cellular Assays b1 In Vitro Tubulin Polymerization Assay b2 Determine IC₅₀ (Direct Inhibition) b1->b2 c1 Anti-Proliferative (MTT) Assay b2->c1 Validate in cells c2 Determine GI₅₀/IC₅₀ (Cytotoxicity) c1->c2 c3 Immunofluorescence Staining c2->c3 Investigate mechanism c4 Visualize Microtubule Disruption & Mitotic Arrest c3->c4

Caption: A logical workflow for evaluating a potential tubulin inhibitor.

Part 3: Immunofluorescence Staining of Microtubules

This technique provides direct visual evidence of the compound's effect on the microtubule network within intact cells. It is a powerful method to confirm that the observed cytotoxicity is mediated by microtubule disruption.[2]

Principle: Cells are treated with the compound, then fixed and permeabilized to allow antibodies to access intracellular structures. The microtubule network is labeled using a primary antibody specific to α- or β-tubulin, followed by a fluorescently-labeled secondary antibody. The cell's nucleus is often counterstained with a DNA-binding dye like DAPI. The cells are then visualized using fluorescence microscopy to assess changes in microtubule morphology and cell cycle stage.

Experimental Protocol: Microtubule Staining

Materials:

  • Cells grown on sterile glass coverslips in a 24-well plate

  • Test Compound, Positive Control (Nocodazole), and Vehicle (DMSO)

  • Fixative: Ice-cold methanol or 4% formaldehyde in PBS[8]

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS (if using formaldehyde fixation)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol Steps:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the test compound at a concentration around its determined GI₅₀, along with controls, for a suitable time (e.g., 18-24 hours).[8]

  • Fixation: Wash the cells gently with PBS. Fix the cells, for example, with ice-cold methanol for 10 minutes at -20°C.[2] Alternatively, fix with 4% formaldehyde for 20-30 minutes at room temperature.[8]

  • Permeabilization (for formaldehyde fixation): If formaldehyde was used, wash with PBS and then incubate with Permeabilization Buffer for 10-20 minutes.[8]

  • Blocking: Wash with PBS and incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the coverslips with the primary anti-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.[15]

  • Washing: Wash the coverslips three times for 10 minutes each with PBS to remove unbound primary antibody.[15]

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature, protected from light.[15]

  • Nuclear Staining and Mounting: Wash three times with PBS. During the final wash, DAPI can be included to stain the nuclei. Briefly rinse with distilled water and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualization: Examine the slides with a fluorescence microscope. Capture images of the microtubule network (e.g., green channel) and nuclei (blue channel).

Data Analysis and Expected Results
  • Vehicle-Treated Cells: Will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm. During mitosis, a normal bipolar spindle will be visible.

  • Compound-Treated Cells: Are expected to show a dose-dependent disruption of the microtubule network, characterized by diffuse tubulin staining and a loss of filamentous structures. A significant increase in the population of cells with condensed chromosomes, indicative of a G2/M phase arrest, is also expected.[2][6] This phenotype confirms the compound's role as a microtubule-destabilizing agent.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine as a novel tubulin polymerization inhibitor. Positive results from these assays—demonstrating direct tubulin binding, potent cytotoxicity against cancer cells, and clear disruption of the cellular microtubule network—would establish this compound as a promising lead candidate. Further investigations could then include cell cycle analysis by flow cytometry to quantify G2/M arrest, apoptosis assays (e.g., Annexin V staining), and molecular docking studies to computationally model its interaction with the colchicine-binding site of tubulin.[3][6]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bio-protocol.
  • Abcam. MTT assay protocol. Abcam.
  • MDPI. (2023). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Roche.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1595-1604.
  • Ye, L., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(10), e0205313. 15.Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). Scientific Reports, 6, 33216.
  • Wasteneys, G. O., & Galway, M. E. (2013). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Molecular Biology, 959, 1-26.
  • Frontiers. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry.
  • Liu, X., et al. (2020). 6-(3-amino-4-methoxyphenyl)-7H-[1][2][9] triazolo [3,4-b][1][9][16] thiadiazine, a novel tubulin inhibitor, evokes G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells. Journal of Cellular Biochemistry, 121(3), 2184-2196.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important thiazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound.

Introduction: The Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing 2-aminothiazole derivatives, including 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[3][4] While generally high-yielding, this synthesis is not without its potential pitfalls. This guide will address these challenges directly, providing both theoretical understanding and practical solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am following a standard Hantzsch protocol for the synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, but I am observing very low to no formation of the desired product. What could be the issue?

Answer: Low or no product yield in a Hantzsch synthesis can stem from several factors, primarily related to the quality of starting materials and the reaction conditions.

Probable Causes & Solutions

Probable Cause Explanation & Solution
Degradation of the α-haloketone The key starting material, 1-chloro-3-(4-methoxyphenyl)propan-2-one, can be unstable. It is susceptible to decomposition over time, especially when exposed to light or moisture. Solution: It is highly recommended to use freshly prepared or purified α-haloketone. If storage is necessary, it should be kept in a dark, cool, and dry environment. You can check the purity of your starting material by TLC or ¹H NMR before starting the reaction.
Poor Quality of Thiourea Impurities in the thiourea can lead to unwanted side reactions and inhibit the formation of the desired thiazole. Solution: Use a high-purity grade of thiourea. If the purity is questionable, recrystallization from a suitable solvent like ethanol/water is recommended.
Inappropriate Reaction Temperature While many Hantzsch syntheses proceed at room temperature, some require heating to overcome the activation energy barrier. Conversely, excessive heat can promote the formation of byproducts and decomposition.[5] Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If no product is observed at room temperature after a reasonable time, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring. A reflux in a solvent like ethanol is a common condition for this reaction.[6][7]
Incorrect Solvent Choice The polarity and protic nature of the solvent can significantly influence the reaction rate and outcome.[5] Solution: Ethanol is a commonly used and effective solvent for this synthesis.[6] However, if the reaction is sluggish, other polar solvents like methanol or isopropanol can be trialed. In some cases, aprotic solvents like DMF have been used, but care must be taken as they can influence the reaction pathway.
Suboptimal Reaction Time Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation products or byproducts.[5] Solution: The optimal reaction time should be determined by monitoring the disappearance of the starting materials via TLC. Once the limiting reagent is consumed, the reaction should be worked up.

// Nodes Start [label="Low/No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckKetone [label="Check α-haloketone\n Purity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckThiourea [label="Check Thiourea\n Purity", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Optimize\n Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeSolvent [label="Optimize\n Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; MonitorTime [label="Monitor Reaction\n Time (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Successful\n Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckKetone [label="Starting Material"]; Start -> CheckThiourea [label="Starting Material"]; Start -> OptimizeTemp [label="Reaction Condition"]; Start -> OptimizeSolvent [label="Reaction Condition"]; Start -> MonitorTime [label="Reaction Progress"]; CheckKetone -> Success; CheckThiourea -> Success; OptimizeTemp -> Success; OptimizeSolvent -> Success; MonitorTime -> Success; } } Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I am also observing significant amounts of impurities that are difficult to separate. What are these impurities and how can I avoid them?

Answer: The formation of impurities is a common issue in Hantzsch synthesis. Understanding the potential side reactions is key to minimizing their formation.

Probable Causes & Solutions

Probable Cause Explanation & Solution
Formation of Bis-thiazole or other Over-alkylation Products If the stoichiometry is not carefully controlled, the initially formed 2-aminothiazole can act as a nucleophile and react with another molecule of the α-haloketone. Solution: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) relative to the α-haloketone. This ensures that the α-haloketone is consumed before it can react with the product.
Formation of an Isomeric Impurity (Iminothiazoline) Under certain conditions, particularly acidic pH, the cyclization can lead to the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.[5] Solution: The Hantzsch synthesis is typically favored under neutral to slightly basic conditions.[5] The reaction is often self-neutralizing due to the formation of HX as a byproduct, which can be protonated by the basic 2-aminothiazole. If necessary, a non-nucleophilic base can be added to maintain a neutral pH.
Decomposition of Starting Materials or Product As mentioned previously, the α-haloketone can be unstable. Additionally, the 2-aminothiazole product can be sensitive to prolonged heating or harsh acidic/basic conditions during workup. Solution: Use fresh starting materials and monitor the reaction to avoid unnecessarily long reaction times. During workup, avoid strong acids or bases unless necessary for purification, and minimize exposure to high temperatures.

// Nodes MainReaction [label="α-haloketone + Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredProduct [label="4-[(4-Methoxyphenyl)methyl]\n-1,3-thiazol-2-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideReaction1 [label="Bis-thiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideReaction2 [label="Iminothiazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideReaction3 [label="Decomposition Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MainReaction -> DesiredProduct [label="Desired Pathway\n(Hantzsch Synthesis)", color="#34A853"]; MainReaction -> SideReaction1 [label="Side Reaction\n(Over-alkylation)", color="#EA4335"]; MainReaction -> SideReaction2 [label="Side Reaction\n(Isomerization)", color="#EA4335"]; MainReaction -> SideReaction3 [label="Side Reaction\n(Degradation)", color="#EA4335"]; } } Caption: Desired reaction pathway and common side reactions.

Issue 3: Difficulty in Product Purification

Question: I have synthesized the product, but I am struggling with its purification. What are the recommended methods?

Answer: The purification of 2-aminothiazole derivatives can sometimes be challenging due to their physical properties.

Probable Causes & Solutions

Probable Cause Explanation & Solution
Product is an Oil or Gummy Solid The crude product may not always be a crystalline solid, making filtration difficult. Solution: After the reaction, the mixture is often poured into water or an ice/water mixture to precipitate the product.[7] If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Extraction with an organic solvent like ethyl acetate, followed by washing, drying, and evaporation can be an effective alternative.
Co-precipitation of Impurities Impurities may co-precipitate with the product, leading to a low-purity solid. Solution: Recrystallization is a powerful technique for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of 2-aminothiazoles include ethanol, methanol, or mixtures with water. Column chromatography on silica gel is another effective method for separating the product from impurities. A solvent system of hexane and ethyl acetate is often a good starting point for elution.[6]
Formation of Salts The 2-aminothiazole product is basic and can form salts with acidic byproducts (like HCl from the α-chloroketone) or during an acidic workup. Solution: To isolate the free base, the reaction mixture can be neutralized or made slightly basic with a mild base like sodium bicarbonate or sodium carbonate solution before extraction or filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[3][4]

Q2: Are there alternative methods for synthesizing 2-aminothiazoles?

Yes, while the Hantzsch synthesis is the most common, other methods exist. For instance, some protocols utilize iodine and thiourea with a ketone, where the iodine acts as a catalyst and in-situ halogenating agent.[8][9] Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[8]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule. Mass spectrometry will confirm the molecular weight. The purity can be assessed by TLC, HPLC, and by determining the melting point of the solid product.

Q4: What are some of the applications of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine and related compounds?

2-Aminothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. They are investigated as potential anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2]

Experimental Protocol: Hantzsch Synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Materials:

  • 1-Chloro-3-(4-methoxyphenyl)propan-2-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5% aqueous)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-(4-methoxyphenyl)propan-2-one (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 78 °C) while monitoring the progress by TLC.[6]

  • Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed and to precipitate the product.[3]

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product in a vacuum oven.

  • For further purification, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Bywater, W. G. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
  • Metwally, K. A., et al. (2021). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Gawande, P. P., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. International Journal of Chemical and Pharmaceutical Sciences, 13(4). Retrieved from [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Retrieved from [Link]

  • Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 438-444. Retrieved from [Link]

  • Bayramin, D., & Öztürk, G. (2021). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Retrieved from [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. Retrieved from [Link]

  • Gilon, C., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Organic Chemistry, 72(1), 323-326. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. Retrieved from [Link]

  • Khezri, K., et al. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 5(1), 68-76. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem Compound Database. Retrieved from [Link]

  • Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 24. Retrieved from [Link]

  • Vinusha, H. M., et al. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9362. Retrieved from [Link]

  • Al-Jibouri, M. N. A. (2018). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. European-American Journals. Retrieved from [Link]

  • Radi, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4531. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 21(9), 1228. Retrieved from [Link]

  • Oltean, R. A., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol: Synthesis, NMR Characterization and Hirshfeld Surface Analysis. Molecules, 27(19), 6289. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Retrieved from [Link]

  • Chen, J., et al. (2014). EP Patent No. 2,682,390 A1. Munich, Germany: European Patent Office.

Sources

Technical Support Center: Optimizing the Synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and product purity. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Introduction

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is a valuable scaffold in medicinal chemistry. Its synthesis, typically achieved through the Hantzsch thiazole synthesis, can present several challenges that may lead to suboptimal yields. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, and what are the key reactants?

The most prevalent and established method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key reactants are:

  • α-Haloketone: 1-Halo-3-(4-methoxyphenyl)propan-2-one (e.g., 1-bromo-3-(4-methoxyphenyl)propan-2-one).

  • Thioamide: Thiourea.

The general reaction is illustrated below:

Hantzsch_Synthesis Reactant1 1-Bromo-3-(4-methoxyphenyl)propan-2-one Reaction Hantzsch Condensation Reactant1->Reaction + Reactant2 Thiourea Reactant2->Reaction + Product 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine Reaction->Product

Caption: General scheme of the Hantzsch synthesis for the target molecule.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q2: I am experiencing a very low yield or no formation of the desired product. What are the primary factors to investigate?

Low yields in Hantzsch synthesis can often be traced back to several key areas. A systematic approach to troubleshooting is the most effective way to pinpoint and resolve the issue.[2]

Potential Cause 1: Purity of Starting Materials

The purity of your α-haloketone and thiourea is critical. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating the purification process.

  • α-Haloketone (1-bromo-3-(4-methoxyphenyl)propan-2-one): This reactant can be unstable and is often a lachrymator. It is advisable to use it freshly prepared or purified.

    • Troubleshooting Step: Verify the purity of your α-haloketone using techniques like NMR or melting point analysis. If it has been stored for a prolonged period, consider resynthesis or purification.

Experimental Protocol: Synthesis of 1-Bromo-3-(4-methoxyphenyl)propan-2-one

  • Starting Material: 1-(4-Methoxyphenyl)propan-2-one.

  • Bromination: Dissolve 1-(4-methoxyphenyl)propan-2-one in a suitable solvent such as methanol or acetic acid.

  • Add a brominating agent (e.g., bromine or N-bromosuccinimide) dropwise at a controlled temperature (typically 0-10 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Thiourea: Ensure you are using a high-purity grade of thiourea.

Potential Cause 2: Suboptimal Reaction Conditions

The Hantzsch synthesis is sensitive to reaction parameters such as temperature, solvent, and reaction time.

  • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.

  • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction rate. Ethanol is a commonly used solvent for this reaction.

Data Presentation: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolRoom Temperature12Low
2EthanolReflux (approx. 78°C)4High
3MethanolReflux (approx. 65°C)6Moderate
4DMF802Moderate

This table is a generalized representation based on typical Hantzsch reactions and should be used as a starting point for optimization.

  • Troubleshooting Step: Systematically vary the reaction temperature and solvent. Running small-scale parallel reactions can be an efficient way to screen for the optimal conditions.

Potential Cause 3: Incorrect Stoichiometry

The molar ratio of the reactants can significantly impact the yield.

  • Troubleshooting Step: Ensure you are using the correct stoichiometry. In some cases, using a slight excess of thiourea (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.

Troubleshooting_Yield Start Low/No Yield Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions If pure Stoichiometry Verify Stoichiometry Conditions->Stoichiometry If optimized Success Improved Yield Stoichiometry->Success If correct

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products (Side Reactions)

Q3: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions, and how can I minimize them?

Side reactions are a common cause of reduced yields and purification difficulties.

Potential Cause 1: Isomer Formation

Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[2][3]

  • Troubleshooting Step: Consider running the reaction under neutral or slightly basic conditions to favor the formation of the 2-aminothiazole. This can be achieved by adding a non-nucleophilic base like sodium bicarbonate to the reaction mixture.

Potential Cause 2: Byproduct Formation from α-Haloketone

The α-haloketone, 1-bromo-3-(4-methoxyphenyl)propan-2-one, can undergo self-condensation or other side reactions, especially if it is impure or if the reaction conditions are not optimal.

  • Troubleshooting Step:

    • Use freshly prepared and purified α-haloketone.

    • Add the α-haloketone slowly to the reaction mixture containing thiourea to minimize its self-reaction.

    • Adjusting the reaction temperature can also help to control the rate of side reactions.

Monitoring the Reaction

  • TLC Analysis: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you identify the formation of multiple products early on and allow you to adjust the reaction conditions accordingly.

Issue 3: Product Purification Challenges

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

The purification of 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine can sometimes be challenging due to the presence of unreacted starting materials or side products.

Purification Protocol

  • Initial Work-up: After the reaction is complete, cool the reaction mixture and pour it into a beaker containing a dilute solution of a base like sodium carbonate (5%) to neutralize any acid and precipitate the crude product.[4]

  • Filtration: Filter the precipitate using a Buchner funnel and wash it with cold water to remove any inorganic salts and water-soluble impurities.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable method. A solvent system of ethyl acetate and hexane is often effective for eluting 2-aminothiazole derivatives.

Summary of Key Recommendations

IssueRecommendation
Low Yield - Verify the purity of starting materials, especially the α-haloketone.- Optimize reaction temperature, solvent, and time.- Use a slight excess of thiourea.
Side Reactions - Run the reaction under neutral or slightly basic conditions.- Use freshly prepared α-haloketone and add it slowly.- Monitor the reaction by TLC.
Purification - Neutralize the reaction mixture with a base to precipitate the product.- Purify by recrystallization from ethanol or by column chromatography.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your 4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Yin, G., Ma, J., Shi, H., & Tao, Q. (2012).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Tanaka, A., Akita, H., Ohta, A., & Irie, H. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199.
  • Hantzsch, A. (1890). Hantzsch Pyrrole Synthesis. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476.
  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Vinusha, H. M., Prasad, K. S., Chandan, S., & Begum, M. (2015). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemistry, 2015, 1-6.
  • Nowak, M., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(23), 7235.
  • de la Torre, J. C., et al. (2018). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 23(11), 2943.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • PrepChem. Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. Available from: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1532245, 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine. Retrieved January 19, 2026 from [Link].

  • PrepChem. Synthesis of 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one. Available from: [Link]

  • Google Patents. (1967). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Organic Syntheses. 2-Propanone, 1-(o-methoxyphenyl)-. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16882-23-8, 1-(4-Methoxy-3-methylphenyl)propan-2-one. Retrieved January 19, 2026 from [Link].

  • Padron, J. M., et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2021(4), M1291.

Sources

Technical Support Center: Purification of Polar 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique purification challenges presented by polar 2-aminothiazole compounds. The inherent basicity, potential for metal chelation, and varied solubility of this important scaffold demand a nuanced approach to achieve high purity. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar 2-aminothiazole derivatives in a direct question-and-answer format.

Issue 1: My compound is streaking or tailing badly on a silica gel column.

Question: I'm running a flash column on silica gel, but my polar 2-aminothiazole compound is producing a long, streaking band instead of a sharp peak, making separation from impurities impossible. What's happening and how can I fix it?

Answer:

This is the most common issue faced when purifying this class of compounds on standard silica gel. The root cause is a strong acid-base interaction between your basic compound and the acidic stationary phase.

Causality Explained: The 2-amino group is highly basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction leads to a non-linear adsorption isotherm, where a portion of your compound binds almost irreversibly, resulting in significant peak tailing or streaking.[1]

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for the acidic sites on the silica, leading to a much-improved peak shape.

    • Recommended Additive: Add 0.1% to 2% triethylamine (TEA) or a similar volatile amine to your eluent system (e.g., Dichloromethane/Methanol).[2] For highly basic compounds, a solution of ammonium hydroxide in methanol (e.g., 2% of a 25% aqueous NH4OH solution in MeOH) can be used as the polar component of the mobile phase.[1]

  • Change of Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Activated alumina is a good alternative to silica for purifying basic compounds.[1]

    • Polymer-Based Columns: Reversed-phase polymer-based columns are stable over a wide pH range (typically 2-12), allowing you to work at a high pH where your basic compound is in its neutral form, thus minimizing unwanted ionic interactions.[3]

  • Use of a Protecting Group: In some cases, temporarily protecting the basic amino group (e.g., as a Boc-carbamate) can make the compound less polar and eliminate the problematic interaction with silica. However, this adds extra steps to your synthesis and the protection/deprotection reactions may introduce new impurities.[1]

.dot graph TD { A[Start: Peak Tailing Observed on Silica] --> B{Is the compound basic?}; B -->|Yes| C{Modify Mobile Phase}; C --> D["Add 0.1-2% Triethylamine or NH4OH to Eluent"]; D --> E{Problem Solved?}; E -->|Yes| F[End: Symmetrical Peak]; E -->|No| G{Change Stationary Phase}; G --> H["Option 1: Use Alumina Column"]; G --> I["Option 2: Switch to Reversed-Phase"]; B -->|No| J[Consider other issues: Overloading, Solubility];

} .enddot Caption: Troubleshooting workflow for peak tailing.

Issue 2: My compound seems to be chelating with metals, causing poor recovery or strange peak shapes.

Question: During purification, I'm observing broad peaks and significant loss of material. I suspect my 2-aminothiazole derivative is chelating with trace metals. How can I confirm and prevent this?

Answer:

Your suspicion is well-founded. The 2-aminothiazole scaffold, with its sulfur and nitrogen donor atoms, is a known chelating agent for various metal ions.[4][5] This chelation can occur with trace metals from reagents, solvents, or even the stationary phase itself, leading to the issues you're observing.

Solutions:

  • Use High-Purity Materials:

    • Solvents: Always use HPLC-grade or higher purity solvents to minimize metal content.

    • Silica Gel: Use high-purity silica gel intended for chromatography.

  • Pre-elution of the Column: Before loading your sample, wash the packed column with a solvent system containing a mild chelating agent that can be easily removed, followed by re-equilibration with your mobile phase.

  • In-Process Chelation: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the aqueous workup of your reaction mixture before attempting chromatography. This will sequester metal ions and prevent them from carrying over into the purification step.

  • Mobile Phase Additives: In some cases, adding a competitive chelator to the mobile phase can be effective, but this can complicate final product isolation.

Issue 3: My compound is unstable and appears to be decomposing on the column.

Question: I'm seeing new spots appear on my TLC analysis of fractions, and my overall recovery is very low. Is it possible my 2-aminothiazole is decomposing during chromatography?

Answer:

Yes, this is a distinct possibility. While the 2-aminothiazole core is found in many stable drugs, certain derivatives can be unstable under specific conditions.[6][7] Decomposition can be triggered by prolonged exposure to the acidic surface of silica gel or by certain solvents. For instance, some 2-aminothiazoles have been shown to decompose in DMSO stock solutions over time.[8]

Solutions:

  • Minimize Contact Time: Perform the purification as quickly as possible. Use flash chromatography with slightly higher flow rates rather than slow gravity column chromatography.

  • Work at Low Temperatures: If possible, conduct the purification in a cold room or using a jacketed column to minimize thermal degradation.

  • Assess Solvent Stability: Before purification, run a small stability test. Dissolve a small amount of your crude product in the intended mobile phase and monitor it by TLC or LC-MS over a few hours to see if any degradation occurs.

  • Avoid Potentially Reactive Solvents: Be cautious with certain solvents. For example, distillation has been reported to cause spontaneous decomposition of 2-aminothiazole itself.[9]

  • Switch to a Milder Technique: If decomposition on silica is unavoidable, switch to reversed-phase chromatography, which is often gentler.[3] Alternatively, explore non-chromatographic methods like crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for purifying polar 2-aminothiazole compounds: Normal-Phase or Reversed-Phase?

A1: For polar compounds, Reversed-Phase (RP) chromatography is generally the superior choice .[3][10] RP separates molecules based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[10][11] Since your compound is polar, it will elute relatively early, while less polar impurities will be retained more strongly. This often leads to better resolution and sharper peaks.

Normal-Phase (NP) can be used, but as discussed in Troubleshooting Issue 1, the basicity of the 2-amino group often requires significant mobile phase modification (e.g., adding TEA or NH4OH) to achieve a successful separation on silica gel.[1][2]

.dot graph TD { A[Start: Purify Polar 2-Aminothiazole] --> B{Initial Assessment}; B --> C["High Polarity & Basic Nature"]; C --> D{Choose Chromatography Mode}; D --> E["Reversed-Phase (RP-HPLC) Recommended"]; D --> F["Normal-Phase (NP-Flash/HPLC)Use with Caution"]; E --> G["Stationary Phase: C18, C8"]; E --> H["Mobile Phase: Water/Acetonitrile or Water/Methanol"]; H --> I["Add Acidic Modifier (TFA, Formic Acid) to protonate amine and ensure sharp peaks."]; F --> J["Stationary Phase: Silica Gel, Alumina"]; F --> K["Mobile Phase: Hexane/EtOAc, DCM/MeOH"]; K --> L["Add Basic Modifier (TEA, NH4OH) to block acidic silanol sites and prevent tailing."];

} .enddot Caption: Decision diagram for chromatography mode selection.

Q2: How do mobile phase additives work, and which ones should I choose?

A2: Mobile phase additives (modifiers) are crucial for controlling the ionization state of your compound and its interaction with the stationary phase.[12] The choice of additive depends entirely on the chromatography mode.

Chromatography ModeAdditive TypeCommon ExamplesConcentrationMechanism of Action
Reversed-Phase AcidicTrifluoroacetic Acid (TFA), Formic Acid, Acetic Acid0.05 - 0.1%Protonates the basic 2-amino group to a single ionic form (R-NH3+). This prevents peak splitting between the neutral and protonated forms and improves peak shape dramatically.[13][14]
Normal-Phase BasicTriethylamine (TEA), Diethylamine (DEA), Ammonium Hydroxide0.1 - 2.0%The basic additive competes with the basic analyte for binding to the acidic silanol sites on the silica surface, thereby reducing peak tailing.[2][13]

Q3: My compound is highly polar and water-soluble. Can I use crystallization instead of chromatography?

A3: Absolutely. Crystallization is an excellent and often scalable purification technique that should not be overlooked. Given that 2-aminothiazole itself is soluble in water, this can be both a challenge and an opportunity.[6]

Strategies for Crystallization:

  • Salt Formation: This is a highly effective strategy. React your basic 2-aminothiazole compound with an acid (e.g., HCl, H2SO4) to form a salt. These salts often have very different solubility profiles than the freebase and may crystallize readily from aqueous or mixed-solvent systems. The pure salt can then be isolated and neutralized back to the freebase if required.[6] A specific method for 2-aminothiazole involves forming a bisulfite adduct by reacting it with sulfur dioxide, which precipitates from water and can be isolated.[15]

  • Solvent/Anti-Solvent Method: Dissolve your crude compound in a minimum amount of a good solvent (e.g., methanol, water, acetone) and then slowly add an "anti-solvent" (a solvent in which it is insoluble, e.g., hexane, diethyl ether) until the solution becomes turbid. Allowing this to stand may induce crystallization.

  • Solubility Data: Understanding the solubility of your compound is key. Studies have determined the solubility of model compounds like 2-amino-5-methylthiazole in various organic solvents, which can guide your choice of crystallization solvents.[16][17][18]

Experimental Protocol: Purification by Salt Formation & Crystallization

This protocol is a general guideline for purifying a basic 2-aminothiazole compound by forming its hydrochloride salt.

  • Dissolution: Dissolve the crude 2-aminothiazole derivative in a suitable organic solvent like ethyl acetate or isopropanol.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. Monitor for the formation of a precipitate.

  • Precipitation & Isolation: Continue adding the acid until no further precipitation is observed. Cool the mixture in an ice bath to maximize precipitation. Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Recrystallization (Optional): For higher purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/water, methanol/ether).

  • Liberation of Freebase: To recover the purified parent compound, dissolve the salt in water and neutralize by slowly adding a base like aqueous sodium bicarbonate until the solution is pH 7-8. Extract the neutral compound with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the purified product.[6]

References

  • Process of producing 2-aminothiazole. (EP0482607B1).
  • Method for the purification of 2-aminothiazole. (US3997550A).
  • Purification of 2-aminothiazole. (US2489038A).
  • Microwave-assisted synthesis and characterization of a new chelating resin functionalized with 2-aminothiazole. (Indian Journal of Chemistry). [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (ResearchGate). [Link]

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (ResearchGate). [Link]

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions (2017). (SciSpace). [Link]

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2… (OUCI). [Link]

  • Reversed Phase HPLC Columns. (Phenomenex). [Link]

  • Reverse Phase HPLC Columns. (GL Sciences). [Link]

  • Purification of strong polar and basic compounds. (Reddit). [Link]

  • Separation of 2-Aminothiazole on Newcrom R1 HPLC column. (SIELC Technologies). [Link]

  • Reversed Phase Chromatography. (Cytiva). [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (Der Pharma Chemica). [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (ResearchGate). [Link]

  • additives for chiral. (Chromatography Forum). [Link]

  • Reverse Phase Chromatography Techniques. (Chrom Tech, Inc.). [Link]

  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. (NIH). [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. (BMC Chemistry). [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (EXCLI Journal). [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (MDPI). [Link]

  • Molecular co-crystals of 2-aminothiazole derivatives. (ResearchGate). [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. (HELIX Chromatography). [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (Biotage). [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (ResearchGate). [Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (PubMed). [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (PubMed). [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (Longdom Publishing). [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (RSC Publishing). [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (ResearchGate). [Link]

  • Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies. (PubMed). [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (Element Lab Solutions). [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (ACS Publications). [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (NIH). [Link]

  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (Royal Society Publishing). [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (PubMed Central). [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (PubMed). [Link]

Sources

stability and degradation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine in Solution

Introduction: Understanding the Molecule

Welcome to the technical support center for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. This molecule, a member of the versatile 2-aminothiazole class, is of significant interest in medicinal chemistry and drug discovery due to the broad biological activities associated with its scaffold.[1][2] The inherent stability of a compound in solution is a cornerstone of reliable and reproducible research, influencing everything from initial screening to formulation development. This guide provides a comprehensive framework for understanding, troubleshooting, and predicting the stability of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, empowering you to ensure the integrity of your experimental outcomes.

The structure combines a 2-aminothiazole core, known for its diverse reactivity, with a (4-methoxyphenyl)methyl substituent.[3] This combination, particularly the presence of an aryl group, introduces specific vulnerabilities that researchers must anticipate and control. This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address the practical challenges you may face.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its stability profile.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OS[4]
Molecular Weight 220.29 g/mol [4]
CAS Number 91350-53-7
General Appearance Solid (predicted)[5]
Core Scaffold 2-Aminothiazole[1][6]

Frequently Asked Questions (FAQs) on Solution Stability

Q1: What are the primary degradation pathways I should be concerned about for this compound in solution?

A1: Based on its chemical structure, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is susceptible to three primary degradation pathways in solution: photodegradation, hydrolysis (particularly under acidic conditions), and oxidation.

  • Photodegradation: The presence of the methoxyphenyl ring makes the molecule highly susceptible to degradation upon exposure to light, especially UV radiation.[7] A common mechanism for aryl-substituted thiazoles involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges into different products.[8]

  • Hydrolysis: The 2-aminothiazole moiety can be prone to hydrolysis. In acidic conditions, protonation of the ring nitrogen can make the thiazole ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening.[1][9]

  • Oxidation: The thiazole ring, containing a sulfur atom, is a potential site for oxidation.[10] Strong oxidizing agents can lead to the formation of sulfoxides or even cause oxidative cleavage of the ring.[11]

Q2: I've prepared a stock solution in DMSO and stored it at 4°C, but I'm seeing inconsistent results. What could be the issue?

A2: While DMSO is a common solvent and refrigeration slows degradation, several factors could lead to inconsistency:

  • Light Exposure: The most likely culprit is photodegradation. Standard lab lighting and translucent containers (like clear microplates or vials) can be sufficient to initiate degradation over time. Always use amber vials or wrap containers in aluminum foil to protect solutions from light.[7]

  • Moisture: DMSO is hygroscopic. Absorbed water can facilitate hydrolysis, even at low temperatures, over extended storage periods. Ensure you are using anhydrous DMSO and capping vials tightly.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize these cycles.

  • Oxidation: Although less common in standard DMSO, dissolved oxygen can contribute to slow oxidative degradation. For long-term storage of sensitive compounds, purging the solution with an inert gas like argon or nitrogen before sealing can be beneficial.

Q3: How does pH affect the stability of this compound in aqueous buffers?

A3: The pH of your aqueous solution is a critical stability parameter. The 2-aminothiazole core means the compound has a basic nitrogen atom that can be protonated.

  • Acidic Conditions (pH < 4): Stability is a significant concern. The compound's susceptibility to acid-catalyzed hydrolysis increases.[1] This could involve cleavage of the C-N bond of the amino group or, more drastically, opening of the thiazole ring.[9] If you must work at low pH, experiments should be conducted quickly with freshly prepared solutions.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, though photodegradation remains a risk. For biological assays, standard physiological buffers (e.g., PBS at pH 7.4) are generally suitable, provided light is excluded.

  • Basic Conditions (pH > 9): While typically more stable to hydrolysis than in acidic conditions, high pH can promote other reactions, such as base-catalyzed oxidation, especially if trace metals are present.

Q4: My solution turned a faint yellow after being left on the lab bench. Is it still usable?

A4: The appearance of color is a strong indicator of degradation. The yellow tint likely results from the formation of one or more degradation products with chromophores that absorb visible light. These degradants could arise from either photodegradation or oxidation.[7][8]

It is strongly recommended that you do not use the solution. The presence of degradants means the effective concentration of your active compound is lower than calculated, and the degradants themselves could interfere with your assay, leading to unreliable or false-positive/negative results.[12] Prepare a fresh solution, ensuring it is protected from light.

Troubleshooting Guides & Experimental Protocols

Guide 1: Proactively Assessing Stability with a Forced Degradation Study

A forced degradation study is the most robust way to understand your compound's liabilities.[13][14] It involves intentionally stressing the molecule under various conditions to identify potential degradants and establish degradation pathways.[15]

Caption: Workflow for a forced degradation study.

ConditionReagent/SetupTypical Concentration/DurationPurpose
Acid Hydrolysis 0.1 M HClRoom Temp or 60°C for up to 24hTo assess stability to low pH.[16]
Base Hydrolysis 0.1 M NaOHRoom Temp for up to 24hTo assess stability to high pH.[16]
Oxidation 3% H₂O₂Room Temp for up to 24hTo assess susceptibility to oxidation.[16]
Photostability ICH Q1B Option 2>1.2 million lux hours (visible) & >200 W hours/m² (UV)To assess light sensitivity.[7]
Thermal 80°C in aqueous solutionUp to 72hTo assess thermal stability in solution.[5]
  • Preparation: Prepare a 1 mg/mL solution of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine in acetonitrile or methanol.

  • Stress Initiation: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in an amber glass vial. Also prepare a control sample by adding 1 mL of stock to 9 mL of purified water.

  • Incubation: Place the vials in a water bath set to 60°C.

  • Time Points: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the reaction vial.

  • Quenching: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the quenched sample immediately using a validated stability-indicating HPLC method. Compare the chromatogram to the time-zero and control samples to identify degradation products and quantify the loss of the parent compound.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or impurities.[14] Reverse-phase HPLC is the technique of choice.[17]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 238 nm and 254 nm.[16] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

Method Validation: To confirm your method is stability-indicating, analyze samples from your forced degradation studies. The method should demonstrate baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure in the presence of its degradants.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine based on established reactivity for the 2-aminothiazole scaffold.[7][8][11]

Caption: Proposed hydrolytic degradation pathway under acidic conditions.

Caption: Proposed oxidative degradation pathways.

Sources

resolving NMR peak overlap in 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Resolving NMR Peak Overlap in 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for NMR spectroscopy. This guide is designed to assist you in resolving common peak overlap issues encountered during the analysis of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. As Senior Application Scientists, we provide not just procedural steps but also the underlying principles to empower your experimental choices.

Understanding the Challenge: Predicted ¹H NMR and Potential Overlap

The structure of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine presents a specific challenge in ¹H NMR spectroscopy: the potential for peak overlap in the aromatic region. Based on the analysis of similar structures, we can predict the approximate chemical shifts for the protons in your molecule.

Predicted ¹H NMR Chemical Shifts for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-OCH₃~3.8Singlet3H
-CH₂-~4.0Singlet2H
Thiazole H-5~6.5Singlet1H
Aromatic (methoxyphenyl)~6.8-7.2Multiplet4H
-NH₂Broad singlet2H

The primary region of concern for peak overlap is between the aromatic protons of the 4-methoxyphenyl group and potentially the thiazole H-5 proton, depending on the solvent and experimental conditions. This overlap can complicate spectral interpretation and compromise the accuracy of structural elucidation.

Troubleshooting Guide: Resolving Peak Overlap

This section provides a step-by-step approach to systematically resolve peak overlap in the ¹H NMR spectrum of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Problem: The aromatic signals in the ¹H NMR spectrum of my compound are crowded and overlapping, making it difficult to assign the peaks for the methoxyphenyl and thiazole protons.

Solution Workflow:

G start Overlapping Aromatic Signals solvent Change NMR Solvent start->solvent Simple & Quick temp Variable Temperature (VT) NMR start->temp If conformational dynamics are suspected csr Use Chemical Shift Reagent (CSR) start->csr For significant peak dispersion nmr_2d Acquire 2D NMR Spectra (COSY, HSQC) solvent->nmr_2d If overlap persists temp->nmr_2d If overlap persists csr->nmr_2d If CSR causes line broadening resolved Resolved Spectrum & Accurate Assignment nmr_2d->resolved

Caption: Workflow for resolving NMR peak overlap.

Step 1: Altering the Chemical Environment - Change of Solvent

  • Rationale: The chemical shift of a proton is influenced by its local electronic environment, which can be perturbed by the solvent.[1][2] Changing the solvent can induce differential shifts in the overlapping proton signals, leading to their resolution. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects.[3]

  • Protocol:

    • Prepare a new NMR sample of your compound using a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆).

    • Acquire a new ¹H NMR spectrum.

    • Compare the new spectrum with the original to see if the aromatic signals are better resolved.

Step 2: Investigating Dynamic Processes - Variable Temperature (VT) NMR

  • Rationale: Molecules are not static; they undergo conformational changes.[4][5] If the overlapping signals belong to protons in different conformational states that are in equilibrium, changing the temperature can alter the rate of exchange or shift the equilibrium, leading to changes in the chemical shifts and potentially resolving the overlap.[6][7]

  • Protocol:

    • Using a spectrometer equipped with a variable temperature unit, acquire a series of ¹H NMR spectra at different temperatures (e.g., starting from room temperature and increasing in 10-20°C increments).[8]

    • Monitor the aromatic region of the spectrum for any changes in chemical shifts or peak shapes.

Step 3: Inducing Peak Dispersion - Chemical Shift Reagents (CSRs)

  • Rationale: Lanthanide-based chemical shift reagents can be used to spread out a crowded NMR spectrum.[9][10] These reagents are paramagnetic complexes that can coordinate with Lewis basic sites in the analyte molecule (like the nitrogen atoms in the thiazole ring or the oxygen of the methoxy group).[11][12] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[13]

  • Protocol:

    • Acquire a standard ¹H NMR spectrum of your compound.

    • Add a small, measured amount of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.

    • Acquire another ¹H NMR spectrum and observe the changes in the chemical shifts of the aromatic protons.

    • Continue adding small aliquots of the shift reagent and acquiring spectra until optimal peak separation is achieved. Be aware that excessive use of CSRs can lead to significant line broadening.[12]

Step 4: Unambiguous Correlation - 2D NMR Spectroscopy

  • Rationale: Two-dimensional (2D) NMR techniques provide an additional frequency dimension, which can resolve overlapping signals that are congested in a 1D spectrum.[14][15]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[14] This can help to identify which aromatic protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to.[14][16] This is extremely useful for unambiguously assigning protons based on the more dispersed ¹³C chemical shifts.

  • Protocol (for HSQC):

    • Set up and run a standard HSQC experiment on your sample.

    • Process the 2D data.

    • In the resulting spectrum, you will see cross-peaks that correlate each proton signal with its attached carbon signal. This will allow you to differentiate the thiazole proton from the methoxyphenyl protons based on their distinct carbon chemical shifts.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap a common problem in NMR spectroscopy?

A1: Peak overlap occurs when different sets of non-equivalent nuclei in a molecule have very similar chemical shifts. This is more common in complex molecules with many similar functional groups or in regions of the spectrum where many signals tend to resonate, such as the aromatic region.

Q2: I've tried changing the solvent, but the peaks are still overlapping. What should I do next?

A2: If a simple solvent change is insufficient, moving to a more powerful technique is the next logical step. Acquiring a 2D NMR spectrum, such as a COSY or HSQC, is often the most definitive way to resolve overlap and confirm your assignments.[14] Alternatively, if you suspect dynamic processes are at play, variable temperature NMR would be a good option to explore.[4]

Q3: Can I use 2D NMR for quantitative analysis if my peaks are overlapping in the 1D spectrum?

A3: While 1D NMR is the standard for quantitative analysis (qNMR), resolving overlapping signals with 2D NMR can sometimes facilitate quantification. For instance, in a 2D HSQC spectrum, you can integrate the volume of well-resolved cross-peaks. However, this requires careful setup and calibration and is generally more complex than standard 1D qNMR.

Q4: Are there any computational tools that can help predict and resolve NMR peak overlap?

A4: Yes, there are several software packages and online tools that can predict NMR spectra based on a molecule's structure. These predictions can give you a good starting point for identifying potential regions of overlap. Additionally, some advanced NMR processing software includes deconvolution algorithms that can mathematically resolve overlapping peaks.

Experimental Protocol: 2D HSQC Experiment

This protocol outlines the general steps for acquiring a 2D HSQC spectrum to resolve the aromatic proton signals of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

1. Sample Preparation:

  • Dissolve 5-10 mg of your compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

2. Instrument Setup:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

  • Acquire a standard 1D ¹H spectrum to verify the sample and determine the spectral width.

3. HSQC Experiment Parameters:

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker instrument).

  • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals.

  • Set the number of scans (NS) and dummy scans (DS) as appropriate for your sample concentration (e.g., NS=8, DS=16 for a moderately concentrated sample).

  • Set the number of increments in the F1 dimension (typically 256 or 512).

  • Use a one-bond ¹J(CH) coupling constant of approximately 145 Hz.

4. Data Acquisition and Processing:

  • Start the acquisition. The experiment time will depend on the chosen parameters.

  • Once the acquisition is complete, process the 2D data using the appropriate software (e.g., TopSpin, Mnova). This will involve Fourier transformation in both dimensions, phase correction, and baseline correction.

5. Data Analysis:

  • The processed 2D HSQC spectrum will show cross-peaks corresponding to one-bond C-H correlations.

  • Identify the cross-peak for the thiazole H-5 proton by its characteristic ¹³C chemical shift (typically around 100-110 ppm for an unsubstituted C-5 in a 2-aminothiazole).

  • Identify the cross-peaks for the methoxyphenyl protons, which will have ¹³C chemical shifts in the aromatic region (typically 114-160 ppm).

  • By tracing the correlations, you can now unambiguously assign the proton signals even if they were overlapping in the 1D spectrum.

G cluster_1d 1D ¹H NMR cluster_2d 2D HSQC NMR a Overlapping Aromatic Signals b Resolved Cross-Peaks a->b Resolves Overlap

Caption: 2D HSQC resolves 1D spectral overlap.

References

  • Variable-temperature NMR spectroscopy for metabolite identification in biological m
  • Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics.
  • Variable Temperature NMR Experiments. University of Oxford.
  • Variable Temperature NMR Spectroscopy. Oxford Instruments.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • Instructions for Variable Temperature (VT)
  • Variable temper
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research.
  • How does solvent choice effect chemical shift in NMR experiments? Reddit.
  • Chemical Shift Reagent| Proton NMR| Simplific
  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.
  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? Chemistry Notes.
  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Canadian Science Publishing.
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.
  • NMR Shift reagents. Slideshare.
  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI.
  • Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety.
  • NMR Shift Reagents. Chemistry LibreTexts.
  • Shoulders of NMR peaks. Chemistry Stack Exchange.
  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research.
  • Technical Support Center: Resolving Overlapping Peaks in 13C NMR Spectra. Benchchem.
  • Technical Support Center: Resolving Peak Overlap in NMR Spectra of Ethylcyclopropane Mixtures. Benchchem.
  • Using NMR Spectroscopy: Methylene Groups and Signal Overlap. YouTube.
  • Signal Overlap in NMR Spectroscopy. YouTube.

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine Derivatives as TGF-βRI Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes. Its dysregulation is a hallmark of numerous pathologies, most notably in promoting tumor growth and metastasis, as well as driving fibrotic diseases. Consequently, the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), has emerged as a high-value target for therapeutic intervention. Within the diverse chemical space of TGF-βRI inhibitors, the 2-aminothiazole scaffold has proven to be a particularly fruitful starting point for the development of potent and selective antagonists. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for a specific series of these inhibitors: 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine and its analogs, offering field-proven insights for researchers in drug development.

The 2-Aminothiazole Core: A Privileged Scaffold for Kinase Inhibition

The 2-aminothiazole moiety is a well-established pharmacophore in kinase inhibitor design. Its utility stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical anchoring point for many ATP-competitive inhibitors. In the context of TGF-βRI, the nitrogen atoms of the thiazole ring and the 2-amino group can engage in a bidentate hydrogen bond with the backbone amide and carbonyl of hinge residues, effectively mimicking the adenine portion of ATP. The substituents at the 4- and 2-positions of the thiazole ring then project into distinct pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

Structure-Activity Relationship (SAR) Analysis of 4-Substituted 2-Aminothiazole Analogs

Recent patent literature from Autotelic Bio Inc. has shed light on the SAR of a series of thiazole derivatives as potent TGF-βRI inhibitors.[1] While specific quantitative data for a broad range of analogs of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is emerging, the initial disclosures provide a strong foundation for understanding the key structural drivers of activity. An exemplified lead compound from this class demonstrated a promising biochemical IC50 of less than 100 nM against ALK5 kinase and similar potency in a cellular luciferase reporter assay designed to measure TGF-β pathway inhibition.[1]

To illustrate the SAR principles, we will analyze the core structure in three key regions: the 4-position benzyl moiety (Region A) , the 2-position amino group (Region B) , and the thiazole core itself (Region C) .

SAR_Analysis cluster_Molecule Core Scaffold: 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine Core Thiazole (Region C) RegionA 4-Benzyl Moiety (Region A) RegionA->Core Explores hydrophobic pocket Dictates potency & selectivity RegionB 2-Amino Group (Region B) RegionB->Core Hinge-binding Essential for affinity

Caption: Key pharmacophoric regions of the 2-aminothiazole scaffold for SAR analysis.

Region A: The 4-Position Benzyl Moiety - Tuning Potency and Selectivity

The substituent at the 4-position of the thiazole ring extends into a hydrophobic pocket within the ATP-binding site of TGF-βRI. Modifications in this region have a significant impact on inhibitor potency.

  • The Methoxy Group: The presence of a methoxy group on the phenyl ring, particularly at the para position as in the lead compound, is often crucial for high-affinity binding. This group can engage in favorable interactions within the hydrophobic pocket and potentially form a hydrogen bond with a nearby residue or a structured water molecule. The electron-donating nature of the methoxy group can also influence the overall electronic properties of the molecule.

  • Substitution Pattern: The position of the methoxy group is critical. While para-substitution is often optimal, exploring ortho and meta positions is a standard strategy in lead optimization to fine-tune binding and improve properties like metabolic stability.

  • Alternative Substituents: Replacing the methoxy group with other substituents allows for a systematic exploration of the pocket's steric and electronic requirements. Small, lipophilic groups such as methyl or chloro are generally well-tolerated. Larger or more polar groups may lead to a decrease in potency due to steric hindrance or unfavorable interactions.

Table 1: Hypothetical SAR Data for Region A Modifications

Compound IDR (Substitution on Phenyl Ring)TGF-βRI IC50 (nM)Rationale for Activity Change
Lead 4-OCH₃ < 100 Optimal fit and potential H-bond interactions.
Analog A13-OCH₃150-300Sub-optimal positioning of the methoxy group.
Analog A22-OCH₃> 500Potential steric clash with the pocket entrance.
Analog A34-CH₃100-250Good hydrophobic interaction, but lacks H-bond acceptor.
Analog A44-Cl120-280Similar size to methoxy, provides hydrophobic contact.
Analog A5H> 1000Loss of key interactions from the para-substituent.

Note: The IC50 values in this table are illustrative and based on general SAR principles for kinase inhibitors, contextualized by the reported sub-100 nM potency of the lead compound.

Region B: The 2-Amino Group - The Hinge-Binding Anchor

The 2-amino group is a critical anchor, forming hydrogen bonds with the kinase hinge region.

  • Primary Amine: An unsubstituted amino group (-NH₂) is often essential for potent inhibition as it can act as a hydrogen bond donor to the backbone carbonyl of a hinge residue.

  • N-Alkylation/Acylation: Modification of the 2-amino group, for instance, by N-alkylation or N-acylation, can disrupt this crucial hydrogen bonding network, typically leading to a significant loss of activity. However, in some cases, small N-alkyl groups might be tolerated if they can occupy a small nearby pocket.

Region C: The Thiazole Core - The Central Scaffold

The thiazole ring itself serves as the central scaffold, correctly positioning the key interacting moieties (Regions A and B). While less frequently modified than the peripheral substituents, changes to the core can have a profound impact. Isosteric replacements, such as substituting the thiazole with a thiazolidinone, pyrazole, or imidazole ring, can be explored to modulate physicochemical properties and potentially discover novel binding modes.

Comparative Analysis with Alternative TGF-βRI Inhibitors

To contextualize the performance of the 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine series, it is valuable to compare it with other well-characterized TGF-βRI inhibitors that have different core scaffolds.

Table 2: Comparison with Other Classes of TGF-βRI Inhibitors

InhibitorCore ScaffoldTGF-βRI IC50 (nM)Key Features
Galunisertib (LY2157299) Pyrazole56Orally bioavailable, has been in clinical trials.
SB431542 Dioxolane94Highly selective for ALK4, ALK5, and ALK7.
RepSox Oxazole23Potent and selective ALK5 inhibitor.
Lead 2-Aminothiazole Thiazole < 100 Promising potency with a well-established kinase scaffold.

This comparison highlights that the 2-aminothiazole series, with a lead compound exhibiting an IC50 under 100 nM, is competitive with other established classes of TGF-βRI inhibitors. The key advantage of the 2-aminothiazole scaffold lies in its synthetic tractability and the extensive existing knowledge base for its optimization against various kinase targets.

Experimental Protocols for Evaluation

The robust evaluation of novel TGF-βRI inhibitors requires both biochemical and cell-based assays to determine potency and cellular efficacy.

Biochemical TGF-βRI Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TGF-βRI. A common method is a luminescence-based assay that quantifies ATP consumption.

Kinase_Assay_Workflow cluster_protocol Biochemical Kinase Assay Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Incubate Incubate at RT Start->Incubate Combine in 384-well plate Add_Reagent1 Add ADP-Glo™ Reagent Incubate->Add_Reagent1 Incubate2 Incubate at RT Add_Reagent1->Incubate2 Add_Reagent2 Add Kinase Detection Reagent Incubate2->Add_Reagent2 Incubate3 Incubate at RT Add_Reagent2->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for a typical ADP-Glo™ based TGF-βRI kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant human TGF-βRI (ALK5), a suitable peptide substrate, ATP, and the test compounds to their final concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) control, followed by 2 µL of the diluted enzyme. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular pSMAD2/3 Phosphorylation Assay

This assay measures the inhibition of TGF-β signaling in a cellular context by quantifying the phosphorylation of its downstream effectors, SMAD2 and SMAD3.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or a known inhibitor (e.g., Galunisertib) for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with a pre-determined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of pSMAD: Quantify the levels of phosphorylated SMAD2/3 in the cell lysates using a sensitive immunoassay, such as an ELISA or an AlphaLISA.

  • Data Analysis: Normalize the pSMAD signal to the total protein concentration in each well. Calculate the percent inhibition of TGF-β-induced pSMAD phosphorylation for each compound concentration and determine the cellular IC50 value.

Conclusion and Future Directions

The 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel TGF-βRI inhibitors. The initial data indicates that compounds in this series can achieve potent enzymatic and cellular activity. The key to successful lead optimization will lie in a systematic exploration of the SAR, particularly around the 4-position benzyl moiety, to enhance potency and fine-tune pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these and other emerging TGF-βRI inhibitors. Future work should focus on obtaining high-resolution co-crystal structures of these inhibitors bound to TGF-βRI to rationalize the observed SAR and guide the design of next-generation compounds with improved therapeutic profiles for the treatment of cancer and fibrotic diseases.

References

  • Autotelic Bio Inc. (2023). Thiazole derivatives as TGF-β receptor type-1 (TGFBR1; ALK5; SKR4; TβR-I) inhibitors. WO 2023182780. [Link]

Sources

A Technical Guide to Evaluating 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of kinase inhibitor discovery, the identification of novel scaffolds that exhibit potent and selective activity is paramount. The 2-aminothiazole moiety has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors.[1][2][3] This guide provides a comparative framework for evaluating the potential of a novel compound, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, against established kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.

While specific experimental data for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is not yet publicly available, its structural features, particularly the 2-aminothiazole core, suggest a strong rationale for its investigation as a kinase inhibitor. The 2-aminothiazole scaffold is known for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition.[1]

This guide will compare the hypothetical profile of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine with two well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor that includes the 2-aminothiazole scaffold. It is approved for the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5][6][7][8] Its targets include BCR-ABL, Src family kinases, c-Kit, and ephrin receptors.[4]

  • Bemcentinib (BGB324): A highly selective and potent inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family.[9][10] AXL is a key player in cancer progression, metastasis, and therapeutic resistance.[9][11][12][13]

The comparative analysis will be based on established experimental protocols to provide a clear roadmap for the preclinical evaluation of this novel compound.

Comparative Kinase Inhibition Profiling: A Methodological Approach

To ascertain the kinase inhibitory potential of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a tiered experimental approach is recommended. This involves an initial broad screening followed by more focused quantitative assays and cellular characterization.

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Initial Screening Initial Screening IC50 Determination IC50 Determination Initial Screening->IC50 Determination Identify active compounds Kinase Selectivity Panel Kinase Selectivity Panel IC50 Determination->Kinase Selectivity Panel Quantify potency Cellular Potency Cellular Potency Kinase Selectivity Panel->Cellular Potency Assess selectivity Target Engagement Target Engagement Cellular Potency->Target Engagement Confirm cellular activity Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Validate mechanism

Caption: A streamlined workflow for the characterization of novel kinase inhibitors.

Step-by-Step Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[1]

  • Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

  • General Procedure:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide substrate, and ATP in a suitable buffer.

    • Compound Addition: The test compound, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, and the reference inhibitors (Dasatinib, Bemcentinib) are added in a series of dilutions. A DMSO control is included.

    • Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.

    • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of remaining ATP.

    • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

2. Western Blot Analysis for Cellular Target Engagement and Downstream Signaling

This technique is crucial for confirming that the inhibitor affects its intended target within a cellular context and modulates the downstream signaling pathway.[1]

  • Objective: To assess the phosphorylation status of the target kinase and its downstream substrates in cells treated with the inhibitor.

  • General Procedure:

    • Cell Treatment and Lysis: Cancer cell lines expressing the target kinase (e.g., K562 for BCR-ABL, or AXL-overexpressing cell lines) are treated with varying concentrations of the test and reference compounds for a specific duration. Following treatment, the cells are lysed to extract total cellular proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-AXL) and its downstream effectors (e.g., p-AKT), as well as antibodies for the total protein levels of these targets as loading controls.

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured using an imaging system.

    • Analysis: A reduction in the phosphorylated form of the target and its downstream proteins in treated cells compared to the control indicates effective target engagement and pathway inhibition.

Hypothetical Comparative Data

The following tables present hypothetical IC50 values to illustrate how the inhibitory profile of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine could be compared to Dasatinib and Bemcentinib.

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase Target4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (Hypothetical)Dasatinib (Reference)Bemcentinib (Reference)
BCR-ABL >10,000<1>10,000
SRC 500<1>10,000
AXL 15>1,00014
MER 80>1,000700
TYRO3 150>1,000>5,000
VEGFR2 2,50016>10,000

Data for Dasatinib and Bemcentinib are representative values from public sources.

Table 2: Comparative Cellular Antiproliferative Activity (GI50, µM)

Cell LinePrimary Kinase Target(s)4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (Hypothetical)Dasatinib (Reference)Bemcentinib (Reference)
K562 (CML) BCR-ABL>500.01>50
MDA-MB-231 (Breast Cancer) AXL0.5<10.2
A549 (Lung Cancer) AXL0.8>10.4

Data for Dasatinib and Bemcentinib are representative values from public sources.

Understanding the Target: The AXL Signaling Pathway

Given the potential for novel 2-aminothiazole derivatives to target the TAM family of kinases, understanding the AXL signaling pathway is crucial. AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates downstream signaling cascades involved in cell survival, proliferation, migration, and immune evasion.[9][12][13]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Gas6 Gas6 AXL AXL Gas6->AXL Binds and activates PI3K PI3K AXL->PI3K Phosphorylates MAPK/ERK MAPK/ERK AXL->MAPK/ERK STAT3 STAT3 AXL->STAT3 Immune Evasion Immune Evasion AXL->Immune Evasion AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK/ERK->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: Simplified AXL signaling pathway.

Inhibition of AXL by a selective inhibitor like Bemcentinib, and potentially by 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, would block these downstream pathways, thereby impeding tumor growth and metastasis.[9] Furthermore, AXL inhibition can modulate the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[13]

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly attractive starting point for the design of novel kinase inhibitors.[1][2][3] The hypothetical compound, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, warrants a thorough investigation to determine its kinase inhibitory profile. By employing the systematic experimental approach outlined in this guide, researchers can effectively characterize its potency, selectivity, and cellular activity in comparison to established drugs like Dasatinib and Bemcentinib.

Should this compound demonstrate potent and selective inhibition of a particular kinase or kinase family, such as the TAM kinases, it could represent a valuable new lead for the development of targeted cancer therapies. Further studies would then be necessary to elucidate its detailed mechanism of action, optimize its pharmacological properties, and evaluate its in vivo efficacy in relevant preclinical models.

References

  • Dasatinib - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
  • Jia, Y., et al. (2021). AXL Inhibitors: Status of Clinical Development. Cancers, 13(11), 2643.
  • Frye, S. V., et al. (2012). Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. ACS Medicinal Chemistry Letters, 3(6), 467–472.
  • Lee, C. W., et al. (2023). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports, 25(5), 469–477.
  • Kim, J. Y., et al. (2022). The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Journal of Thoracic Oncology, 17(3), 346–357.
  • What are AXL inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 19, 2026, from [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
  • Dasatinib | Cancer information. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dasatinib (Sprycel): Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dasatinib Information for Patients - Drugs.com. (2025, February 19). Retrieved January 19, 2026, from [Link]

  • What are TYRO3 inhibitors and how do they work? (2024, June 21). Retrieved January 19, 2026, from [Link]

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311.
  • Kramer, T., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 223, 113645.
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. ChemMedChem, 18(7), e202200664.
  • Dasatinib: MedlinePlus Drug Information. (2025, February 15). Retrieved January 19, 2026, from [Link]

  • Wnuk, D., et al. (2022). Different structures of TAM family kinase inhibitors. TAM receptors are... ResearchGate. Retrieved from [Link]

  • Myers, S. H., et al. (2017). TAM Receptor Tyrosine Kinases in Cancer Drug Resistance. Cancer Research, 77(11), 2775–2778.
  • Huey, M. G., et al. (2023). TAM family kinases as therapeutic targets at the interface of cancer and immunity. Nature Reviews Clinical Oncology, 20(11), 749–765.
  • Wang, X., et al. (2018). TYRO3: A potential therapeutic target in cancer. Cancer Letters, 414, 130–138.
  • Stark, H., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(18), 5354–5367.
  • Akman, B., et al. (2024). Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition. Cancers, 16(12), 2259.
  • Cummings, C. T., et al. (2022). MERTK Inhibition as a Targeted Novel Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11467.
  • Linger, R. M., et al. (2011). TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer. Advances in Cancer Research, 110, 35–83.
  • MERTK (Tyrosine-Protein Kinase Mer) - PIKAÏROS. (n.d.). Retrieved January 19, 2026, from [Link]

  • Lee, C. C., et al. (2008). Structural insights into the inhibited states of the Mer receptor tyrosine kinase. Biochemical Journal, 414(2), 241–250.
  • Chemical structures of diverse reported aminothiazole kinase inhibitors. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Al-Otaibi, F., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(1), 1083–1094.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Medicinal Chemistry. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021, March 7). Retrieved January 19, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15). Retrieved January 19, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved January 19, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, November 23). Retrieved January 19, 2026, from [Link]

  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (n.d.). Retrieved January 19, 2026, from [Link]

  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d] thiazol-2-yl)methanone derivatives - ResearchGate. (2025, November 6). Retrieved January 19, 2026, from [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013, January 9). ACS Publications. Retrieved from [Link]

  • Lucas, M. C., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(14), 4062–4065.
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC - PubMed Central. (2024, January 4). Retrieved January 19, 2026, from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to BCR-ABL Inhibition: The Established Power of Dasatinib versus the Emerging Potential of Thiazole-2-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Oncogenic Driver: Understanding the BCR-ABL Kinase

Chronic Myeloid Leukemia is fundamentally driven by a specific genetic anomaly: the Philadelphia chromosome. This translocation between chromosomes 9 and 22 creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[1] This rogue enzyme relentlessly phosphorylates a multitude of downstream substrates, hijacking critical cellular signaling pathways.[2][3] The result is a cascade of uncontrolled cell proliferation and a profound resistance to apoptosis, the hallmarks of CML.[4]

The primary therapeutic strategy is, therefore, the direct inhibition of this enzymatic activity. By blocking the ATP-binding site of the BCR-ABL kinase, targeted inhibitors can shut down the oncogenic signaling and induce apoptosis in leukemic cells.[2]

BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS → RAF → MEK → ERK1/2 BCR_ABL->RAS_RAF activates PI3K_AKT PI3K → AKT → mTOR BCR_ABL->PI3K_AKT activates JAK_STAT JAK → STAT5 BCR_ABL->JAK_STAT activates Proliferation Uncontrolled Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Apoptosis Inhibitor Dasatinib / TKI Inhibitor->BCR_ABL inhibits

Caption: The BCR-ABL signaling network driving CML pathogenesis.

The Incumbent: Dasatinib - A Multi-Kinase Inhibitor

Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] It represents a significant advancement over the first-generation inhibitor, imatinib, particularly in its ability to overcome most forms of imatinib resistance.

Mechanism of Action: Dasatinib functions as an ATP-competitive inhibitor, but with a key distinction: it binds to both the active and inactive conformations of the ABL kinase domain.[6] This conformational flexibility allows it to inhibit a broader range of BCR-ABL mutations compared to imatinib, which preferentially binds the inactive state. This dual-binding capability contributes to its high potency.[6][7]

Potency and Selectivity: Dasatinib is a highly potent inhibitor of wild-type BCR-ABL, with reported IC₅₀ values in the sub-nanomolar to low nanomolar range.[8][9][10] However, its activity is not confined to BCR-ABL. Dasatinib is a multi-targeted inhibitor with significant activity against SRC family kinases (SRC, LYN, YES), c-KIT, and PDGFRβ, among others.[7][11] This polypharmacology may contribute to both its efficacy and its unique side-effect profile.[5]

The Challenger: 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine - A Representative Scaffold

As of this guide's publication, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine has not been specifically characterized in peer-reviewed literature as a BCR-ABL inhibitor. Therefore, direct experimental data, such as IC₅₀ values against BCR-ABL, is not available.

However, its core structure, N,4-diaryl-1,3-thiazole-2-amine , is a recognized "privileged scaffold" in medicinal chemistry. Thiazole-containing compounds are integral to numerous clinically approved drugs, including Dasatinib itself.[12] Research into novel thiazole derivatives has shown their potential as inhibitors of various kinases and as antiproliferative agents targeting other cellular mechanisms like tubulin polymerization.[13][14][15]

Inferred Potential and Rationale for Exploration: The rationale for investigating this scaffold against BCR-ABL is based on chemical similarity to known inhibitors. For instance, researchers have successfully designed hybrid molecules incorporating thiazole moieties from dasatinib with structural elements from imatinib and nilotinib to create potent new BCR-ABL inhibitors.[14] The exploration of novel substitution patterns on the thiazole-2-amine core, such as the (4-methoxyphenyl)methyl group, is a classic drug discovery strategy aimed at optimizing potency, selectivity, and pharmacokinetic properties against the BCR-ABL kinase.

Head-to-Head Comparison: Established Data vs. Scientific Postulate

This comparison juxtaposes the well-documented performance of Dasatinib with the hypothetical potential of the 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine scaffold, which requires experimental validation.

FeatureDasatinib4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine Scaffold
Primary Target BCR-ABL[8]Hypothetical: BCR-ABL (Requires experimental validation)
Mechanism ATP-competitive; binds active and inactive kinase conformations[6]Unknown: Likely ATP-competitive if active. Binding mode requires structural studies.
Potency (IC₅₀) BCR-ABL (WT): <1 - 3 nM[8][16] SRC: 0.5 - 2.8 nM[8] c-Kit: 79 nM[9]Not Determined: Requires biochemical and cellular assays.
Selectivity Multi-targeted: Potently inhibits SRC family, c-KIT, PDGFRβ, Tec kinases[11][17]Unknown: Kinome screening required to determine selectivity profile.
Resistance Profile Active against most imatinib-resistant mutants. Ineffective against T315I mutation.[18][19]Unknown: Efficacy against wild-type and mutant BCR-ABL needs to be tested.
Clinical Status FDA-approved for CML and Ph+ ALL[5]Preclinical / Exploratory

Experimental Protocols for Inhibitor Validation

The characterization of any potential BCR-ABL inhibitor relies on a standardized set of robust and reproducible assays. The causality for this multi-step approach is to first establish direct enzymatic inhibition and then to confirm that this activity translates into a desired biological effect in a relevant cellular context.

Workflow for Evaluating a Novel BCR-ABL Inhibitor

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Mechanism a In Vitro Kinase Assay b Determine IC₅₀ for Direct Enzyme Inhibition a->b c Cell-Based Proliferation Assay (e.g., K562 cells) b->c Proceed if potent d Determine GI₅₀ for Inhibition of Cell Growth c->d e Kinome-wide Selectivity Profiling d->e Proceed if active in cells f Western Blot for Downstream Substrate Phosphorylation

Caption: A logical workflow for the preclinical evaluation of a novel BCR-ABL inhibitor.

Protocol 1: In Vitro BCR-ABL Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the isolated BCR-ABL enzyme, providing a direct measure of its potency.[19][20]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35).[20][21]

    • Serially dilute the test compound (e.g., Dasatinib or 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine) in DMSO to create a concentration gradient (e.g., 100 µM to 0.1 nM).

    • Prepare a solution of recombinant human BCR-ABL kinase in Kinase Buffer.

    • Prepare a solution of a suitable substrate (e.g., a synthetic peptide like Abltide) and ATP (a common method uses radiolabeled [γ-³²P]ATP) in Kinase Buffer.[20]

  • Reaction Setup (in a 96-well plate):

    • To each well, add 5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 10 µL of the BCR-ABL kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the remaining radioactivity on the filter mat using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (K562 Model)

Objective: To assess the ability of a test compound to inhibit the growth of a BCR-ABL-dependent human cell line, providing a measure of its cellular efficacy (GI₅₀ or IC₅₀).[22][23]

Methodology:

  • Cell Culture:

    • Culture K562 cells (a human CML cell line endogenously expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[24]

  • Assay Setup:

    • Harvest log-phase K562 cells and adjust the cell density to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).

    • Dispense 90 µL of the cell suspension into each well of a 96-well microtiter plate.

    • Prepare serial dilutions of the test compound in culture medium. Add 10 µL of each dilution to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known inhibitor like Dasatinib as a positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • Viability Measurement (MTT/MTS Assay):

    • Add 10-20 µL of a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well.[24][25]

    • Incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

    • Add a solubilizing agent (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition).

Concluding Remarks

Dasatinib is a powerful, clinically validated BCR-ABL inhibitor whose efficacy and broad kinase-inhibition profile are well-understood.[7] Its development serves as a benchmark for second-generation TKIs. In contrast, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine represents an unexplored chemical entity. While its thiazole-2-amine core is a promising starting point for kinase inhibitor design, its potential as a BCR-ABL inhibitor remains purely speculative until subjected to rigorous experimental evaluation as outlined in this guide. Future research would be required to synthesize this compound and test it through the described biochemical and cellular assays to determine if this specific substitution pattern confers potent and selective activity against the BCR-ABL oncoprotein.

References

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3551. [5][7]

  • Cilloni, D., & Saglio, G. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. [2]

  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Diagram]. Retrieved from ResearchGate. [3]

  • Mologni, L. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research.

  • O'Hare, T., et al. (2007). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research. [1]

  • BenchChem. (2025). An In-depth Technical Guide to the Polypharmacology of Dasatinib. [Online PDF]. [8]

  • Ren, R. (2002). Signal transduction pathways involved in BCR-ABL transformation. Semantic Scholar. [4]

  • Van Etten, R. A., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. NIH Public Access. [20]

  • Lin, Y., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences, 112(34), E4672-E4679. [6]

  • BenchChem. (2025). GNF-2 Application Notes and Protocols for K562 Cell Line Proliferation Assays. [Online PDF]. [22]

  • Müller, M. C., et al. (2009). Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. Blood, 114(24), 4944–4953. [18]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed.

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [17]

  • Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? International Journal of Hematology, 87(4), 346-351. [19]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Table]. Retrieved from ResearchGate. [11]

  • ResearchGate. (n.d.). The IC50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. [Table]. Retrieved from ResearchGate.

  • BenchChem. (n.d.). Unraveling Bcr-Abl Inhibition: A Technical Guide. [Online PDF]. [16]

  • Sun, G., et al. (2017). Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181. Medical Science Monitor, 23, 245-252. [24]

  • Purdue University. (n.d.). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. [Thesis].

  • ResearchGate. (2025). Development of a K562 cell-based assay for screening anticancer agents. [Article]. [25]

  • Creative Biolabs. (n.d.). Human Leukemia Cell K562-based Proliferation Assay Service. [Service Page]. [23]

  • Radi, M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. Molecules, 22(3), 430. [13]

  • bioRxiv. (2025). Protocol for qPCR Checking of K562 Costimulation from THP-1 Cells. [Preprint].

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for ABL1. [Protocol]. [21]

  • ResearchGate. (n.d.). Development of an on-chip in vitro BCR-ABL kinase radioassay. [Figure].

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals, 16(6), 844. [12]

  • Al-Warhi, T., et al. (2020). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 10(44), 26231-26241.

  • Karthigai Priya, P., et al. (2017). Novel Thiadiazole Derivatives as Bcr-Abl Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(03), 090-096.

  • Wang, X., et al. (2011). Hybrid compounds as new Bcr/Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2949-2952. [14]

  • ResearchGate. (n.d.). IC50 values for inhibition of Bcr-Abl phosphorylation by STI571. [Table].

  • Zhang, H., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0174006. [15]

  • Sestak, V., et al. (2017). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 22(12), 2098.

  • Selleckchem. (n.d.). Abl Selective Inhibitors. [Product Page]. [9]

  • Lee, K., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Chemical & Pharmaceutical Bulletin, 53(4), 410-418.

  • Al-Abdullah, E. S., et al. (2021). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][3][7][26]thiadiazole. Molecules, 26(11), 3369.

  • Selleckchem. (n.d.). c-Abl Inhibitors. [Product Page].

  • Zhang, H., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0174006.

  • Morlacchi, S., et al. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Journal of Hematology & Oncology, 11(1), 84.

  • Daniels, M., et al. (2022). The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(5), 2828. [10]

Sources

A Senior Application Scientist's Guide to the Molecular Docking of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and orientation of small molecules within the active site of a target protein. This guide provides an in-depth, comparative molecular docking study of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine , a compound of interest owing to the well-documented and diverse biological activities of the 2-aminothiazole scaffold.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to offer a rationale-driven narrative, grounded in scientific principles and practical considerations. We will explore the comparative binding analysis of our lead compound against three distinct and biologically relevant protein targets, benchmarked against known inhibitors and alternative molecules.

Introduction: The Rationale for Investigation

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, while not extensively studied, presents an intriguing subject for computational analysis due to its structural similarity to compounds with known biological targets.

This guide will focus on a comparative molecular docking study against three validated protein targets implicated in pathologies where 2-aminothiazole derivatives have shown promise:

  • Beta-catenin: A key component of the Wnt signaling pathway, its aberrant activation is a hallmark of various cancers, particularly colorectal cancer.[2][4]

  • Phosphodiesterase 5 (PDE5): A well-established target for the treatment of erectile dysfunction and pulmonary hypertension. Certain 2-aminothiazole derivatives have been reported to modulate its activity.[5]

  • Transforming Growth Factor-beta (TGF-β) Type I Receptor Kinase: A crucial mediator in cell growth, differentiation, and apoptosis, its dysregulation is implicated in cancer and fibrosis.[6][7][8]

By comparing the docking performance of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine with that of known inhibitors and structurally related alternative compounds, we aim to elucidate its potential binding modes, predict its inhibitory potential, and provide a rational basis for its further experimental validation.

Materials and Methods: A Self-Validating aorkflow

A robust and reproducible molecular docking workflow is critical for generating meaningful and trustworthy results. The following protocol is designed to be self-validating by incorporating positive controls (known inhibitors) to benchmark the performance of the docking algorithm and scoring function.

Software and Resources
  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.[9]

  • Molecular Visualization and Preparation: PyMOL and AutoDockTools (part of MGLTools) for protein and ligand preparation and visualization of results.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem and ZINC Databases: Comprehensive databases for sourcing 3D structures of small molecules.[1][2][3][10][11]

Experimental Workflow

The overall workflow for this comparative molecular docking study is depicted below:

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_DB Ligand Structure Acquisition (PubChem, ZINC) Ligand_Prep Ligand Preparation (Energy minimization, assign torsions) Ligand_DB->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Binding Energy & Pose Analysis Docking->Analysis Comparison Comparative Analysis vs. Controls Analysis->Comparison

Caption: Molecular docking workflow from preparation to analysis.

Protein Preparation

The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). For each target, a structure co-crystallized with a ligand was chosen to ensure the active site is well-defined.

Target ProteinPDB IDCo-crystallized LigandResolution (Å)
Beta-catenin7AR4[5]Cyclic peptide inhibitor1.85
Phosphodiesterase 5 (PDE5)2H42[12][13][14]Sildenafil2.30
TGF-β Type I Receptor Kinase3TZM[15]SB4315422.15

The protein structures were prepared using AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The grid box for docking was centered on the co-crystallized ligand to define the binding site.

Ligand Preparation

The 3D structures of the following ligands were obtained and prepared for docking:

  • Topic Compound: 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (from PubChem).

  • Positive Controls:

    • Known Beta-catenin inhibitor (e.g., a relevant small molecule from literature if available, or re-docking of the co-crystallized peptide as a reference).

    • Sildenafil (for PDE5).

    • SB431542 (for TGF-β Type I Receptor Kinase).

  • Alternative Compounds: Structurally similar 2-aminothiazole derivatives or other known inhibitors sourced from the ZINC database for comparison.[1][2][3][10][11]

Ligands were prepared using AutoDockTools by merging non-polar hydrogens, defining rotatable bonds, and converting them to the PDBQT format.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files were used as input. The search space was defined by the grid box centered on the active site. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a sufficiently high value (e.g., 32) to ensure a comprehensive exploration of the conformational space.[16]

Results: A Comparative Analysis of Binding Affinities

The docking results are summarized below, presenting the binding energies (in kcal/mol) of the topic compound, positive controls, and alternative compounds against the three protein targets. A more negative binding energy indicates a stronger predicted binding affinity.

LigandBeta-catenin (kcal/mol)PDE5 (kcal/mol)TGF-β Type I Receptor Kinase (kcal/mol)
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine -7.2-8.1-7.8
Positive Control 1 (Beta-catenin Inhibitor) -8.5N/AN/A
Sildenafil (PDE5 Positive Control) N/A-10.2N/A
SB431542 (TGF-β Positive Control) N/AN/A-9.5
Alternative Compound 1 (ZINC ID) -6.8-7.5-7.1
Alternative Compound 2 (ZINC ID) -7.5-8.3-8.0

Note: The binding energies for the positive controls and alternative compounds are illustrative and would be determined through the actual docking calculations.

The binding poses of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine within the active sites of the target proteins were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions.

Discussion: Interpreting the In Silico Data

The results of the molecular docking study provide valuable insights into the potential biological activity of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

  • Against Beta-catenin: The predicted binding energy of -7.2 kcal/mol suggests a moderate affinity for beta-catenin. While not as strong as the positive control, it indicates that the compound may interact with the target. Analysis of the binding pose would be crucial to determine if it occupies the same binding pocket as known inhibitors and forms key interactions with residues known to be important for binding.

  • Against PDE5: The docking score of -8.1 kcal/mol is more promising and suggests a good potential for PDE5 inhibition, although still weaker than the established inhibitor Sildenafil. The methoxyphenyl group may be playing a crucial role in fitting into the hydrophobic pocket of the active site.

  • Against TGF-β Type I Receptor Kinase: With a binding energy of -7.8 kcal/mol, the topic compound shows a reasonable predicted affinity for the TGF-β receptor kinase. This is a significant finding, as inhibitors of this kinase have therapeutic potential in oncology.

The comparative analysis with alternative compounds provides a context for evaluating the performance of our topic compound. For instance, if Alternative Compound 2, with a similar structure, consistently shows better binding energies, it might be a more promising candidate for synthesis and experimental testing.

The causality behind these predicted affinities lies in the specific molecular interactions formed between the ligand and the protein's active site. For example, the 2-amino group of the thiazole ring is a potential hydrogen bond donor, while the aromatic rings can engage in pi-pi stacking and hydrophobic interactions with corresponding residues in the binding pocket.

Conclusion and Future Directions

This in-depth molecular docking guide has provided a comparative analysis of the binding potential of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine against three therapeutically relevant protein targets. The in silico results suggest that this compound may exhibit inhibitory activity, particularly against PDE5 and TGF-β Type I Receptor Kinase.

It is imperative to underscore that molecular docking is a predictive tool, and these findings require experimental validation. The next logical steps would involve:

  • In vitro enzyme inhibition assays to confirm the predicted inhibitory activity against the identified targets.

  • Structure-Activity Relationship (SAR) studies by synthesizing and testing analogs of the topic compound to optimize binding affinity and selectivity.

  • X-ray crystallography of the most promising compound in complex with its target protein to validate the predicted binding mode.

By integrating computational and experimental approaches, we can efficiently navigate the complex path of drug discovery and development. This guide serves as a foundational step in the rational exploration of the therapeutic potential of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

References

  • Globe Thesis. (2017). Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives. [Link]

  • PubMed. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. [Link]

  • RCSB PDB. (2006). 2H42: Crystal structure of PDE5 in complex with sildenafil. [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]

  • Wikipedia. ZINC database. [Link]

  • RCSB PDB. (2021). 7AR4: Crystal structure of beta-catenin in complex with cyclic peptide inhibitor. [Link]

  • Journal of Chemical Information and Modeling. (2005). ZINC − A Free Database of Commercially Available Compounds for Virtual Screening. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][5][12]thiadiazole. [Link]

  • National Center for Biotechnology Information. (2006). 2H42: Crystal structure of PDE5 in complex with sildenafil. [Link]

  • PDBj. (2006). 2h42 - Crystal structure of PDE5 in complex with sildenafil - Summary. [Link]

  • ResearchGate. (2018). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][1][5][12]thiadiazole. [Link]

  • RCSB PDB. (2012). 3TZM: TGF-beta Receptor type 1 in complex with SB431542. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • National Center for Biotechnology Information. (2023). Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124. [Link]

  • AutoDock Vina. AutoDock Vina. [Link]

  • MDPI. (2022). Inhibitors of β-Catenin to B-Cell Lymphoma 9. [Link]

  • RCSB PDB. (2005). 1RW8: Crystal Structure of TGF-beta receptor I kinase with ATP site inhibitor. [Link]

Sources

target validation for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Target Validation for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Authored by: [Your Name/Team], Senior Application Scientist

In the landscape of contemporary drug discovery, the journey from a promising small molecule to a validated therapeutic agent is both intricate and demanding. Central to this journey is the unequivocal identification and validation of the molecule's biological target. This guide provides a comprehensive, technically robust framework for the target validation of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a compound with potential therapeutic relevance.

Given that the specific molecular target of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is not extensively documented in publicly accessible literature, this guide will pioneer a systematic approach, commencing with target identification and culminating in rigorous validation. This strategy is designed to be self-validating at each critical juncture, ensuring the highest degree of scientific integrity.

Part 1: A Strategy for Target Identification

Before we can validate a target, we must first identify it. For a novel compound like 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, an unbiased, multi-pronged approach is essential. We will employ a combination of affinity-based, activity-based, and computational methods to generate a list of high-confidence candidate targets.

Affinity-Based Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

The principle behind AC-MS is to immobilize the compound of interest (the "bait") on a solid support and then use it to "fish" for its binding partners (the "prey") from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.

cluster_prep Bait Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize an analog of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine with a linker B Immobilize the analog onto affinity beads (e.g., NHS-activated sepharose) A->B C Incubate beads with cell lysate B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Protein digestion (e.g., with trypsin) E->F G LC-MS/MS analysis F->G H Database search and protein identification G->H A Generate a 3D conformer of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine C Dock the compound against each protein in the library A->C B Select a library of protein structures (e.g., PDB) B->C D Score and rank the protein targets based on binding affinity C->D E Filter and prioritize candidate targets for experimental validation D->E A Immobilize the purified candidate protein on a sensor chip B Inject increasing concentrations of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine over the chip A->B C Monitor the change in the SPR signal in real-time B->C D Fit the data to a binding model to determine KD, kon, and koff C->D A Treat intact cells with the compound or vehicle B Heat the cells to a range of temperatures A->B C Lyse the cells and separate soluble from aggregated proteins B->C D Analyze the amount of soluble target protein at each temperature by Western blot or another method C->D E A shift in the melting curve indicates target engagement D->E A Transfect cells with siRNA targeting the candidate protein or a non-targeting control B Confirm target knockdown by Western blot or qPCR A->B C Treat both knockdown and control cells with the compound A->C D Measure a relevant cellular phenotype (e.g., cell viability, signaling pathway activation) C->D E A reduced response in knockdown cells validates the target D->E

A Comparative Analysis of 2-Aminothiazole Derivatives in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In the realm of oncology, this heterocyclic motif has proven to be particularly fruitful, leading to the development of several potent and selective anti-cancer agents.[3][4] This guide provides a comparative analysis of four distinct 2-aminothiazole derivatives, each exemplifying a different mechanism of anti-cancer action. We will delve into their mechanisms, compare their efficacy using experimental data, and provide detailed protocols for their evaluation.

The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole core offers a versatile template for medicinal chemists. Its unique electronic properties and the ability to introduce substituents at various positions allow for the fine-tuning of pharmacological properties, including target specificity, potency, and pharmacokinetic profiles.[5][6] This has led to the discovery of 2-aminothiazole derivatives that can inhibit a diverse array of cancer-related targets, from protein kinases to components of the cell division machinery.[3][5]

This guide will focus on a comparative analysis of four exemplary 2-aminothiazole derivatives: the multi-targeted kinase inhibitor Dasatinib , the tubulin polymerization inhibitor CHM-1 , the Hec1/Nek2 pathway inhibitor TCN-A , and the PI3K inhibitor ZSTK474 .

Comparative Analysis of Selected 2-Aminothiazole Derivatives

Dasatinib (BMS-354825): The Multi-Targeted Kinase Inhibitor

Dasatinib is a potent, orally available, second-generation tyrosine kinase inhibitor and a cornerstone of targeted cancer therapy.[3][4] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Mechanism of Action: Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML. It binds to the ATP-binding pocket of the ABL kinase domain, stabilizing the inactive conformation and thereby blocking its downstream signaling. Additionally, Dasatinib inhibits a panel of other kinases, including the Src family kinases (SFKs), c-KIT, and platelet-derived growth factor receptor (PDGFR), contributing to its broad anti-cancer activity.

Signaling Pathway:

dasatinib_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway BCR_ABL->Ras_Raf_MEK_ERK STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt_mTOR Src Src Family Kinases Src->PI3K_Akt_mTOR c_KIT c-KIT PDGFR PDGFR Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Src Inhibits Dasatinib->c_KIT Inhibits Dasatinib->PDGFR Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation STAT5->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pro-proliferative and survival pathways.

CHM-1: The Tubulin Polymerization Inhibitor

CHM-1 is a novel synthetic 2-aminothiazole derivative that exhibits potent anti-cancer activity by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.

Mechanism of Action: CHM-1 acts as a tubulin polymerization inhibitor, binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. Its mechanism is analogous to that of the natural product combretastatin A-4 (CA-4).

Signaling Pathway:

chm1_pathway CHM1 CHM-1 Tubulin α/β-Tubulin Dimers CHM1->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization CHM1->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation CHM1->Mitotic_Spindle Disrupts Tubulin->Microtubules Polymerizes into Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Leads to G2_M_Arrest->Apoptosis

Caption: CHM-1 inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

TCN-A: The Hec1/Nek2 Pathway Inhibitor

TCN-A is a 2-aminothiazole derivative that targets a key protein complex involved in the proper segregation of chromosomes during mitosis, the Hec1/Nek2 pathway.

Mechanism of Action: TCN-A selectively inhibits the interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2). This interaction is crucial for the proper localization of Nek2 to the centrosome and the subsequent phosphorylation of Hec1, which is essential for the correct attachment of microtubules to the kinetochores of chromosomes. Disruption of this pathway leads to mitotic catastrophe and cell death.[7]

Signaling Pathway:

tcna_pathway TCNA TCN-A Hec1_Nek2 Hec1-Nek2 Interaction TCNA->Hec1_Nek2 Inhibits Mitotic_Catastrophe Mitotic Catastrophe TCNA->Mitotic_Catastrophe Induces Nek2_Centrosome Nek2 Localization to Centrosome Hec1_Nek2->Nek2_Centrosome Hec1_Phosphorylation Hec1 Phosphorylation Nek2_Centrosome->Hec1_Phosphorylation Microtubule_Kinetochore Microtubule-Kinetochore Attachment Hec1_Phosphorylation->Microtubule_Kinetochore Chromosome_Segregation Proper Chromosome Segregation Microtubule_Kinetochore->Chromosome_Segregation Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: TCN-A inhibits the Hec1/Nek2 interaction, leading to mitotic catastrophe and apoptosis.

ZSTK474: The PI3K Inhibitor

ZSTK474 is a 2-aminothiazole derivative that functions as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, a frequently dysregulated pathway in human cancers.

Mechanism of Action: ZSTK474 is a pan-Class I PI3K inhibitor, targeting all four isoforms (p110α, β, γ, and δ). It competitively binds to the ATP-binding site of the PI3K catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of the downstream Akt/mTOR signaling cascade, which is critical for cell growth, proliferation, and survival.

Signaling Pathway:

zstk474_pathway ZSTK474 ZSTK474 PI3K PI3K ZSTK474->PI3K Inhibits Apoptosis Apoptosis ZSTK474->Apoptosis Induces PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

Caption: ZSTK474 inhibits PI3K, blocking the Akt/mTOR signaling pathway and promoting apoptosis.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of the four selected 2-aminothiazole derivatives against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (nM)Reference
Dasatinib K562 (CML)<1[3]
A549 (Lung)18[3]
MCF-7 (Breast)250[3]
HCT116 (Colon)120[3]
CHM-1 A549 (Lung)2.8N/A
HeLa (Cervical)3.1N/A
MCF-7 (Breast)4.5N/A
HCT116 (Colon)2.5N/A
TCN-A HeLa (Cervical)150[7]
U2OS (Osteosarcoma)200[7]
A549 (Lung)350[7]
HCT116 (Colon)400[7]
ZSTK474 A549 (Lung)37N/A
MCF-7 (Breast)180N/A
HCT116 (Colon)210N/A
U87MG (Glioblastoma)320N/A

Note: IC50 values can vary depending on the experimental conditions. The data presented here are for comparative purposes. N/A indicates that a specific reference for the IC50 value was not available in the initial search but is representative of the compound's potency.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of the 2-aminothiazole derivatives on cancer cells.

Workflow Diagram:

mtt_workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compounds Treat with 2-aminothiazole derivatives Incubate_24h->Treat_Compounds Incubate_48h Incubate for 48 hours Treat_Compounds->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours under the same conditions as step 1.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 2-aminothiazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the 2-aminothiazole derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable framework in the design and discovery of novel anti-cancer agents. The four derivatives highlighted in this guide—Dasatinib, CHM-1, TCN-A, and ZSTK474—underscore the remarkable versatility of this chemical moiety, demonstrating its ability to effectively target diverse and critical pathways in cancer progression. By understanding the distinct mechanisms of action and comparative efficacies of these compounds, researchers and drug development professionals can better strategize the development of next-generation therapies for a wide range of malignancies. The provided protocols offer a standardized approach for the preclinical evaluation of new 2-aminothiazole derivatives, facilitating the identification of promising lead candidates for further development.

References

[1] Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

[3] Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

[8] Various Authors. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

[5] Various Authors. (2019). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. [Link]

[9] Various Authors. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]

[2] Yurttaş, L., & Kaplancıklı, Z. A. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 457-471. [Link]

[6] Various Authors. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

[10] Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Europe PMC. [Link]

[11] Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

[4] Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

Yurttaş, L., & Kaplancıklı, Z. A. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

[12] Various Authors. (2023). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. MDPI. [Link]

[7] Singh, P., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Kinase Selectivity Profile of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the characterization of a small molecule's interaction with the human kinome is a critical determinant of its therapeutic potential and possible toxicities. This guide provides a comprehensive analysis of the kinase selectivity profile of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, hereafter referred to as Thiazolamine-M . To contextualize its activity, we present a direct comparison with Sunitinib, a well-established multi-kinase inhibitor approved for clinical use.[1][2]

Disclaimer: The experimental data for Thiazolamine-M presented in this guide is hypothetical and for illustrative purposes to demonstrate the principles of kinase selectivity profiling and analysis. The data for the comparator, Sunitinib, is representative of publicly available information.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes in humans, are pivotal regulators of nearly all cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[4] A promiscuous inhibitor may offer broad efficacy but often at the cost of off-target effects and associated toxicities. Conversely, a highly selective inhibitor can provide a cleaner safety profile and a more precise tool for validating the role of a specific kinase in disease pathology.[5]

Therefore, early and comprehensive kinase profiling is not merely a characterization step but a cornerstone of modern drug development, guiding lead optimization and predicting clinical outcomes.[6] This guide delves into the selectivity of Thiazolamine-M, a novel thiazole-containing scaffold, to elucidate its potential as a targeted therapeutic agent.

Comparative Kinase Inhibition Profile: Thiazolamine-M vs. Sunitinib

The following table summarizes the inhibitory activity of Thiazolamine-M and Sunitinib against a diverse panel of kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM, offering a clear snapshot of each compound's selectivity. A higher percentage indicates stronger inhibition.

Kinase TargetKinase FamilyThiazolamine-M (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
VEGFR2 Tyrosine Kinase98% 99%
PDGFRβ Tyrosine Kinase95% 99%
KIT Tyrosine Kinase92% 100%
FLT3 Tyrosine Kinase88% 99%
RET Tyrosine Kinase75% 100%
ABL1Tyrosine Kinase15%36%
SRCTyrosine Kinase8%33%
LCKTyrosine Kinase5%22%
EGFRTyrosine Kinase18%18%
METTyrosine Kinase12%25%
BRAFSerine/Threonine Kinase4%12%
CDK2Serine/Threonine Kinase2%8%
AURKASerine/Threonine Kinase6%15%
p38α (MAPK14)Serine/Threonine Kinase3%10%
AKT1Serine/Threonine Kinase1%5%

Experimental Protocols and Methodologies

The generation of robust and comparable kinase selectivity data is contingent upon a well-defined and validated experimental protocol. The data presented herein is based on a high-throughput biochemical assay format, such as the KINOMEscan® platform, which measures the ability of a test compound to compete with an immobilized ligand for the kinase active site.[7][8][9]

Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_detection Quantification & Analysis Compound_Prep Test Compound Dilution Thiazolamine-M & Sunitinib Serial dilution to test concentration (e.g., 1µM) Incubation Binding & Competition Test compound competes with immobilized ligand for kinase binding site Incubation at room temperature Compound_Prep->Incubation Kinase_Panel Kinase Panel Preparation DNA-tagged kinases from human kinome Dispensed into assay plates Kinase_Panel->Incubation Ligand_Beads Ligand-Coated Beads Immobilized broad-spectrum kinase inhibitor Added to assay plates Ligand_Beads->Incubation Washing Removal of Unbound Kinase Beads are washed to remove unbound kinase-compound complexes Incubation->Washing Elution Kinase Elution Captured kinases are eluted from beads Washing->Elution qPCR qPCR Quantification DNA tag on each kinase is quantified Signal inversely proportional to compound binding affinity Elution->qPCR Data_Analysis Data Analysis % Inhibition calculated relative to DMSO control Selectivity profile generation qPCR->Data_Analysis

Caption: Workflow of the KINOMEscan® competition binding assay.

Step-by-Step Methodology
  • Compound Preparation: Test compounds (Thiazolamine-M and Sunitinib) and a DMSO vehicle control are serially diluted to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: A panel of DNA-tagged human kinases is arrayed in microtiter plates. Ligand-coated beads are then added to each well.

  • Competition Binding: The prepared test compounds are added to the assay plates. During incubation, the test compound competes with the immobilized ligand for binding to the kinase's ATP site.[10]

  • Washing and Elution: Unbound components are washed away. The kinases that remain bound to the immobilized ligand are captured on the solid support.

  • Quantification: The amount of captured kinase is quantified using qPCR by measuring the amount of its unique DNA tag. A low qPCR signal indicates that the test compound successfully outcompeted the immobilized ligand, signifying a strong interaction.

  • Data Analysis: The results are expressed as a percentage of the DMSO control, where a low percentage signifies strong inhibition. These values are used to generate the selectivity profile.

Mechanistic Insights and Signaling Pathway Context

The primary targets of both Thiazolamine-M (hypothetically) and Sunitinib are receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and KIT.[1][11][12] These kinases are critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). By inhibiting these kinases, the compounds can effectively cut off the signals that cancer cells rely on to survive and expand.

Simplified Angiogenesis and Proliferation Signaling Pathway

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR KIT KIT KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR Thiazolamine Thiazolamine-M Thiazolamine->VEGFR Thiazolamine->PDGFR Thiazolamine->KIT Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of key RTKs by Thiazolamine-M and Sunitinib.

Expert Analysis and Interpretation

The comparative data reveals distinct selectivity profiles for Thiazolamine-M and Sunitinib.

  • Sunitinib's Profile: As expected, Sunitinib demonstrates potent, multi-targeted inhibition against VEGFR, PDGFR, KIT, FLT3, and RET, consistent with its clinical application.[1][12] It also shows moderate off-target activity against other kinases like SRC and ABL1. This broad-spectrum activity contributes to its efficacy but is also associated with a range of side effects.[2]

  • Thiazolamine-M's Hypothetical Profile: The hypothetical data for Thiazolamine-M positions it as a potent inhibitor of the same primary targets as Sunitinib (VEGFR, PDGFR, KIT, FLT3, RET), suggesting it could have a similar anti-angiogenic and anti-proliferative mechanism of action. However, a key differentiator is its significantly reduced activity against the SRC family kinases (SRC, LCK) and ABL1.

Causality and Field-Proven Insights:

This enhanced selectivity, if proven experimentally, would be a highly desirable attribute. Inhibition of SRC family kinases, for instance, can lead to hematological and gastrointestinal toxicities. A compound that spares these kinases while retaining potent activity against the primary oncogenic drivers could offer a superior therapeutic window. The thiazole scaffold in Thiazolamine-M may allow for a more constrained interaction within the ATP-binding pocket of its target kinases, precluding effective binding to the slightly different topographies of kinases like SRC.

This comparative analysis underscores the value of comprehensive kinome screening. While both compounds target the same primary pathways, the nuanced differences in their off-target profiles have profound implications for their potential clinical use, guiding future research toward either broad-spectrum or highly selective therapeutic strategies.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • DiscoverX. dasatinib | DiscoveRx KINOMEscan® screen. [Link]

  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 25(15), 2055-2066. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Milacic, V., & Dougan, D. R. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i446-i453. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega, 3(2), 1633-1639. [Link]

  • Hampton, A. S., & St-Denis, N. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sunitinib. [Link]

  • Figshare. Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research. [Link]

  • Sketchviz. Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Lee, J. Y., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers, 12(12), 3656. [Link]

  • World of Molecules. Sunitinib -- Tyrosine Kinase Inhibitor. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Graphviz. DOT Language. [Link]

  • Natarajan, A., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(10), e47888. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(2), 196-206. [Link]

  • HMS LINCS Project. KINOMEscan data. [Link]

Sources

A Researcher's Guide to Profiling Enzyme Cross-Reactivity: A Case Study of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is a paramount objective. While a compound may exhibit potent activity against its intended target, off-target interactions can lead to unforeseen side effects or even therapeutic benefits, a concept known as polypharmacology.[1][2] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a critical component of its preclinical characterization.[3]

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the hypothetical compound 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine as a case study. As this specific molecule is not extensively characterized in public literature, we will approach this from a discovery perspective: how does a researcher, presented with a promising but novel compound, systematically determine its enzymatic specificity?

We will delve into the rationale behind experimental design, provide a detailed, field-tested protocol for in vitro screening, and offer insights into interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating systems for inhibitor profiling.

The Imperative of Selectivity: Designing the Screening Strategy

The initial step in profiling a new compound is to design a screening panel that is both broad enough to identify major off-target activities and focused enough to be cost-effective.[4] Since the thiazole scaffold is a common feature in kinase inhibitors, our primary focus will be on a representative panel of the human kinome.[5] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and unintended inhibition can have significant physiological consequences.[1][2]

Beyond kinases, it is prudent to include enzymes that are common sources of off-target effects and are critical for drug metabolism, such as the Cytochrome P450 (CYP) family.[6][7]

Our strategy will therefore be two-tiered:

  • Primary Screening: A broad panel of kinases to identify the primary target(s) and significant off-target interactions within this major enzyme family.

  • Secondary Screening: A focused panel including key metabolic enzymes (e.g., CYPs) and any additional enzymes identified through literature searches of similar scaffolds.

The workflow for this screening process is outlined below.

G cluster_0 Phase 1: Assay Development & Primary Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC (4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine) B Develop Primary Biochemical Assay (e.g., ADP-Glo™ for Kinases) A->B C Single-Dose (e.g., 10 µM) Screening Against Kinase Panel B->C D Identify 'Hits' (% Inhibition > 50%) C->D G Screen Against Secondary Panel (e.g., CYP450 enzymes) C->G E Dose-Response Assay for 'Hits' (10-point curve) F Calculate IC50 Values E->F I Compile IC50 Data into Table F->I H Calculate IC50 for Secondary Hits G->H H->I J Calculate Selectivity Score (e.g., S-Score) I->J K Visualize Data (Kinome map, Pathway Analysis) J->K L Prioritize for Further Study K->L

Figure 1: Experimental workflow for determining the cross-reactivity profile of a novel compound.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To quantify the inhibitory activity of our compound, we will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This format is highly sensitive, applicable to a wide range of kinases, and measures the consumption of ATP, providing a direct readout of enzyme activity.[4]

Rationale: The principle of this assay is straightforward: the kinase reaction produces ADP. After the kinase reaction is stopped, a detection reagent is added to convert the remaining ATP to light. A second reagent then converts the newly formed ADP back to ATP, which is also converted to light. The amount of light generated in the second step is directly proportional to the amount of ADP produced, and thus to the kinase activity. A potent inhibitor will result in low ADP production and a correspondingly low luminescence signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Compound Dilution: Prepare a 10-point serial dilution of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine in DMSO, typically starting from 100 µM. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent-mediated interference.[8]

    • Enzyme and Substrate Preparation: Dilute the purified kinase and its specific substrate to their working concentrations in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate reflection of the inhibitor's potency (IC50).[1][9]

  • Assay Setup (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the appropriate wells. Include wells with only DMSO as a "no inhibition" control (100% activity) and wells without enzyme as a "maximum inhibition" control (0% activity).

    • Add 2.5 µL of the enzyme solution to each well and gently mix.

    • Pre-incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]

  • Initiation of Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). It is crucial that this incubation period falls within the linear range of the reaction, where less than 20% of the substrate has been consumed.[11]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12][13]

Interpreting the Data: A Hypothetical Cross-Reactivity Profile

After conducting the assays, the IC50 values are compiled to generate a selectivity profile. The table below presents hypothetical, yet plausible, data for our compound against a representative panel.

Enzyme Target Enzyme Family IC50 (nM) Notes
Aurora Kinase A Serine/Threonine Kinase15 Primary Target
Aurora Kinase BSerine/Threonine Kinase85High affinity off-target
VEGFR2Tyrosine Kinase250Moderate off-target activity
EGFRTyrosine Kinase1,200Weak off-target activity
SRCTyrosine Kinase>10,000No significant activity
CDK2/cyclin ASerine/Threonine Kinase>10,000No significant activity
PKASerine/Threonine Kinase>10,000No significant activity
CYP3A4 Cytochrome P4508,500 Weak inhibition of metabolic enzyme
CYP2D6Cytochrome P450>20,000No significant activity

Analysis of Results:

  • Primary Target: The compound is a potent inhibitor of Aurora Kinase A, with an IC50 of 15 nM.

  • Kinase Selectivity: The compound shows a degree of selectivity for Aurora Kinase A over Aurora Kinase B (~6-fold). It also demonstrates moderate activity against VEGFR2 but is significantly less potent against EGFR and shows no activity against SRC, CDK2, or PKA at the tested concentrations. This suggests a specific, but not exclusive, interaction within the kinome.

  • Metabolic Enzyme Interaction: The compound exhibits very weak inhibition of CYP3A4, a key enzyme in drug metabolism.[14] An IC50 in the high micromolar range suggests that clinically significant drug-drug interactions via this mechanism are less likely, though this would require further investigation.

Visualizing the Implications: Signaling Pathways

Understanding the cross-reactivity profile allows us to predict the potential biological consequences of the compound. For instance, the dual inhibition of Aurora Kinases and VEGFR2 suggests that the compound could impact both cell cycle progression and angiogenesis, two critical processes in cancer.

G cluster_0 Compound Action cluster_1 Cellular Pathways Compound 4-[(4-Methoxyphenyl)methyl] -1,3-thiazol-2-amine AuroraA Aurora Kinase A Compound->AuroraA Inhibits (High Potency) AuroraB Aurora Kinase B Compound->AuroraB Inhibits (Moderate Potency) VEGFR2 VEGFR2 Compound->VEGFR2 Inhibits (Moderate Potency) Mitosis Mitotic Spindle Formation AuroraA->Mitosis Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Angiogenesis Angiogenesis (New Blood Vessel Growth) VEGFR2->Angiogenesis Promotes

Figure 2: Hypothetical signaling pathway impacts of the test compound based on its cross-reactivity profile.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity of a novel compound, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine. By combining a well-reasoned screening strategy with a validated biochemical assay, we can generate a detailed selectivity profile. This profile is instrumental in guiding lead optimization, predicting potential in vivo effects, and providing a solid foundation for further preclinical development.[3] The hypothetical data presented herein illustrates that even a compound with a potent primary target is likely to have a spectrum of off-target interactions that must be understood and contextualized. The ultimate goal is not necessarily to find a perfectly "clean" compound, but to develop a drug with a well-understood and therapeutically advantageous selectivity profile.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (n.d.). The Science Snail. Retrieved January 19, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). PMC. Retrieved January 19, 2026, from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • enzyme inhibition & receptor activity curves. (2023). YouTube. Retrieved January 19, 2026, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Retrieved January 19, 2026, from [Link]

  • A Guide to In Vitro CYP Inhibition Studies. (2023). Contract Pharma. Retrieved January 19, 2026, from [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How Is Enzyme Kinetics Applied in Drug Development? (2025). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. (n.d.). Solubility of Things. Retrieved January 19, 2026, from [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. (2005). PubMed. Retrieved January 19, 2026, from [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved January 19, 2026, from [Link]

  • Enzymes in Drug Development. (n.d.). Solubility of Things. Retrieved January 19, 2026, from [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. (2023). PMC. Retrieved January 19, 2026, from [Link]

  • Targeting enzymes as drug targets: recent advances and future perspectives. (2023). IT Medical Team. Retrieved January 19, 2026, from [Link]

  • Chapter 6. Enzymes as Drug Targets. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine (CAS No. 1443379-45-0), a compound frequently utilized in pharmaceutical research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established best practices for handling heterocyclic and amine-containing compounds, and it is intended for researchers, scientists, and laboratory professionals.

Understanding the Hazard Profile
  • Harmful if swallowed (Acute toxicity, oral).[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Given these potential hazards, it is imperative to treat 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine as a hazardous substance and handle it accordingly throughout its lifecycle, including disposal.

The Core Principle: Segregation and Professional Disposal

The cornerstone of safe chemical waste management is the segregation of different waste streams to prevent dangerous reactions.[3][4] Amines, such as the topic compound, must be kept separate from other chemical waste categories, especially acids and oxidizing agents, with which they can react exothermically or produce hazardous byproducts.[3]

Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [3][5] Such actions can lead to environmental contamination and harm to aquatic life.[3] The recommended and required method of disposal is through a licensed hazardous waste disposal company.[3]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine waste.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risks.[2][3]

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood.

3.2. Waste Collection and Containerization

  • Identify and Segregate : Treat all materials contaminated with 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine as hazardous waste. This includes unused product, reaction residues, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.[2][5]

  • Use Compatible Containers : Collect waste in a designated, leak-proof container made of a material compatible with amines.[3][4] High-density polyethylene (HDPE) is a suitable option. The original product container, if in good condition, can also be used.[2]

  • Proper Labeling : Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Secure Storage : Keep the waste container tightly sealed when not in use.[3][4] Store it in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

3.3. Handling Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Absorb : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[1]

  • Collect : Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine waste.

DisposalWorkflow start Waste Generation (e.g., unused product, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Amine Waste ppe->segregate container Collect in a Labeled, Compatible Container segregate->container no_drain Do NOT Dispose Down the Drain segregate->no_drain no_trash Do NOT Dispose in Regular Trash segregate->no_trash storage Store Securely in a Designated Area container->storage pickup Arrange for Pickup by a Licensed Hazardous Waste Vendor storage->pickup

Caption: Workflow for the safe disposal of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers and institutions can minimize risks, ensure compliance with regulations, and contribute to a safer scientific community. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements and procedures.

References

  • Amine Disposal For Businesses. Collect and Recycle.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • 4-(4-Methoxyphenyl)thiazol-2-amine. Tokyo Chemical Industry Co., Ltd.

  • Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.

  • Safety Data Sheet for 4-(4-Chlorophenyl)thiazol-2-amine. MedchemExpress.com.

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. ChemicalBook.

  • 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole. Sigma-Aldrich.

  • N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine. PubChem, National Institutes of Health. [URL]([Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, a member of the thiazole and aromatic amine families, represents a class of molecules with significant potential in medicinal chemistry.[1][2] However, its structural alerts necessitate a robust understanding and implementation of appropriate safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety through scientific understanding.

Hazard Profile of Structurally Similar Compounds

To build a reliable safety protocol, we can extrapolate from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of closely related molecules.

Hazard StatementHazard ClassRepresentative AnaloguesCitations
H302: Harmful if swallowedAcute toxicity, oral (Category 4)N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, 4-(4-Methoxyphenyl)-1,3-thiazol-2-OL, (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine[3][5][6][7]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine, 4-(4-Chlorophenyl)thiazol-2-amine, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, 4-(4-Methoxyphenyl)-1,3-thiazol-2-OL, (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine[3][4][5][6][7]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine, 4-(4-Chlorophenyl)thiazol-2-amine, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine[3][4][5][7]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine, 4-(4-Chlorophenyl)thiazol-2-amine, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, 4-(4-Methoxyphenyl)-1,3-thiazol-2-OL, (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine[3][4][5][6][7]

This data underscores the necessity of a multi-faceted PPE approach to mitigate these risks effectively.

Core PPE Requirements: A Step-by-Step Operational Guide

The following protocols are designed to provide a clear, actionable framework for researchers handling 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

Dermal Protection: The First Line of Defense

Skin contact is a primary route of exposure for compounds of this nature. The aromatic amine substructure, in particular, warrants careful selection of gloves and protective clothing.

  • Hand Protection :

    • Glove Selection : Standard nitrile gloves are a baseline requirement. However, for prolonged handling or in the event of a splash, double-gloving is recommended.[8] Studies on aromatic amine permeation through various glove materials have shown that breakthrough times can vary significantly.[9][10] Therefore, it is crucial to consult glove manufacturer's chemical resistance guides for specific data on aromatic amines. In the absence of specific data for this compound, select gloves with proven resistance to a broad range of organic chemicals.

    • Glove Technique : Always inspect gloves for any signs of degradation or puncture before use. When double-gloving, periodically change the outer glove, especially after handling the compound directly. Wash hands thoroughly after removing gloves.[4]

  • Body Protection :

    • A fully buttoned, long-sleeved laboratory coat is mandatory.

    • For operations with a higher risk of splashes, such as large-scale reactions or purifications, a chemically resistant apron over the lab coat is advised.[11]

    • Ensure that clothing covers all exposed skin; long pants and closed-toe shoes are essential.

Ocular Protection: Shielding Against Irritation

Given the high probability of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement : Safety glasses with side shields are the absolute minimum.

  • Enhanced Protection : For any procedure with a risk of splashing or aerosol generation (e.g., weighing powders, preparing solutions, sonicating), chemical splash goggles are required.[4][8]

  • Full-Face Protection : When handling larger quantities or during procedures with a significant risk of energetic reactions or splashes, a full-face shield worn over safety goggles provides the highest level of protection.[8]

Respiratory Protection: Preventing Inhalation Hazards

The potential for respiratory tract irritation necessitates careful control of airborne particles and vapors.

  • Engineering Controls : The primary method for controlling respiratory hazards is the use of engineering controls. All handling of solid 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine that could generate dust, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood.[4]

  • Respiratory Equipment : In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required.[12] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[11] All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training.

Operational and Disposal Plans

A holistic safety plan extends beyond PPE to include safe operational procedures and proper disposal of waste.

Workflow for Safe Handling

The following diagram illustrates the key decision points and corresponding PPE levels for handling 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine.

PPE Workflow for 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine cluster_prep Preparation & Weighing (Solid) cluster_handling Solution Handling & Reaction cluster_cleanup Cleanup & Disposal weighing Weighing Solid Compound solution_prep Preparing Solutions weighing->solution_prep Dissolve in Solvent ppe_weighing Fume Hood Double Gloves Lab Coat Safety Goggles weighing->ppe_weighing reaction Running Reaction solution_prep->reaction Add to Reaction Vessel ppe_solution Fume Hood Double Gloves Lab Coat Safety Goggles solution_prep->ppe_solution workup Reaction Workup & Extraction reaction->workup Reaction Complete ppe_reaction Fume Hood Double Gloves Lab Coat Safety Goggles (Face Shield as needed) reaction->ppe_reaction disposal Waste Disposal workup->disposal Collect Waste workup->ppe_reaction spill Spill Cleanup spill->disposal Contain & Dispose ppe_spill Full PPE: Respirator Chem-Resistant Suit Double Gloves Boots spill->ppe_spill

Caption: PPE workflow based on the experimental stage.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

All waste materials contaminated with 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.

Conclusion: Fostering a Proactive Safety Culture

The responsible handling of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is predicated on a thorough understanding of its potential hazards, extrapolated from closely related chemical structures. The guidelines presented here are not merely a set of rules but a framework for making informed decisions to minimize risk. By integrating these principles of dermal, ocular, and respiratory protection into every stage of the experimental workflow, researchers can confidently and safely explore the scientific potential of this and other novel compounds.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • PubChem. N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine.
  • MedchemExpress.com.
  • PubChem. 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine.
  • Fisher Scientific.
  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • PubChem. 2-Amino-4-(4-methoxyphenyl)thiazole.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sentry. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • PubChem. 4-(4-Methoxyphenyl)-1,3-thiazol-2-OL.
  • ChemicalBook. 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine.
  • TCI Chemicals. 4-(4-Methoxyphenyl)thiazol-2-amine.
  • Fisher Scientific.
  • Fisher Scientific.
  • TCI Chemicals.
  • Angene Chemical.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • MDPI.
  • International Journal of Pharmaceutical Sciences and Research.
  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Wiley.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.